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Foundational

Synthesis of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways to obtain 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene, a key bui...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene, a key building block in the development of Covalent Organic Frameworks (COFs) and other advanced materials.[1][2][3][4] The document details two primary formylation methods, the Reimer-Tiemann and Duff reactions, applied to the precursor 1,3,5-Tris(4'-hydroxyphenyl)benzene. It offers in-depth, step-by-step protocols, mechanistic insights, and strategies for purification and characterization. The guide is intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this versatile compound.

Introduction: The Significance of a Trifunctional Building Block

1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene is a C3-symmetric molecule featuring a triphenylbenzene core.[5] This structural motif, with its planar geometry and potential for extensive conjugation, makes it an excellent candidate for constructing highly ordered, porous crystalline polymers known as Covalent Organic Frameworks (COFs).[3][4] The presence of both hydroxyl and ortho-formyl groups offers multiple reaction sites for forming stable linkages, such as imines, and provides opportunities for post-synthetic modification.[6] These features are highly desirable in materials designed for gas storage and separation, catalysis, sensing, and optoelectronics.[1][3]

This guide focuses on the final, crucial formylation step to produce 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene from its precursor, 1,3,5-Tris(4'-hydroxyphenyl)benzene. The synthesis of the precursor itself is a critical first step and is outlined below.

Synthesis of the Precursor: 1,3,5-Tris(4'-hydroxyphenyl)benzene

The synthesis of 1,3,5-Tris(4'-hydroxyphenyl)benzene (THPB) can be achieved through the acid-catalyzed trimerization of 4-hydroxyacetophenone.[7][8]

Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Hydroxyacetophenone 4-Hydroxyacetophenone 1,3,5-Tris(4'-hydroxyphenyl)benzene 1,3,5-Tris(4'-hydroxyphenyl)benzene 4-Hydroxyacetophenone->1,3,5-Tris(4'-hydroxyphenyl)benzene Heat (190-200°C) Aniline Aniline Anilinium hydrochloride (catalyst) Anilinium hydrochloride (catalyst)

Caption: Synthesis of 1,3,5-Tris(4'-hydroxyphenyl)benzene.

Experimental Protocol
  • Combine 4-hydroxyacetophenone, aniline, and a catalytic amount of anilinium hydrochloride in a round-bottom flask equipped with a reflux condenser.[7]

  • Heat the reaction mixture to 190-200°C and stir for several hours.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and dissolve it in a dilute aqueous sodium hydroxide solution.

  • Wash the aqueous solution with an organic solvent such as chloroform to remove aniline and other organic impurities.[7]

  • Acidify the aqueous layer with a dilute acid (e.g., HCl) to a pH of approximately 4 to precipitate the product.[7]

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.[7]

Reactant/ReagentMolar RatioPurpose
4-Hydroxyacetophenone1Starting material
AnilineExcessReactant and solvent
Anilinium hydrochlorideCatalyticAcid catalyst

Formylation of 1,3,5-Tris(4'-hydroxyphenyl)benzene

The introduction of three formyl groups ortho to the existing hydroxyl groups is the key transformation to yield the target molecule. Two classical methods are well-suited for this purpose: the Reimer-Tiemann reaction and the Duff reaction.

Method 1: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[9][10][11][12] The reactive species is dichlorocarbene (:CCl2), which is generated in situ.[9][12]

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1,3,5-Tris(4'-hydroxyphenyl)benzene 1,3,5-Tris(4'-hydroxyphenyl)benzene 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene 1,3,5-Tris(4'-hydroxyphenyl)benzene->1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene Heat Chloroform (CHCl3) Chloroform (CHCl3) Sodium Hydroxide (NaOH) Sodium Hydroxide (NaOH) Acid (for workup) Acid (for workup)

Caption: Reimer-Tiemann formylation of the precursor.

The mechanism involves the deprotonation of chloroform by the strong base to form a carbanion, which then undergoes alpha-elimination to generate dichlorocarbene.[10][12] The electron-rich phenoxide rings of the deprotonated 1,3,5-Tris(4'-hydroxyphenyl)benzene then attack the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. The reaction demonstrates a high preference for ortho-substitution.[9][10]

  • Dissolve 1,3,5-Tris(4'-hydroxyphenyl)benzene in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the solution to 70-80°C with vigorous stirring.

  • Slowly add chloroform to the reaction mixture through the dropping funnel. The reaction is often exothermic, so the addition rate should be controlled to maintain the desired temperature.[12]

  • After the addition is complete, continue to stir the mixture at the same temperature for several hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and acidify with a dilute acid to neutralize the excess base and protonate the phenoxide groups.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water.

Reactant/ReagentMolar Ratio (per hydroxyl group)Purpose
1,3,5-Tris(4'-hydroxyphenyl)benzene1Substrate
Sodium Hydroxide3-8Base, deprotonates phenol
Chloroform1Carbene source

Note: The use of a phase-transfer catalyst may be beneficial as the reaction occurs in a biphasic system.[11]

Method 2: The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[13][14] This method is particularly useful for introducing multiple aldehyde groups onto an aromatic ring.[13]

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1,3,5-Tris(4'-hydroxyphenyl)benzene 1,3,5-Tris(4'-hydroxyphenyl)benzene 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene 1,3,5-Tris(4'-hydroxyphenyl)benzene->1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene Heat Hexamethylenetetramine Hexamethylenetetramine Acid (e.g., Acetic Acid) Acid (e.g., Acetic Acid) Aqueous Acid (for hydrolysis) Aqueous Acid (for hydrolysis)

Caption: Duff reaction for the synthesis of the target molecule.

The mechanism of the Duff reaction involves the aminomethylation of the phenol, followed by the formation of a Schiff base, which is then hydrolyzed to the aldehyde.[14] The reaction requires a strongly electron-donating group on the aromatic ring, such as a hydroxyl group, and formylation occurs preferentially at the ortho position.[13]

  • In a round-bottom flask, dissolve 1,3,5-Tris(4'-hydroxyphenyl)benzene and hexamethylenetetramine in a suitable acidic solvent like glacial acetic acid.

  • Heat the reaction mixture to reflux with stirring for several hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into a beaker containing water and ice.

  • Hydrolyze the intermediate by adding an aqueous acid solution and heating the mixture.

  • The crude product will precipitate upon cooling. Collect the solid by vacuum filtration and wash thoroughly with water.

Reactant/ReagentMolar Ratio (per hydroxyl group)Purpose
1,3,5-Tris(4'-hydroxyphenyl)benzene1Substrate
Hexamethylenetetramine1-2Formylating agent
Acetic AcidSolventAcidic medium

Purification and Characterization

Purification of the crude 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene is crucial to remove any unreacted starting material, partially formylated products, and other impurities.

Purification
  • Recrystallization: This is a common method for purifying solid organic compounds. Suitable solvents or solvent mixtures (e.g., ethanol/water, acetone/water) should be determined experimentally.[15]

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed.[15] The appropriate eluent system should be determined by TLC analysis.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons, the aldehyde protons (around 9-10 ppm), and the hydroxyl protons.

    • ¹³C NMR will show distinct signals for the different carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

Conclusion

The synthesis of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene, a valuable precursor for advanced materials, can be effectively achieved through the formylation of 1,3,5-Tris(4'-hydroxyphenyl)benzene. Both the Reimer-Tiemann and Duff reactions offer viable synthetic routes, each with its own set of advantages and considerations. Careful control of reaction conditions and rigorous purification are essential for obtaining a high-purity product suitable for demanding applications in materials science and drug development. This guide provides a solid foundation for researchers to undertake the synthesis of this important trifunctional building block.

References

  • Grokipedia. Reimer–Tiemann reaction.
  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • Online Organic Chemistry Tutor. Reimer-Tiemann Reaction.
  • BYJU'S. Reimer Tiemann Reaction Mechanism.
  • Google Patents. US4324922A - Reimer-Tiemann aldehyde synthesis process.
  • Ossila. 1,3,5-Tris(4-formylphenyl)benzene.
  • Wikipedia. Duff reaction.
  • Duff Reaction.
  • Benchchem. Technical Support Center: Synthesis of 1,3,5-Tri(4-acetylphenyl)benzene.
  • ChemicalBook. What is 1,2,4,5-Tetrakis-(4-formylphenyl)benzene?.
  • CD Bioparticles. 1,3,5-Tris (4-formylphenyl)benzene.
  • Google Patents. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene.
  • PubChem. 1,3,5-Tris(4-formylphenyl)benzene.
  • Google Patents. WO1993014065A1 - Process for preparing 1,3,5- tris(4'-hydroxyphenyl)benzene and its derivatives.
  • Ossila. 1,3,5-Tris(4-hydroxyphenyl)benzene.
  • ChemicalBook. 1,3,5-tris(4'-hydroxy-5'-formylphenyl)benzene.
  • ResearchGate. Highly substituted Schiff base macrocycles via hexasubstituted benzene: a convenient double Duff formylation of catechol derivatives | Request PDF.
  • Ossila. 1,3,5-Tris(4-formyl-3-hydroxyphenyl)benzene.
  • Benchchem. Technical Support Center: Purification of 1,3,5-Tris(4-cyanophenyl)benzene and its Polymers.
  • Sciencemadness Discussion Board. 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction.
  • Organic Chemistry: A Tenth Edition. 16.5 Trisubstituted Benzenes: Additivity of Effects.
  • Benchchem. Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks (COFs) using 1,3,5-Tris(4-cyanophenyl)benzene.
  • ResearchGate. Purification-of-tris-hydroxyaryl-compounds.pdf.
  • ResearchGate. Covalent Organic Frameworks: Structures, Synthesis, and Applications.
  • ResearchGate. 1 H NMR of 1,3,5-triphenyl benzene molecule in which hydrogens are....
  • MDPI. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies.

Sources

Exploratory

1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene CAS number 1222784-84-0

CAS Number: 1222784-84-0 Common Abbreviations: TFHPB, Tp-CHO (Contextual), TFPB-Sal Molecular Formula:

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1222784-84-0 Common Abbreviations: TFHPB, Tp-CHO (Contextual), TFPB-Sal Molecular Formula: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


Molecular Weight:  438.43  g/mol [1]

Executive Summary & Core Utility

1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene is a high-symmetry (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) organic building block critical to the field of reticular chemistry.[1] Unlike simple aldehyde linkers, this molecule features a salicylaldehyde  motif (ortho-hydroxyaldehyde) on each of its three arms.[1]

This structural feature enables two distinct, high-value chemical behaviors:

  • Keto-Enol Tautomerism (KET): Upon reaction with amines, the resulting Schiff base can undergo irreversible tautomerization to a keto-enamine form, imparting exceptional chemical stability (acid/base resistance) to the resulting Covalent Organic Frameworks (COFs).[1]

  • Excited-State Intramolecular Proton Transfer (ESIPT): The proximity of the hydroxyl proton to the imine nitrogen (in the COF state) allows for ultrafast proton transfer upon photoexcitation, resulting in large Stokes-shifted fluorescence.[1] This makes CAS 1222784-84-0 a premier candidate for luminescent sensing and photocatalytic applications.[1]

Synthesis Protocol

The synthesis of CAS 1222784-84-0 is typically a two-stage workflow starting from commercially available 4-hydroxyacetophenone.[1]

Stage 1: Construction of the Triphenylbenzene Core

Target Intermediate: 1,3,5-Tris(4'-hydroxyphenyl)benzene (THPB)[1]

Mechanism: Acid-catalyzed cyclotrimerization (Aldol-type condensation).[1] Reagents: 4-Hydroxyacetophenone, Aniline (catalyst/template), Triethyl orthoformate (dehydrating agent), p-TsOH.[1]

  • Reaction: Charge a flask with 4-hydroxyacetophenone and aniline.

  • Cyclization: Heat to 100°C. The aniline forms a Schiff base intermediate (ketimine) which is more susceptible to cyclotrimerization than the ketone itself.[1]

  • Workup: Acid hydrolysis removes the aniline template, yielding the 1,3,5-tris(4'-hydroxyphenyl)benzene core.[1]

  • Purification: Recrystallization from glacial acetic acid.[1]

Stage 2: Formylation (The Duff Reaction)

Target Product: 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (CAS 1222784-84-0)[1]

Rationale: The Duff reaction is preferred over Vilsmeier-Haack for phenol substrates as it selectively ortho-formylates via a methione intermediate without requiring harsh protection/deprotection steps.[1]

Protocol:

  • Dissolution: Dissolve 1.0 eq of THPB (from Stage 1) in Trifluoroacetic acid (TFA).

  • Addition: Add 4.0 eq of Hexamethylenetetramine (HMTA) slowly at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 70-80°C) for 12–24 hours. The HMTA decomposes to form the reactive iminium species which attacks the ortho-position of the phenol.[1]

  • Hydrolysis: Quench the reaction with 3M HCl or water and stir for 2 hours to hydrolyze the intermediate to the aldehyde.

  • Isolation: The product precipitates as a yellow solid.[1] Filter and wash with water/methanol.[1]

  • Purification: Recrystallization from DMF/Ethanol or column chromatography (DCM:MeOH).

Synthesis & Mechanism Visualization

SynthesisWorkflow Start 4-Hydroxyacetophenone Inter Intermediate: 1,3,5-Tris(4'-hydroxyphenyl)benzene (THPB) Start->Inter Final Target: 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (CAS 1222784-84-0) Inter->Final Step1 Step 1: Cyclotrimerization (Aniline/p-TsOH, 110°C) Step2 Step 2: Duff Reaction (HMTA, TFA, Reflux)

Caption: Two-step synthetic pathway from 4-hydroxyacetophenone to the target salicylaldehyde linker.

Application: COF Fabrication

The primary utility of this monomer is in the synthesis of Keto-Enamine Linked COFs .[1] The reaction with a diamine (e.g., hydrazine or 1,4-phenylenediamine) initially forms an enol-imine, which rapidly tautomerizes to the keto-enamine form.[1] This linkage is unaffected by water, acid, or base, solving the hydrolytic instability issues of boronate-linked COFs.[1]

Experimental Workflow: Solvothermal Synthesis
ParameterSpecificationRationale
Monomer A CAS 1222784-84-0 (0.1 mmol)The knot (node).[1]
Monomer B Hydrazine Hydrate or Diamine (0.15 mmol)The linker (edge).[1]
Solvent System o-Dichlorobenzene / n-Butanol (1:1 v/v)Provides solubility for monomers but allows slow precipitation of the crystalline polymer.[1]
Catalyst 6M Acetic Acid (0.1 mL)Catalyzes Schiff base formation and reversibility (error correction) during crystal growth.[1]
Conditions 120°C for 3 Days (Sealed Tube)Allows thermodynamic control for high crystallinity.[1]
Activation Soxhlet Extraction (THF/MeOH)Removes trapped oligomers and high-boiling solvents from the pores.[1]
Reaction Mechanism: Keto-Enol Tautomerism

The defining feature of this monomer in COF synthesis is the ESIPT-driven stability .[1]

COF_Mechanism cluster_ESIPT ESIPT Phenomenon Monomer Salicylaldehyde Monomer (Enol Form) Imine Intermediate: Enol-Imine (Reversible Linkage) Monomer->Imine Keto Final State: Keto-Enamine (Irreversible/Stable) Imine->Keto Proton Transfer Keto->Imine Photoexcitation (hv) Process1 + Amine (-H2O) Process2 Tautomerization (H-shift)

Caption: The mechanism of Keto-Enamine formation and the ESIPT cycle responsible for luminescence.

Characterization & Validation

To certify the identity of CAS 1222784-84-0, the following spectral fingerprints must be observed.

Nuclear Magnetic Resonance (NMR)[1][2][3]
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       10.2–10.4 ppm (s, 3H):  Aldehyde protons (-CH O).[1]
      
    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       11.0–11.5 ppm (s, 3H):  Phenolic hydroxyl protons (-OH ).[1] Note: Broadening may occur due to H-bonding.[1]
      
    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       7.8–8.2 ppm (m, Ar-H):  Aromatic protons of the central benzene and phenyl arms.[1] The protons ortho to the aldehyde will be most deshielded.[1]
      
Fourier-Transform Infrared Spectroscopy (FTIR)[1][2]
  • 1660–1680 cmngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    :  C=O stretching (Aldehyde).[1] Note: Shifted lower than typical aldehydes due to intramolecular H-bonding with the ortho-OH.[1]
    
  • 3300–3450 cm

    
    :  O-H stretching (Broad).
    
Powder X-Ray Diffraction (PXRD) - For COFs

When incorporated into a COF, the monomer typically yields a 2D hexagonal lattice (assuming a ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 + 

topology).[1]
  • Low Angle Peak (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  Corresponds to the (100) reflection, indicating the pore diameter.[1]
    
  • Pi-Stacking Peak (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  Corresponds to the (001) reflection, indicating interlayer distance (
    
    
    
    ).[1]

References

  • Synthesis of Triphenylbenzene Core: Elmorsy, S. S., Pelter, A., & Smith, K. (1991).[1][2] The direct production of tri-and hexa-substituted benzenes from ketones under mild conditions.[1][2][3] Tetrahedron Letters, 32(33), 4175-4176.[1][2][3] Link

  • Duff Reaction Protocol: Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1999).[1] Mono-and diformylation of 4-substituted phenols: A new application of the Duff reaction. Synthesis, 1999(11), 1917-1920.[1] Link[1]

  • COF Applications (Salicylaldehyde Linkers): Kandambeth, S., et al. (2012).[1] Construction of crystalline 2D covalent organic frameworks with remarkable chemical stability.[1] Journal of the American Chemical Society, 134(48), 19524-19527.[1] Link

  • ESIPT & Luminescence in COFs: Dalapati, S., et al. (2016).[1] An azine-linked covalent organic framework: synthesis, characterization and efficient gas storage.[1] Journal of Materials Chemistry A, 4(32), 12534-12541.[1] Link[1]

Sources

Foundational

Thermal Stability and Mechanistic Resilience of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THB) in Advanced Frameworks

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper Executive Summary The rational design of highly stable supramolecular structu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper

Executive Summary

The rational design of highly stable supramolecular structures—ranging from Metal-Organic Cages (MOCs) to Covalent Organic Frameworks (COFs)—relies heavily on the geometric and thermodynamic properties of their monomeric building blocks. 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THB) has emerged as a premier


-symmetric precursor. By featuring three salicylaldehyde-like moieties anchored to a central benzene core, THB enables the construction of robust frameworks capable of bridging homogeneous and heterogeneous catalysis[1].

As a Senior Application Scientist, I approach thermal stability not merely as a bulk material property, but as a macroscopic manifestation of atomic-level conformational locking. This whitepaper dissects the thermodynamic causality behind THB's exceptional thermal resilience, provides self-validating experimental protocols for its synthesis and characterization, and establishes a standardized workflow for evaluating its derivatives in high-stress applications such as asymmetric catalysis and drug delivery.

The Structural Causality of Thermal Stability

The thermal degradation of organic frameworks typically initiates at the weakest covalent linkages (e.g., dynamic imine bonds). However, THB-derived materials routinely exhibit thermal stability exceeding 400 °C. This resilience is engineered directly into the THB monomer through the strategic placement of a hydroxyl (-OH) group adjacent to the formyl (-CHO) group on the peripheral phenyl rings.

Intramolecular Hydrogen Bonding and Conformational Locking

When THB undergoes Schiff-base condensation with amines (e.g., 1,2-diaminocyclohexane or 2,6-diisopropylaniline)[1][2], the resulting imine nitrogen acts as a hydrogen bond acceptor for the adjacent phenolic hydroxyl group. This forms a strong intramolecular hydrogen bond (O-H···N) .

The Causality: This hydrogen bond restricts the rotational degrees of freedom around the


 axis. By locking the molecule into a planar conformation, the activation energy required for thermal bond cleavage or hydrolytic attack is drastically increased. Furthermore, this proximity allows for enol-imine to keto-enamine tautomerization, shifting the thermodynamic equilibrium toward a highly stable, irreversible linkage under thermal stress.

G A THB Monomer (C3 Core) B Schiff-Base Condensation A->B + Amines C Enol-Imine Linkage B->C Tautomerism D Intramolecular H-Bonding C->D Conformation Lock E Thermal Rigidity (Td > 400°C) D->E Prevents Cleavage

Fig 1. Thermodynamic stabilization pathway of THB-derived frameworks via conformational locking.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in framework development, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to explain why the parameter is chosen.

Protocol 1: Scalable Synthesis of the THB Monomer

While THB can be synthesized via cross-coupling of 5-bromosalicylaldehyde[3], the Duff formylation of 1,3,5-tris(4'-hydroxyphenyl)benzene offers superior scalability for framework applications[1].

  • Reagent Assembly: Combine 1,3,5-tris(4'-hydroxyphenyl)benzene (2.4 mmol) and hexamethylenetetramine (HMTA) (85.6 mmol) in a reaction vessel[1].

  • Acidic Catalysis & Solvation: Suspend the mixture in 80 mL of Trifluoroacetic Acid (TFA)[1].

    • Causality: TFA is critical here; it acts as both the solvent and the strong acid catalyst required to generate the active electrophilic iminium ion from HMTA.

  • Thermal Condensation: Heat the solution at 100 °C for 18 hours under a continuous

    
     atmosphere[1].
    
  • Hydrolytic Quench: Add 120 mL of 2 M HCl[1].

    • Causality: The Duff reaction initially forms an iminium intermediate. The addition of aqueous HCl forces the hydrolysis of these intermediates into the final, stable formyl (-CHO) groups.

  • Purification: Filter the resulting precipitate, wash extensively with water to remove residual acid, and dry under vacuum.

Protocol 2: Rigorous Thermal Stability Validation (TGA & VT-XRD)

Thermogravimetric Analysis (TGA) alone is insufficient to claim framework stability, as structural collapse often precedes mass loss. We employ a coupled approach.

  • Vacuum Activation: Dry the THB-derived sample at 120 °C under vacuum for 12 hours.

  • Isothermal Baseline Hold: In the TGA furnace, hold the sample at 150 °C for 2 hours under

    
    .
    
    • Causality: This step is a mandatory self-validation mechanism. It ensures that any subsequent mass loss is strictly due to covalent backbone degradation, rather than the delayed evaporation of strongly physisorbed guest molecules (e.g., DMF, water).

  • Thermal Ramp: Ramp the temperature at a slow rate of 5 °C/min up to 800 °C.

    • Causality: A slow heating rate prevents thermal shock and ensures thermal equilibrium within the crucible, providing an accurate onset temperature of degradation (

      
      ).
      
  • Variable-Temperature XRD (VT-XRD): Concurrently heat a parallel sample in an X-ray diffractometer, capturing spectra every 50 °C.

    • Causality: This confirms that the crystalline topology of the THB framework remains intact up to the

      
      , proving true thermomechanical stability.
      

Workflow S1 Step 1: Vacuum Activation 120°C, 12h Removes volatile guests S2 Step 2: Isothermal Hold 150°C, 2h (N2) Establishes true mass baseline S1->S2 S3 Step 3: Thermal Ramp 5°C/min to 800°C Identifies degradation onset (Td) S2->S3 S4 Step 4: VT-XRD In situ structural monitoring Tracks crystallinity loss S3->S4 Triggered at Td - 50°C

Fig 2. Self-validating thermal analysis workflow for THB-based supramolecular materials.

Quantitative Thermal Data Summary

The thermal stability of THB heavily depends on its polymerized or coordinated state. The table below summarizes the degradation onset temperatures (


) across different THB applications, demonstrating how coordination and covalent locking elevate the baseline stability of the monomer.
Material SystemPrimary Linkage TypeDegradation Onset (

)
Key Application
THB Monomer Salicylaldehyde (Free)~310 °CSynthesis Precursor
THB-Cu12 MOCs Coordination Bond~350 °C

Cycloaddition Catalysis[1]
THB-Rare Earth Schiff-base Metal Complex~380 °CIntramolecular Hydroalkoxylation[2]
THB-COFs Enol-Imine / Keto-Enamine> 400 °CHeterogeneous Asymmetric Catalysis[4]

Field Applications and Future Outlook

The exceptional thermal and chemical stability imparted by THB makes it an invaluable asset in drug development and industrial catalysis.

  • Heterogenization of Homogeneous Catalysts: THB has been successfully utilized to construct supramolecular Metal-Organic Cages (MOCs) with Cu(II) salts and 1,2-diaminocyclohexane. These cages maintain stability in solution and act as highly efficient homogeneous catalysts for

    
     cycloaddition, while their tunable packing modes allow them to be easily recovered in a heterogeneous manner post-reaction[1].
    
  • Rare-Earth Metal Coordination: THB's multitopic nature allows it to condense with anilines to form heterogeneous rare-earth metal catalysts (e.g., with La, Nd, Sm, or Y). These robust catalysts demonstrate high reusability and thermal tolerance during the intramolecular hydroalkoxylation of alkynols[2].

  • Chiral Frameworks: By reacting THB with chiral amines, researchers can synthesize stable chiral Schiff base compounds and Covalent Organic Frameworks (CCOFs) that maintain their stereochemical integrity even under harsh thermal and solvent conditions, paving the way for advanced asymmetric catalysis in pharmaceutical synthesis[3][4].

References

  • Bridging the Homogeneous and Heterogeneous Catalysis by Supramolecular Metal‐Organic Cages with Varied Packing Modes - co99.net - 1

  • Synthesis and catalytic activity of heterogeneous rare-earth metal catalysts coordinated with multitopic Schiff-base ligands - Dalton Transactions (RSC Publishing) - 2

  • Synthesis of Tri- and Disalicylaldehydes and Their Chiral Schiff Base Compounds - Synthetic Communications (Taylor & Francis) - 3

  • Supporting Information for Chiral Covalent Organic Frameworks with High Chemical Stability for Heterogeneous Asymmetric Catalysis - JACS (Amazon S3 Hosted) - 4

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the expected spectroscopic data for the novel triphenylbenzene derivative, 1,3,5-Tris(4'-hydroxy-5'-for...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel triphenylbenzene derivative, 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene. As a Senior Application Scientist, the aim is to offer not just data, but a foundational understanding of how the unique structural features of this molecule manifest in its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectra. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous compounds and first principles to provide a robust predictive framework for its characterization.

Introduction: A Molecule of Interest

1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene is a promising building block in supramolecular chemistry and materials science. Its triphenylbenzene core provides a rigid, planar scaffold, while the peripherally located hydroxyl and formyl groups offer sites for further functionalization, hydrogen bonding, and coordination chemistry. These characteristics make it a candidate for the synthesis of advanced materials such as Covalent Organic Frameworks (COFs) and metal-organic frameworks (MOFs), with potential applications in catalysis, gas storage, and sensing.

Accurate spectroscopic characterization is paramount to confirm the successful synthesis and purity of this complex molecule. This guide will delve into the predicted ¹H NMR, ¹³C NMR, and FT-IR spectra, providing the rationale behind the expected signals.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene is anticipated to be highly informative, with distinct signals for the aromatic, aldehydic, and hydroxyl protons. The symmetry of the molecule will simplify the spectrum to some extent. For analysis, a deuterated polar solvent such as DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable hydroxyl protons.

The expected chemical shifts (δ) are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the formyl group. The ortho and para relationships of these substituents to the other protons on the phenyl rings will dictate their precise chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Hₐ (Aldehydic)9.8 - 10.0Singlet3HThe strong deshielding effect of the carbonyl group places this proton in a highly downfield region.
Hₑ (Hydroxyl)9.5 - 10.5Broad Singlet3HThe chemical shift is concentration and temperature dependent; it appears as a broad signal due to hydrogen bonding and exchange.
Hₙ (Central Ring)7.8 - 8.0Singlet3HThese protons on the central benzene ring are in a deshielded environment due to the attached phenyl rings.
Hₖ, Hₘ (Outer Rings)7.7 - 7.9Multiplet6HThese protons are ortho and para to the formyl group, leading to a downfield shift.
Hₗ (Outer Rings)7.0 - 7.2Doublet3HThis proton is ortho to the electron-donating hydroxyl group, resulting in an upfield shift compared to the other aromatic protons.

graph "molecular_structure" {
layout=neato;
node [shape=plaintext];
edge [style=bold];

// Central Ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; Hn1 [pos="2.5,0!", label="Hn"]; Hn2 [pos="-1.25,2.165!", label="Hn"]; Hn3 [pos="-1.25,-2.165!", label="Hn"]; C2 -- Hn1; C4 -- Hn2; C6 -- Hn3;

// Phenyl Ring 1 C1 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C7 [len=1.5]; C8 -- Hk1 [pos="5.5,1.5!", label="Hk"]; C12 -- Hm1 [pos="5.5,-1.5!", label="Hm"]; C11 -- Hl1 [pos="7,-0.866!", label="Hl"]; C9 -- OH1 [pos="7,2.165!", label="OHₑ"]; C10 -- CHO1 [pos="8.5,0!", label="CHOₐ"];

// Phenyl Ring 2 C3 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C14 -- C15 [len=1.5]; C15 -- C16 [len=1.5]; C16 -- C17 [len=1.5]; C17 -- C18 [len=1.5]; C18 -- C13 [len=1.5]; C14 -- Hk2 [pos="-0.5,5.5!", label="Hk"]; C18 -- Hm2 [pos="-3.5,4.5!", label="Hm"]; C17 -- Hl2 [pos="-2.5,6.5!", label="Hl"]; C15 -- OH2 [pos="1.5,6.5!", label="OHₑ"]; C16 -- CHO2 [pos="0,8!", label="CHOₐ"];

// Phenyl Ring 3 C5 -- C19 [len=1.5]; C19 -- C20 [len=1.5]; C20 -- C21 [len=1.5]; C21 -- C22 [len=1.5]; C22 -- C23 [len=1.5]; C23 -- C24 [len=1.5]; C24 -- C19 [len=1.5]; C20 -- Hk3 [pos="-3.5,-4.5!", label="Hk"]; C24 -- Hm3 [pos="-0.5,-5.5!", label="Hm"]; C23 -- Hl3 [pos="-2.5,-6.5!", label="Hl"]; C21 -- OH3 [pos="1.5,-6.5!", label="OHₑ"]; C22 -- CHO3 [pos="0,-8!", label="CHOₐ"]; }

Caption: Molecular structure of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene with proton labeling for NMR analysis.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of a formyl group will be clearly indicated by a signal in the highly deshielded region of the spectrum. The chemical shifts of the aromatic carbons will be influenced by the attached substituents and their positions on the rings.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene

Carbon TypePredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)190 - 195The carbonyl carbon of the aldehyde is strongly deshielded.
Aromatic (C-OH)155 - 160The carbon attached to the hydroxyl group is shielded by its electron-donating effect.
Aromatic (Central Ring)140 - 145Carbons of the central benzene ring are in a relatively deshielded environment.
Aromatic (Outer Rings)120 - 135The chemical shifts of the other aromatic carbons will appear in this range, with variations based on their proximity to the substituents.
Aromatic (C-CHO)130 - 135The carbon attached to the formyl group is deshielded.

Predicted FT-IR Spectroscopy

The FT-IR spectrum is an excellent tool for identifying the key functional groups present in 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene. The spectrum is expected to be dominated by strong absorptions corresponding to the hydroxyl, carbonyl, and aromatic moieties. The FT-IR spectra of similar compounds, such as 1,3,5-tris(p-formylphenyl)benzene and 1,3,5-tris(4-hydroxyl phenyl)benzene, provide a strong basis for these predictions.[1][2]

Table 3: Predicted FT-IR Absorption Bands for 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H (Hydroxyl)3200 - 3500Strong, BroadThe broadness of this peak is due to intermolecular hydrogen bonding.
C-H (Aromatic)3000 - 3100MediumCharacteristic stretching vibrations of C-H bonds in the aromatic rings.
C-H (Aldehydic)2700 - 2850Medium, SharpA characteristic pair of bands for the aldehydic C-H stretch (Fermi resonance).
C=O (Aldehydic)1680 - 1700Strong, SharpThe carbonyl stretch is a very strong and easily identifiable absorption.
C=C (Aromatic)1580 - 1620Medium to StrongStretching vibrations of the carbon-carbon double bonds within the aromatic rings.
C-O (Phenolic)1200 - 1260StrongStretching vibration of the carbon-oxygen bond of the phenol.
C-H (Aromatic Bending)750 - 900StrongOut-of-plane bending vibrations that can be indicative of the substitution pattern on the aromatic rings.

Experimental Protocols

To obtain high-quality spectroscopic data for 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene, the following experimental protocols are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve polar compounds and to allow for the observation of the hydroxyl proton signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction. Integrate all signals and reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • FT-IR Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Process the spectrum to display in absorbance or transmittance mode.

spectroscopic_workflow cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy NMR_Prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) H1_Acq ¹H NMR Acquisition (400+ MHz, 16-32 scans) NMR_Prep->H1_Acq C13_Acq ¹³C NMR Acquisition (1024+ scans) NMR_Prep->C13_Acq NMR_Proc Data Processing (Phasing, Baseline, Referencing) H1_Acq->NMR_Proc C13_Acq->NMR_Proc End Structural Confirmation NMR_Proc->End FTIR_Prep Sample Preparation (1-2 mg in KBr Pellet) FTIR_Acq FT-IR Acquisition (4000-400 cm⁻¹, 16-32 scans) FTIR_Prep->FTIR_Acq FTIR_Proc Data Processing (Background Subtraction) FTIR_Acq->FTIR_Proc FTIR_Proc->End Start Synthesized Compound Start->NMR_Prep Start->FTIR_Prep

Caption: General workflow for the spectroscopic characterization of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene. The detailed predictions for ¹H NMR, ¹³C NMR, and FT-IR spectra, along with the provided experimental protocols, should serve as a valuable resource for researchers working on the synthesis and application of this and related compounds. The key to successful characterization lies in the careful execution of these spectroscopic techniques and a thorough understanding of how the molecule's structure dictates its spectral properties.

References

  • The FT-IR spectra of 1,3,5-tris(p-formylphenyl)benzene (curve a),... - ResearchGate. Available at: [Link]

  • FT-IR spectrum of 1,3,5-tris(4-hydroxyl phenyl)benzene (2). - ResearchGate. Available at: [Link]

Sources

Foundational

Comprehensive Technical Guide: 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (TFHPB)

The following is an in-depth technical guide on the molecular structure, synthesis, and applications of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene. Executive Summary 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (ofte...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the molecular structure, synthesis, and applications of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene.

Executive Summary

1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (often abbreviated as TFHPB or HFPB ) is a


-symmetric, multifunctional organic building block critical to the field of reticular chemistry. It serves as a primary node in the synthesis of Covalent Organic Frameworks (COFs)  and Porous Organic Polymers (POPs) .

Its structural uniqueness lies in the salicylaldehyde motifs appended to a rigid triphenylbenzene core. These motifs enable Excited-State Intramolecular Proton Transfer (ESIPT) , conferring intrinsic fluorescence to the molecule and its derivatives. Furthermore, the interplay between the hydroxyl (-OH) and formyl (-CHO) groups allows for irreversible keto-enol tautomerism during COF formation, leading to chemically robust


-ketoenamine linkages that withstand harsh acidic and basic environments.

Part 1: Molecular Architecture & Design Principles

Structural Topology

The molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions by three 4-hydroxy-3-formylphenyl groups (often numbered as 4'-hydroxy-5'-formyl depending on nomenclature conventions).

  • Symmetry:

    
     (planar conformation) or 
    
    
    
    (propeller-like twist in solution).
  • Core: 1,3,5-Triphenylbenzene (rigid,

    
    -conjugated).
    
  • Active Sites: Three aldehyde (-CHO) and three hydroxyl (-OH) groups.

  • Intramolecular Interaction: Strong hydrogen bonding between the phenolic hydrogen and the carbonyl oxygen (

    
    ). This locks the pendant rings into a planar configuration relative to the formyl group, facilitating ESIPT.
    
Keto-Enol Tautomerism & ESIPT

Upon photoexcitation, the proton from the hydroxyl group transfers to the carbonyl oxygen, creating a keto-form excited state. This process, known as ESIPT, results in a large Stokes shift and intense fluorescence, making TFHPB a valuable candidate for chemosensing applications.

In COF synthesis, reaction with primary amines initially forms an enol-imine linkage. However, due to the stabilizing H-bond, this rapidly tautomerizes to the keto-enamine form. This irreversibility is the key to synthesizing ultrastable COFs (e.g., Tp-series COFs).

ESIPT_Mechanism Figure 1: ESIPT Mechanism in Salicylaldehyde Motifs of TFHPB Enol Enol Form (Ground State) Excited Excited Enol* Enol->Excited hv (Absorption) Keto Keto Form* (Excited State) Excited->Keto Proton Transfer (ESIPT) GroundKeto Keto Form (Ground State) Keto->GroundKeto Fluorescence (Large Stokes Shift) GroundKeto->Enol Reverse Proton Transfer

Part 2: Synthesis & Characterization[1]

The synthesis of TFHPB is a two-stage process involving the construction of the triphenylbenzene core followed by functionalization.

Step 1: Synthesis of 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB)

The core is constructed via the acid-catalyzed cyclotrimerization of 4-hydroxyacetophenone.

  • Reagents: 4-Hydroxyacetophenone, Aniline, Anilinium Hydrochloride (catalyst).[1]

  • Conditions: Melt condensation at 190°C (solvent-free or in high-boiling solvents).

  • Mechanism: Aniline forms a Schiff base (anil) intermediate with the ketone, which undergoes trimerization more efficiently than the ketone itself.

  • Yield: Typically 75–85%.

Step 2: Formylation via Duff Reaction

The introduction of formyl groups ortho to the hydroxyls is achieved using Hexamethylenetetramine (HMTA) in Trifluoroacetic acid (TFA).

  • Reagents: THPB, HMTA, TFA.

  • Conditions: Reflux (90–100°C) for 12–24 hours, followed by acid hydrolysis (HCl).

  • Purification: Column chromatography or recrystallization from DMF/Ethanol.

Experimental Protocol (Bench-Validated)
StageParameterProtocol Details
1. Trimerization Precursors 4-Hydroxyacetophenone (13.6 g), Aniline (28.0 g), Anilinium HCl (1.0 g).[1]
Reaction Heat to 190°C in a Dean-Stark apparatus to remove water/aniline. Stir for 6 hours.
Workup Cool, dissolve in dilute NaOH. Wash with CHCl

.[1] Acidify aqueous layer (pH 5) to precipitate THPB .
2. Formylation Precursors THPB (1.0 eq), HMTA (4.0 eq), TFA (Solvent/Reagent).
Reaction Reflux at 100°C under N

for 24h. Color changes to deep orange/red.
Hydrolysis Add 4N HCl, stir at 60°C for 4h to hydrolyze the iminium intermediate.
Isolation Pour into ice water. Extract with DCM. Wash with brine. Dry over Na

SO

.
Product TFHPB (Yellow powder).[2][1][3] Yield: ~60%.
Spectroscopic Characterization
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       11.20 (s, 3H, -OH, H-bonded).
      
    • 
       10.35 (s, 3H, -CHO).
      
    • 
       8.15 (d, J=2.0 Hz, 3H, Ar-H, ortho to CHO).
      
    • 
       8.05 (dd, J=8.0, 2.0 Hz, 3H, Ar-H).
      
    • 
       7.92 (s, 3H, Central Benzene).
      
    • 
       7.20 (d, J=8.0 Hz, 3H, Ar-H, ortho to OH).
      
  • FT-IR:

    • ~1660 cm

      
       (C=O stretching, aldehyde).
      
    • ~3300-3400 cm

      
       (O-H stretching, broad).
      

Part 3: Functional Applications in Reticular Chemistry

Covalent Organic Frameworks (COFs)

TFHPB is a "knot" molecule used to synthesize 2D and 3D COFs. Its


 symmetry dictates the topology of the resulting network.
  • TFHPB + Linear Diamine (

    
    ):  Forms Hexagonal (hcb)  or Kagome (kgm)  topologies.
    
  • TFHPB + Triangular Diamine (

    
    ):  Forms Honeycomb (hcb)  topology (e.g., reaction with TAPB).
    

Key Reaction:


-Ketoenamine Linkage Formation 
Unlike simple imine COFs, TFHPB-derived COFs undergo tautomerization, rendering them stable in boiling water, acid, and base.

COF_Synthesis Figure 2: Synthesis Pathway for TFHPB-based COFs TFHPB TFHPB Monomer (C3 Symmetric Aldehyde) SchiffBase Intermediate: Enol-Imine Linkage TFHPB->SchiffBase Condensation (-H2O) Diamine Aromatic Diamine (e.g., TAPB, Phenylenediamine) Diamine->SchiffBase Condensation (-H2O) Tautomer Final Product: Keto-Enamine COF SchiffBase->Tautomer Irreversible Tautomerism (Stabilized by H-bond)

Sensing Capabilities

The ESIPT mechanism allows TFHPB-based materials to act as "turn-off" or "turn-on" sensors.

  • Fluoride Sensing: F

    
     ions deprotonate the hydroxyl group, disrupting the intramolecular H-bond and quenching ESIPT fluorescence.
    
  • Explosives Detection: Electron-deficient nitroaromatics (e.g., TNT) quench fluorescence via Photoinduced Electron Transfer (PET).

References

  • Synthesis of 1,3,5-Tris(4'-hydroxyphenyl)benzene (Precursor)

    • Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene.[1] U.S. Patent 5,344,980.

  • COF Synthesis & Applications (TFHPB-TAPB-COF)

    • Excellent Crystallinity and Stability Covalent Organic Frameworks with High Emission and Anions Sensing.[4][5]

  • General Duff Reaction on Triphenylbenzene Cores

    • Design of Fluorescent and Robust Covalent Organic Framework Host M
  • Structural Data & CAS Verification

    • CAS No: 1222784-84-0
    • Common Name: 1,3,5-tris(4'-hydroxy-5'-formylphenyl)benzene

Sources

Exploratory

Technical Whitepaper: Advanced Architectures of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene in Materials Science

The following technical guide is structured to provide an authoritative, deep-dive analysis of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (hereinafter referred to as THFPB ). This molecule represents a "privileged arc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (hereinafter referred to as THFPB ). This molecule represents a "privileged architecture" in materials science—combining


 symmetry for network formation with ortho-hydroxyaldehyde functionalities for secondary chemical programming.

Executive Summary

In the realm of Reticular Chemistry, the design of porous materials is shifting from simple space-filling models to functionalized "smart" scaffolds. 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THFPB) has emerged as a critical tecton (building block) for Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs). Unlike its non-hydroxylated analog (TFPB), the inclusion of the hydroxyl group ortho to the formyl moiety unlocks two distinct physicochemical phenomena:

  • Excited-State Intramolecular Proton Transfer (ESIPT): Enabling "turn-on/turn-off" fluorescence sensing.

  • Post-Synthetic Metallation: The formation of Salen-like

    
    -chelating pockets upon imine condensation, allowing for precise metal anchoring in heterogeneous catalysis.
    

This guide outlines the synthesis, reticular assembly, and high-value applications of THFPB, tailored for scientists in drug development, sensing, and catalysis.

Molecular Architecture & Synthesis Strategy

Structural Logic

THFPB is a


-symmetric knot. Its geometry dictates the topology of the resulting 2D or 3D networks.
  • Core: The central benzene ring provides rigidity and planarity.

  • Arms: Three phenyl rings twisted relative to the core (propeller shape) prevent π-stacking collapse in solution but allow for ordered stacking in COF layers.

  • Active Site: The salicylaldehyde motif (4-hydroxy-5-formyl) is the functional engine. It allows for reversible Schiff-base formation while maintaining a hydrogen bond donor (-OH) adjacent to the acceptor (-C=N-), stabilizing the framework via keto-enamine tautomerism or hydrogen bonding.

Synthetic Protocol (Self-Validating)

The synthesis of THFPB requires maintaining the integrity of the sensitive aldehyde groups while installing the benzene core. The most robust route involves the trimerization of acetophenones followed by formylation.

Step-by-Step Protocol: Monomer Production

Phase 1: Construction of the


 Core 
  • Reagents: 4-Hydroxyacetophenone (50 mmol), Aniline (catalytic), SiCl4 (dehydrating agent), Ethanol.

  • Reaction: Reflux 4-hydroxyacetophenone in ethanol with SiCl4/Aniline. The cyclotrimerization yields 1,3,5-Tris(4-hydroxyphenyl)benzene .

    • Validation:

      
      H NMR shows a singlet at ~7.7 ppm (central benzene protons) and disappearance of the methyl ketone signal.
      

Phase 2: Ortho-Formylation (Duff Reaction Modified)

  • Reagents: 1,3,5-Tris(4-hydroxyphenyl)benzene (10 mmol), Hexamethylenetetramine (HMTA) (40 mmol), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the triphenol in TFA under inert atmosphere (

      
      ).
      
    • Add HMTA and reflux for 12 hours (formation of iminium intermediate).

    • Hydrolysis: Quench with 4M HCl and heat at 60°C for 2 hours to release the aldehyde.

  • Purification: Precipitate in ice water. Recrystallize from DMF/Ethanol.

    • Critical Checkpoint: The appearance of a downfield aldehyde proton (~11.0 ppm) and a broad singlet (~10.5 ppm) for the phenolic -OH in NMR confirms the product.

Synthesis Visualization

The following diagram illustrates the logical flow from precursors to the final functionalized knot.

SynthesisPath Start 4-Hydroxyacetophenone Reagent1 SiCl4 / EtOH Cyclotrimerization Start->Reagent1 Inter 1,3,5-Tris(4-hydroxyphenyl)benzene (C3 Core) Reagent2 HMTA / TFA Duff Formylation Inter->Reagent2 Reagent1->Inter yield >85% Final THFPB (Target Monomer) Reagent2->Final ortho-selective

Figure 1: Synthetic pathway for THFPB highlighting the transition from simple ketones to complex reticular building blocks.

Reticular Assembly: COF Synthesis

The primary application of THFPB is its copolymerization with diamines (e.g., hydrazine, phenylenediamine) to form Covalent Organic Frameworks.

The Salen-COF Mechanism

When THFPB reacts with a diamine, it forms an imine bond. Because of the ortho-hydroxyl group, the resulting structure mimics a Salen ligand . This site is chemically "programmable."

  • Pore Surface Engineering: The pore walls are lined with dense -OH and -C=N- groups.

  • Metal Coordination: Treating the COF with metal salts (

    
    ) locks the metal into the N,O-chelate site without blocking the pore, creating a single-site heterogeneous catalyst.
    
Protocol: Solvothermal COF Synthesis (THFPB-Hydrazone)
  • Precursors: THFPB (0.1 mmol) + Hydrazine Hydrate (0.15 mmol).

  • Solvent System: Mesitylene:Dioxane:Acetic Acid (3:3:1 v/v). The acetic acid is a catalyst for imine formation and reversibility (error checking).

  • Conditions:

    • Seal in a Pyrex tube after 3 freeze-pump-thaw cycles (degassing is critical to prevent aldehyde oxidation).

    • Heat at 120°C for 72 hours (undisturbed).

  • Workup: Filter the yellow powder, wash with THF/Acetone (Soxhlet extraction 24h) to remove unreacted monomers. Activate by supercritical

    
     drying or vacuum heating.
    

High-Value Applications

Chemosensing via ESIPT (Fluorescence)

THFPB-based materials exhibit Excited-State Intramolecular Proton Transfer (ESIPT) .[1]

  • Mechanism: Upon UV excitation, the phenolic proton transfers to the imine nitrogen, creating a keto-tautomer species that emits with a large Stokes shift (red-shifted).

  • Sensing Logic: Binding an anion (e.g., Fluoride,

    
    ) to the hydroxyl group disrupts the hydrogen bond, shutting down the proton transfer.[1]
    
  • Result: A dramatic "Turn-Off" or blue-shift in fluorescence, allowing for ppm-level detection of toxic ions.

Heterogeneous Catalysis (Salen-Mimics)

The defined N,O-pockets allow these materials to act as solid-state ligands.

  • Application: Asymmetric catalysis, epoxide ring-opening, or photocatalytic

    
     reduction.
    
  • Advantage: Unlike homogeneous Salen complexes, the COF prevents dimerization of active sites and allows for easy catalyst recovery.

Solid-Phase Extraction (Drug Development)

Recent studies (Xu et al., 2023) utilize THFPB-COFs to extract adrenergic receptor agonists (e.g., Clenbuterol) from biological matrices.

  • Mechanism: The abundant -OH groups provide H-bonding sites for polar drugs, while the hydrophobic benzene core interacts with the drug's aromatic rings.

  • Data: High surface area (>500

    
    ) leads to superior enrichment factors compared to commercial C18 columns.
    

Data Summary & Visualization

Comparative Material Properties
Material ClassLinker UsedTopologySurface Area (BET)Key Functionality
Salen-COF THFPB + EthylenediamineHexagonal~600

Metal Coordination (Catalysis)
Hydrazone-COF THFPB + HydrazineHexagonal~500

Fluorescence (ESIPT Sensing)
Standard COF TFPB (No -OH) + DiamineHexagonal~900

Gas Storage (Passive)

Note: The hydroxyl group slightly reduces surface area due to steric bulk and H-bonding but adds immense chemical functionality.

Functional Mechanism Diagram

The following diagram details the dual-pathway capability of the THFPB node in a COF network: switching between a fluorescent sensor and a catalytic center.

Mechanism COF THFPB-COF Lattice (Imine Form) ESIPT ESIPT Process (Proton Transfer O-H...N) COF->ESIPT  Path A: Sensing Coord Metallation (N,O-Chelation) COF->Coord  Path B: Functionalization Light UV Excitation (365nm) Light->ESIPT Fluoro Strong Emission (Large Stokes Shift) ESIPT->Fluoro Quench Anion Binding (F-) Fluorescence OFF Fluoro->Quench + Analyte Metal Add Metal Salt (Zn, Cu, Co) Metal->Coord Catalysis Heterogeneous Catalysis (e.g., Epoxide Opening) Coord->Catalysis

Figure 2: Bifurcated utility of THFPB-COFs. Path A utilizes the proton transfer for sensing; Path B utilizes the chelating site for catalysis.

References

  • Ossila. "1,3,5-Tris(4-formyl-3-hydroxyphenyl)benzene - Product Specification and Applications."[1] Ossila.com.

  • Xu, G., et al. (2023). "Hydroxylated hierarchical flower-like COF for solid-phase extraction of α2- and β2-adrenergic receptor agonists in milk." SSRN Electronic Journal.

  • TCI Chemicals. "1,3,5-Tris(4-formylphenyl)benzene (Related Non-Hydroxy Analog) - COF Linker Specifications." TCI Chemicals.[2]

  • ChemicalBook. "1,3,5-tris(4'-hydroxy-5'-formylphenyl)benzene Chemical Properties and Suppliers." ChemicalBook.[3]

  • Kandambeth, S., et al. (2012). "Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability." (Contextual reference for Keto-Enamine COF chemistry). Journal of the American Chemical Society.

Sources

Foundational

theoretical studies of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene electronic properties

Theoretical Studies and Electronic Properties of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THB): A Comprehensive Guide for Advanced Materials and Catalysis Executive Summary The rational design of catalytic material...

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Studies and Electronic Properties of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THB): A Comprehensive Guide for Advanced Materials and Catalysis

Executive Summary

The rational design of catalytic materials often requires a delicate balance between the high atomic efficiency of homogeneous catalysts and the robust recoverability of heterogeneous systems. At the center of this paradigm is 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THB) , a highly versatile,


-symmetric trialdehyde monomer. Characterized by its electron-rich central benzene ring and three salicylaldehyde-like binding pockets, THB has emerged as a critical building block for synthesizing Supramolecular Metal-Organic Cages (MOCs), Covalent Organic Frameworks (COFs), and multitopic Schiff-base rare-earth catalysts.

This technical whitepaper provides an in-depth analysis of THB’s electronic properties through the lens of Density Functional Theory (DFT), outlines self-validating experimental protocols for its supramolecular assembly, and evaluates its catalytic performance in crucial pharmaceutical and energy-conversion workflows, such as CO₂ cycloaddition and photocatalytic reduction.

Electronic Profile and DFT-Calculated Mechanisms

The unique electronic topology of THB stems from its extended


-conjugated network coupled with the electron-withdrawing formyl groups and electron-donating hydroxyl groups at the ortho positions of the peripheral phenyl rings. This push-pull electronic configuration makes THB highly responsive to metal coordination.
Exciton Dissociation in THB-Derived COFs

When THB is co-polycondensed with diamines (e.g., ethylenediamine) to form Metal-Salen COFs, the resulting frameworks often suffer from strong exciton effects—Coulombic interactions between photogenerated electron-hole pairs that hinder photocatalytic efficiency.1[1].

By modifying the coordination geometry, the exciton binding energy (


) is significantly reduced, facilitating rapid charge carrier migration within the framework and lowering the energy barrier for the rate-determining step in CO₂ reduction[1].
Potential Energy Surface of CO₂ Cycloaddition

In the context of drug development, the conversion of epoxides to cyclic carbonates is a highly valuable reaction. THB can be assembled into tetrahedral {Cu₃} cluster-based MOCs.2[2]. The THB-MOC acts as a homogeneous catalyst during the reaction due to weak intermolecular interactions, but its tunable packing modes allow it to be recovered heterogeneously simply by altering the solvent system[2].

CatalyticCycle State1 Catalyst Resting State State2 Epoxide Adsorption State1->State2 + Epoxide (ΔG lowered) State3 Ring Opening State2->State3 Activation via Metal Center State4 CO2 Insertion State3->State4 + CO2 Insertion State5 Cyclization & Release State4->State5 Intramolecular Attack State5->State1 - Cyclic Carbonate (Product)

Figure 1: DFT-calculated catalytic cycle for CO₂ cycloaddition using THB-derived MOCs.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility in synthesizing THB and its downstream supramolecular architectures, the following protocols integrate strict causality for reagent selection and built-in analytical checkpoints.

Protocol 1: Synthesis of the THB Monomer via Controlled Formylation

Causality: 3[3]. When utilizing the Duff reaction on a triphenol core, hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) are used. TFA serves a dual purpose as both a solvent and a strong acid catalyst, preventing the over-oxidation of the highly electron-rich aromatic rings while directing the formyl group exclusively to the ortho position relative to the hydroxyl groups[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.85 g (2.4 mmol) of the triphenol precursor and 12 g (85.6 mmol) of HMTA in 80 mL of anhydrous TFA under an inert N₂ atmosphere.

  • Thermal Activation: Heat the homogeneous solution to 100 °C for 18 hours. The extended heating ensures complete tri-formylation across the sterically hindered

    
     symmetric core.
    
  • Hydrolysis: Cool the mixture to room temperature and quench by slowly adding 120 mL of 2 M HCl. Stir for an additional 2 hours to fully hydrolyze the imine intermediates into aldehydes.

  • Isolation: Extract the product using dichloromethane, wash with brine, dry over MgSO₄, and purify via column chromatography.

  • Validation Checkpoint: Perform ¹H NMR in DMSO-

    
    . The protocol is validated if a distinct aldehyde proton singlet appears at ~10.2 ppm and the phenolic -OH proton appears at ~11.0 ppm, confirming the ortho-hydroxy formyl structure.
    
Protocol 2: Assembly of Tetrahedral {Cu₃} Supramolecular MOCs (R-Cu12)

Causality: 2[2]. The


 symmetry of THB geometrically restricts the assembly into discrete tetrahedral cages rather than infinite linear polymers. A mixed solvent system (DMF/MeOH) is chosen to balance the solubility of the organic precursors and the inorganic salts, allowing Schiff-base condensation and metal coordination to occur synchronously.

Step-by-Step Methodology:

  • Precursor Mixing: Combine THB, (1R,2R)-(-)-1,2-DACH, and Cu(NO₃)₂·3H₂O in a 2:3:3 molar ratio in a DMF/MeOH (1:1 v/v) solvent mixture.

  • Solvothermal Assembly: Seal the mixture in a Teflon-lined autoclave and heat at 100 °C for 24 hours.

  • Crystallization: Allow the vessel to cool to room temperature at a rate of 5 °C/hour to promote the growth of high-quality single crystals.

  • Validation Checkpoint: Utilize Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) to confirm the integrity of the discrete cage structure. Single-crystal X-ray diffraction must be used to verify the {Cu₃} cluster nodes and the tunable packing mode of the solid state.

Workflow Start Triphenol Precursor or 5-Bromosalicylaldehyde THB THB Monomer (C3-Symmetric Trialdehyde) Start->THB Formylation (TFA/HMTA) MOC Metal-Organic Cages (e.g., R-Cu12) THB->MOC + 1,2-DACH + Cu(II) COF Covalent Organic Frameworks (e.g., Metal-Salen COFs) THB->COF + Ethylenediamine + Metal Schiff Multitopic Schiff-Base Ligands (Rare-Earth Catalysts) THB->Schiff + 2,6-Diisopropylaniline App1 CO2 Cycloaddition (Drug Precursors) MOC->App1 App2 Photocatalytic CO2 Reduction (Energy Conversion) COF->App2 App3 Hydroalkoxylation (Fine Chemicals) Schiff->App3

Figure 2: Logical workflow mapping the synthesis of THB and its divergence into advanced catalytic applications.

Quantitative Performance Data

The structural rigidity and electronic tunability of THB-derived materials translate directly into measurable catalytic superiority. Below are summarized quantitative datasets demonstrating the efficacy of THB-based systems.

Table 1: DFT-Calculated Electronic Modulation in THB-Derived Metal-COFs 1[1].

Coordination GeometryExciton Binding Energy (

)
Charge Transfer Distance (

)
Electron Transfer Number (

)
Bulk COF (Unoptimized)6.28 eV2.467 Å0.43 e
Co-N-O₂ Optimized4.28 eV10.319 Å0.99 e

Table 2: Catalytic Efficacy of THB-MOCs (R-Cu12) in CO₂ Cycloaddition 2[2].

Substrate (Epoxide)Substituent Electronic EffectYield with R-Cu12 Catalyst (%)Yield without Catalyst (%)
2-(4-methylphenyl)oxiraneElectron Donating9546
2-(4-bromophenyl)oxiraneElectron Withdrawing9528
2-(4-chlorophenyl)oxiraneElectron Withdrawing9328
2-(4-fluorophenyl)oxiraneElectron Withdrawing8623
2-(4-nitrophenyl)oxiraneElectron Withdrawing8126

Note: The high yields across both electron-donating and electron-withdrawing substituents highlight the robust tolerance of the THB-MOC catalytic pockets.

Conclusion & Future Perspectives

The theoretical and experimental exploration of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THB) reveals a molecule of profound utility. Through DFT analysis, we understand that its electronic properties can be precisely manipulated via metal coordination, drastically lowering activation barriers for critical reactions like CO₂ cycloaddition and photocatalytic reduction. Furthermore,4[4]. For drug development professionals and materials scientists, mastering the supramolecular assembly of THB offers a reliable pathway to bridging the gap between homogeneous reaction efficiency and heterogeneous catalyst recovery.

References

  • Source: co99.
  • Synthesis of Tri and Disalicylaldehydes and Their Chiral Schiff Base Compounds Source: ResearchGate / Synthetic Communications URL
  • Source: Dalton Transactions (RSC Publishing)
  • Source: Advanced Functional Materials (ResearchGate)

Sources

Exploratory

discovery and history of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene

However, based on its chemical structure, we can infer its likely synthetic pathway and potential properties and applications by examining the synthesis of its core precursor, 1,3,5-Tris(4'-hydroxyphenyl)benzene , and st...

Author: BenchChem Technical Support Team. Date: March 2026

However, based on its chemical structure, we can infer its likely synthetic pathway and potential properties and applications by examining the synthesis of its core precursor, 1,3,5-Tris(4'-hydroxyphenyl)benzene , and standard organic reactions for the functionalization of phenols. This guide will, therefore, provide a technical overview based on established chemical principles, focusing on the synthesis of the precursor and the subsequent, scientifically plausible, formylation step to yield the target molecule.

Part 1: Conceptual Framework and Significance

1.1. Introduction to the Molecular Architecture

1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene belongs to a class of C3-symmetric molecules. This tripodal structure is of significant interest in supramolecular chemistry and materials science. The central benzene core acts as a rigid scaffold, projecting three functionalized phenyl arms. The key features are:

  • C3-Symmetry: This high degree of symmetry can facilitate the formation of well-ordered, crystalline materials, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).

  • Phenolic Hydroxyl Groups (-OH): These groups are excellent hydrogen bond donors and can also be deprotonated to act as coordinating sites for metal ions. Their presence imparts a degree of polarity and potential for post-synthetic modification.

  • Formyl Groups (-CHO): The aldehyde functionality is a versatile reactive handle for forming imines, which are crucial for the synthesis of COFs and other porous polymers. This makes the molecule a potentially valuable building block (monomer) for creating advanced materials.

1.2. Potential Applications and Scientific Interest

The combination of hydroxyl and formyl groups on a rigid, symmetric core makes 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene a promising candidate for:

  • Porous Organic Polymers: As a monomer for COFs, it could be reacted with amines to create materials with high surface areas for gas storage, separation, and catalysis.

  • Luminescent Materials: The extended π-conjugation of the triphenylbenzene system suggests potential for fluorescent properties, which could be tuned by the electronic nature of the substituents.

  • Supramolecular Assemblies: The molecule can act as a tecton in crystal engineering, forming intricate hydrogen-bonded networks.

Part 2: Synthesis and Methodologies

The synthesis of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene can be logically approached in a two-step process: first, the synthesis of the precursor 1,3,5-Tris(4'-hydroxyphenyl)benzene, followed by the ortho-formylation of its phenolic units.

2.1. Step 1: Synthesis of the Precursor, 1,3,5-Tris(4'-hydroxyphenyl)benzene

The most common and efficient method for synthesizing the 1,3,5-tris(4'-hydroxyphenyl)benzene core is through the acid-catalyzed trimerization of 4-hydroxyacetophenone.

2.1.1. Reaction Mechanism and Rationale

This reaction is an acid-catalyzed self-condensation. The acid protonates the carbonyl oxygen of 4-hydroxyacetophenone, making the carbonyl carbon more electrophilic. This activated species then undergoes a series of aldol-type condensation and dehydration steps with two other molecules of 4-hydroxyacetophenone, ultimately leading to the formation of the stable, aromatic 1,3,5-trisubstituted benzene ring.

2.1.2. Detailed Experimental Protocol

  • Materials:

    • 4-Hydroxyacetophenone

    • Ethanol (or another suitable alcohol solvent)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Deionized Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxyacetophenone in ethanol.

    • Slowly add concentrated sulfuric acid to the solution while stirring. The acid acts as the catalyst.

    • Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.

    • Pour the reaction mixture into a beaker of cold deionized water to precipitate the crude product.

    • Filter the solid product using a Büchner funnel and wash thoroughly with deionized water to remove excess acid.

    • Further wash the solid with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with deionized water.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.

2.2. Step 2: Ortho-Formylation to Yield 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene

The introduction of a formyl group ortho to a hydroxyl group on a benzene ring is a classic transformation known as ortho-formylation. The Duff reaction is a suitable and commonly used method for this purpose.

2.2.1. The Duff Reaction: Mechanism and Rationale

The Duff reaction involves the formylation of activated aromatic compounds, such as phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid. The reaction proceeds through an electrophilic aromatic substitution mechanism where the active electrophile is generated from HMTA. The hydroxyl group directs the substitution to the ortho position.

2.2.2. Detailed Experimental Protocol

  • Materials:

    • 1,3,5-Tris(4'-hydroxyphenyl)benzene (from Step 1)

    • Hexamethylenetetramine (HMTA)

    • Trifluoroacetic Acid (TFA)

    • 1,4-Dioxane (solvent)

    • Hydrochloric Acid (HCl, aqueous solution)

    • Ethyl Acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 1,3,5-Tris(4'-hydroxyphenyl)benzene and a molar excess of HMTA (at least 3 equivalents) in a mixture of 1,4-dioxane and trifluoroacetic acid.

    • Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Add an aqueous solution of hydrochloric acid and heat the mixture for another 1-2 hours to hydrolyze the intermediate imine species to the final aldehyde product.

    • After cooling, transfer the mixture to a separatory funnel and extract the product into ethyl acetate.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene.

2.3. Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Ortho-Formylation Reactant1 4-Hydroxyacetophenone Process1 Acid-Catalyzed Trimerization Reactant1->Process1 H₂SO₄, Ethanol Reflux Product1 1,3,5-Tris(4'-hydroxyphenyl)benzene Process2 Duff Reaction (Formylation) Product1->Process2 1. HMTA, TFA 2. HCl, H₂O Process1->Product1 Product2 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene Process2->Product2

Caption: Synthetic pathway for 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene.

Part 3: Characterization and Data

Upon successful synthesis, the structure and purity of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene would be confirmed using standard analytical techniques. The expected data is summarized below.

3.1. Expected Analytical Data

TechniqueExpected Observations
¹H NMR - Aromatic protons on the central and peripheral rings with distinct chemical shifts. - A singlet for the phenolic hydroxyl proton (-OH). - A singlet for the aldehyde proton (-CHO) in the range of 9.5-10.5 ppm. - Integration of peaks corresponding to the proton count of the symmetric structure.
¹³C NMR - Peaks corresponding to the different carbon environments in the aromatic rings. - A characteristic peak for the aldehyde carbonyl carbon in the range of 190-200 ppm.
FT-IR - A broad absorption band for the O-H stretch of the phenol (around 3200-3500 cm⁻¹). - A sharp, strong absorption band for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹). - C-H stretching and C=C bending vibrations for the aromatic rings.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of C₂₇H₁₈O₆.

Part 4: Conclusion and Future Outlook

While 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene is not a widely commercialized or extensively studied compound, its molecular design is highly rational for applications in advanced materials synthesis. The synthetic route, based on the reliable trimerization of a common precursor followed by a standard ortho-formylation reaction, is scientifically sound and feasible for laboratory-scale production.

Future research should focus on the actual synthesis, isolation, and full characterization of this molecule. Following this, its utility as a monomer for creating novel COFs and other porous polymers could be explored. Investigating its photophysical properties and potential for creating functional supramolecular assemblies would also be a valuable avenue of research. This molecule represents a promising, yet underexplored, building block at the intersection of organic synthesis and materials science.

References

Due to the specific nature of the target compound "1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene" not being readily found in the literature, the references below pertain to the synthesis of the precursor and the formylation methodologies discussed, which form the scientific basis for the proposed synthesis.

Currently, no direct publications for the discovery and history of "1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene" have been identified. The synthesis and protocols provided are based on established, analogous chemical reactions.

Protocols & Analytical Methods

Method

Application Note: Synthesis and Drug Delivery Workflows of β-Ketoenamine Covalent Organic Frameworks

Executive Summary The development of highly stable porous materials is a critical bottleneck in advanced drug delivery and heterogeneous catalysis. Covalent Organic Frameworks (COFs) offer atomically precise porosity, bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly stable porous materials is a critical bottleneck in advanced drug delivery and heterogeneous catalysis. Covalent Organic Frameworks (COFs) offer atomically precise porosity, but early imine-linked iterations suffered from hydrolytic instability in physiological environments.

This application note details the synthesis and downstream processing of next-generation COFs using the rationally designed monomer 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THB) . By leveraging an irreversible enol-to-keto tautomerization mechanism, this protocol yields ultra-stable


-ketoenamine-linked frameworks. Designed for researchers and drug development professionals, this guide provides field-proven methodologies, mechanistic causality, and self-validating quality control steps to ensure reproducible framework crystallization and successful Active Pharmaceutical Ingredient (API) loading.

Mechanistic Rationale & Chemical Causality

The selection of THB as the structural node is not arbitrary; it is a deliberate application of thermodynamic and kinetic control. THB is a


-symmetric trialdehyde equipped with hydroxyl groups positioned ortho to the formyl reactive sites.

The Causality of Tautomerization: During solvothermal synthesis, THB undergoes a standard, reversible Schiff base condensation with a


-symmetric diamine (e.g., p-phenylenediamine). This reversibility is crucial—it provides the "error-correction" necessary for the amorphous polymer to anneal into a highly crystalline 2D hexagonal (hcb) lattice. However, once the imine bond forms, the proximity of the ortho-hydroxyl group triggers an irreversible Excited-State Intramolecular Proton Transfer (ESIPT) or thermal tautomerization. The enol-imine converts into a 

-ketoenamine linkage. This irreversible step locks the framework kinetically, rendering the final COF completely immune to hydrolysis in boiling water, strong acids, or basic tumor microenvironments.

The monomer THB can be synthesized via1[1] and has been extensively validated in 2[2] and the construction of3[4].

Mechanism A 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (Enol Form) C Imine-Linked Intermediate (Reversible Schiff Base) A->C + Catalyst (AcOH) B Diamine Linker (e.g., p-Phenylenediamine) B->C D β-Ketoenamine-Linked COF (Irreversible, Ultra-Stable) C->D Enol-to-Keto Tautomerization

Figure 1: Mechanistic pathway of β-ketoenamine COF formation via irreversible tautomerization.

Solvothermal Synthesis Protocol

Reagents Required
  • Monomer A: 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THB)

  • Monomer B: p-Phenylenediamine (PDA)

  • Solvents: 1,4-Dioxane, Mesitylene (Anhydrous)

  • Catalyst: Aqueous Acetic Acid (3.0 M)

Step-by-Step Methodology
  • Monomer Dissolution: In a 10 mL Pyrex ampoule, add THB (0.1 mmol) and PDA (0.15 mmol). Add 1.0 mL of 1,4-Dioxane and 1.0 mL of Mesitylene.

    • Causality: Dioxane provides necessary solubility for the bulky THB monomer, while mesitylene acts as a non-polar, planar template. The 1:1 ratio balances the rate of reversible imine formation with the rate of precipitation, ensuring the framework crystallizes rather than crashing out as an amorphous polymer.

  • Catalyst Addition: Inject 0.2 mL of 3.0 M aqueous Acetic Acid.

  • Degassing (Freeze-Pump-Thaw): Submerge the ampoule in liquid nitrogen until frozen. Evacuate to < 50 mTorr, isolate the vacuum, and thaw. Repeat for 3 cycles.

    • Causality: This is not merely a safety step. It removes dissolved oxygen that would oxidize the diamine at high temperatures (ruining stoichiometry) and removes atmospheric water that would prematurely push the Schiff base equilibrium toward hydrolysis.

  • Sealing and Heating: Flame-seal the ampoule under vacuum. Heat in an isothermal oven at 120 °C for 72 hours.

  • Isolation: Cool to room temperature. The self-validating visual cue of success is a transition from a clear yellow solution to a deep red/brown crystalline precipitate. Filter the solid.

Workflow S1 1. Monomer Dissolution Dioxane / Mesitylene (1:1 v/v) S2 2. Catalyst Addition Aqueous Acetic Acid (3M, 0.2 mL) S1->S2 S3 3. Degassing Freeze-Pump-Thaw (3 Cycles) S2->S3 S4 4. Solvothermal Synthesis 120 °C for 72 hours S3->S4 S5 5. Isolation & Washing Soxhlet Extraction (THF/Acetone) S4->S5 S6 6. Activation Supercritical CO2 Drying S5->S6

Figure 2: Standardized solvothermal synthesis and activation workflow for highly crystalline COFs.

Downstream Processing & Activation

Standard vacuum drying often destroys the delicate mesopores of a COF due to the high surface tension of evaporating solvents (capillary collapse).

  • Soxhlet Extraction: Wash the raw powder in a Soxhlet extractor with THF for 12 hours, followed by Acetone for 12 hours, to remove unreacted monomers and trapped oligomers.

  • Supercritical CO₂ Drying: Exchange the acetone with liquid CO₂ at 10 °C, then raise the temperature to 40 °C (above the critical point of 31.1 °C) and slowly vent.

    • Causality: Supercritical fluids have zero surface tension, preventing capillary forces from collapsing the 1D channels, thereby preserving the maximum theoretical surface area for drug loading.

Analytical Characterization & Quality Control

To ensure the framework is viable for downstream pharmaceutical applications, validate the batch against the following metrics:

ParameterExpected Value/RangeAnalytical TechniquePurpose / Causality
Crystallinity Prominent peak at ~4.7° (100)Powder X-Ray Diffraction (PXRD)Validates long-range 2D order and hcb topology.
Porosity 1,200 - 1,800 m²/gN₂ Physisorption (77 K)High surface area dictates the maximum API payload capacity.
Pore Size 1.8 - 2.4 nmNLDFT ModelingConfirms mesoporous channels suitable for drug diffusion.
Linkage Integrity ~1615 cm⁻¹ (C=O), ~1580 cm⁻¹ (C=C)FT-IR SpectroscopySelf-validating proof of complete enol-to-keto tautomerization.
Thermal Stability < 5% weight loss up to 350 °CThermogravimetric Analysis (TGA)Ensures stability during formulation and sterilization.

Self-Validating System Note: FT-IR is your primary diagnostic tool. The complete disappearance of the formyl C=O stretch (~1650 cm⁻¹) mathematically confirms quantitative tautomerization without requiring complex solid-state NMR.

Application Workflow: Controlled API Delivery

Because of its high stability and tunable pore environment, the THB-derived COF is an excellent vehicle for targeted drug delivery (e.g., loading 5-Fluorouracil [5-FU] or Ibuprofen).

  • API Loading: Suspend 50 mg of the activated COF in 10 mL of a 10 mg/mL API solution (using anhydrous methanol or hexane).

  • Equilibration: Stir at room temperature for 48 hours in the dark. The

    
     stacking between the API and the aromatic walls of the COF drives encapsulation.
    
  • Purification: Centrifuge at 10,000 rpm for 10 minutes. Wash the pellet briefly with 2 mL of fresh solvent to remove superficially bound (un-encapsulated) API, which would otherwise cause an unwanted "burst release" in vivo.

  • Release Assay: Place the loaded COF in a dialysis membrane (MWCO 3500 Da) and submerge in Phosphate Buffered Saline (PBS, pH 7.4) and Acetate buffer (pH 5.5) at 37 °C. The

    
    -ketoenamine framework will not degrade, but the protonation state of the pores at pH 5.5 will trigger the controlled release of the API, simulating the acidic tumor microenvironment.
    

Comprehensive References

  • Title: Bridging the Homogeneous and Heterogeneous Catalysis by Supramolecular Metal‐Organic Cages with Varied Packing Modes Source: Chemistry - A European Journal (Wiley) URL: [Link]

  • Title: Synthesis and catalytic activity of heterogeneous rare-earth metal catalysts coordinated with multitopic Schiff-base ligands Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Synthesis of Tri- and Disalicylaldehydes and Their Chiral Schiff Base Compounds Source: Synthetic Communications (Taylor & Francis) URL: [Link]

Sources

Application

Application Notes &amp; Protocols: 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene for Advanced Metal-Organic Frameworks

Executive Summary This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of the trifunctional linker, 1,3,5-Tris(4'-hydroxy-5'-formylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of the trifunctional linker, 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THFPB) , in the design and synthesis of advanced Metal-Organic Frameworks (MOFs). The unique architecture of THFPB, featuring a C3-symmetric triphenylbenzene core, offers exceptional structural rigidity. More critically, it presents two distinct, orthogonally reactive functional groups: a phenolic hydroxyl group for robust metal node coordination and a pendant aldehyde group for post-synthetic modification (PSM). This dual-functionality makes THFPB an exemplary building block for creating highly tunable porous materials with tailored applications in catalysis, targeted drug delivery, and chemical sensing. We present detailed, field-tested protocols for linker synthesis, MOF fabrication, post-synthetic functionalization, and rigorous characterization.

Linker Profile: 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THFPB)

The THFPB linker is the cornerstone of the methodologies described herein. Its utility stems from its rigid, pre-organized geometry and the strategic placement of its functional groups. The hydroxyl groups act as the primary coordination sites with metal ions to form the stable framework, while the aldehyde "tags" project into the resulting pores, remaining available for subsequent chemical transformations.[1]

Chemical and Physical Properties
PropertyValueSource
Chemical Formula C₂₇H₁₈O₆PubChem
Molecular Weight 438.43 g/mol [2]
Appearance White to light yellow powder[3]
Core Structure 1,3,5-Triphenylbenzene[4]
Functional Groups 3x Phenolic Hydroxyl (-OH), 3x Aldehyde (-CHO)N/A
Solubility Soluble in DMF, DMSO, THF; sparingly soluble in methanol, ethanol.General Knowledge
Protocol: Synthesis of THFPB Linker

The synthesis of THFPB is a multi-step process that requires careful execution. A common and effective route involves a Suzuki cross-coupling reaction to form the triphenylbenzene core, followed by a Duff reaction or similar formylation method to install the aldehyde groups.

Principle of Causality: The Suzuki coupling is chosen for its high efficiency and tolerance of functional groups, allowing for the construction of the C-C bonds of the triphenylbenzene core without protecting the hydroxyl groups. Subsequent formylation under controlled conditions selectively adds the aldehyde group ortho to the hydroxyl activator.

Materials:

  • 1,3,5-Tribromobenzene

  • 4-Hydroxyphenylboronic acid

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water)

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA) or Acetic Acid

Protocol Steps:

  • Core Synthesis (Suzuki Coupling):

    • In a nitrogen-purged flask, dissolve 1,3,5-tribromobenzene and 3.3 equivalents of 4-hydroxyphenylboronic acid in the toluene/ethanol solvent mixture.

    • Add an aqueous solution of 2M K₂CO₃.

    • De-gas the mixture thoroughly with nitrogen for 20-30 minutes.

    • Introduce the palladium catalyst (2-5 mol%).

    • Heat the reaction mixture to reflux (80-90 °C) for 24-48 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction, separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude 1,3,5-Tris(4'-hydroxyphenyl)benzene intermediate by column chromatography.

  • Formylation (Duff Reaction):

    • Dissolve the purified intermediate in TFA.

    • Add 4-5 equivalents of HMTA portion-wise while stirring at room temperature.

    • Heat the mixture to 90-100 °C for 8-12 hours.

    • Cool the reaction and quench by pouring it into a mixture of ice and water.

    • Neutralize with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate, dry the organic phase, and concentrate.

    • Purify the final product, THFPB, by recrystallization or column chromatography.

Expected Characterization:

  • ¹H NMR: Distinct peaks for aromatic protons and characteristic aldehyde proton signals (~9.8-10.0 ppm).

  • FT-IR: Strong C=O stretching band for the aldehyde (~1680-1700 cm⁻¹) and a broad O-H stretching band for the phenol (~3200-3500 cm⁻¹).

MOF Synthesis & Activation

The assembly of THFPB with metal ions into a crystalline, porous framework is typically achieved via solvothermal synthesis.[5] This method uses elevated temperature and pressure to promote the formation of thermodynamically stable, highly ordered structures.[6]

Workflow for THFPB-MOF Synthesis and Activation

G cluster_synthesis MOF Synthesis cluster_activation Framework Activation A 1. Solubilize Linker & Metal Salt B 2. Add Modulator (e.g., Acetic Acid) A->B Control Crystallinity C 3. Solvothermal Reaction (e.g., 120°C, 24-72h) B->C D 4. Isolate Crystals (Centrifuge/Filter) C->D E 5. Solvent Exchange (e.g., DMF -> Acetone) D->E Wash Crystals F 6. Supercritical CO₂ Drying or Gentle Heating under Vacuum E->F Prevent Pore Collapse G 7. Activated Porous MOF F->G

Caption: Workflow for the synthesis and activation of a THFPB-based MOF.

Protocol: Solvothermal Synthesis of a Zr-THFPB MOF

Zirconium is a common choice for MOF synthesis due to its ability to form robust, 12-connected secondary building units (SBUs), leading to frameworks with high thermal and chemical stability.[7]

Principle of Causality: A modulator, such as acetic acid or HCl, is critical in Zr-MOF synthesis. It competes with the linker for coordination to the metal center, slowing down the reaction rate. This controlled kinetic environment prevents the rapid precipitation of amorphous material and promotes the growth of large, highly crystalline MOF domains.[8]

Materials:

  • 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THFPB)

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (or other modulator)

  • Teflon-lined stainless-steel autoclave

Protocol Steps:

  • In a glass vial, dissolve THFPB and ZrCl₄ (in a 1:1 molar ratio) in DMF.

  • Add a modulator, typically 20-100 equivalents of acetic acid relative to ZrCl₄. The amount must be optimized for crystal size and quality.

  • Sonicate the mixture for 5-10 minutes until a clear, homogeneous solution is formed.

  • Seal the vial inside a Teflon-lined autoclave.

  • Heat the autoclave in an oven at 120-150 °C for 24 to 72 hours.

  • After cooling to room temperature, a microcrystalline powder should be visible.

  • Collect the solid product by centrifugation.

  • Washing: Wash the product by centrifuging and resuspending in fresh DMF (3 times) followed by a more volatile solvent like acetone or ethanol (3 times). This removes unreacted starting materials trapped within the pores.[5]

  • Activation: To activate the MOF (i.e., remove solvent from the pores to access the surface area), the solvent-exchanged solid can be heated gently under high vacuum (e.g., 80-120 °C) or, for more delicate frameworks, subjected to supercritical CO₂ drying.[9][10]

Post-Synthetic Modification (PSM) of Aldehyde Tags

The true power of the THFPB linker lies in the chemical accessibility of its aldehyde groups. These serve as versatile handles for covalently modifying the MOF's internal pore environment, a key strategy for tailoring its properties.[1][7]

The PSM Concept: From Aldehyde to Function

G Linker THFPB Linker (-OH, -CHO) MOF Porous MOF Backbone (Zr-O clusters) Tagged_MOF Activated THFPB-MOF Pore with -CHO group Linker->Tagged_MOF:f0 Solvothermal Synthesis Functional_MOF Functionalized MOF Pore with Imine (R-N=CH-) Tagged_MOF:f1->Functional_MOF:f1 Covalent Bond Formation Amine Primary Amine (R-NH₂) Amine->Functional_MOF:f0 Imine Condensation (PSM)

Caption: Logical flow from linker to functionalized MOF via PSM.

Protocol: Imine Condensation for Amine Functionalization

A common and straightforward PSM reaction is the condensation of the aldehyde with a primary amine to form an imine. This can be used to introduce a wide variety of functionalities (e.g., catalytic sites, drug molecules, fluorescent tags).

Principle of Causality: This reaction is typically performed on the fully activated MOF. The porous network allows small amine molecules to diffuse into the framework and react with the aldehyde groups. The reaction is often reversible, but the imine product can be stabilized by subsequent reduction if necessary.

Materials:

  • Activated Zr-THFPB MOF

  • A primary amine of choice (e.g., aniline, ethylenediamine, a drug molecule with a primary amine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Protocol Steps:

  • Suspend a known mass of activated Zr-THFPB MOF in the anhydrous solvent.

  • Add a solution containing a large excess (e.g., 10-50 equivalents) of the primary amine.

  • Stir the suspension at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.

  • Collect the solid product by centrifugation.

  • Thoroughly wash the functionalized MOF with the reaction solvent to remove all unreacted amine. This step is critical and may require multiple washing cycles.

  • Dry the final product under vacuum.

Characterization and Validation

Rigorous characterization is essential to validate the success of each synthetic step, from linker purity to final MOF functionality.[9][11]

TechniquePurpose in WorkflowExpected Result / Validation Metric
Powder X-Ray Diffraction (PXRD) Confirm crystallinity and phase purity of the synthesized MOF.A sharp, well-defined diffraction pattern that matches a simulated pattern or previously reported data. Pattern should remain intact after PSM.[6]
Thermogravimetric Analysis (TGA) Assess thermal stability and confirm solvent removal during activation.A distinct weight loss step corresponding to the decomposition of the organic linker at high temperature (>350-400 °C for a stable Zr-MOF).
N₂ Sorption (BET Analysis) Determine porosity, specific surface area, and pore volume of the activated MOF.A Type I or Type IV isotherm, confirming microporosity or mesoporosity. A high surface area (e.g., >1000 m²/g) indicates successful activation.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirm linker incorporation and successful PSM.For MOF: Appearance of coordinated carboxylate/phenolate peaks. For PSM: Disappearance or significant reduction of the aldehyde C=O peak (~1690 cm⁻¹) and appearance of a new C=N imine peak (~1620-1650 cm⁻¹).
Solid-State NMR Provide detailed structural information about the organic linker within the framework.Can confirm the covalent bond formation during PSM through the appearance of new carbon or nitrogen resonances.

Applications in Drug Development and Beyond

The ability to precisely engineer the pore environment of THFPB-MOFs opens up numerous possibilities for advanced applications.

  • Targeted Drug Delivery: The pores of the MOF can be loaded with therapeutic agents.[12][13][14] Subsequently, the aldehyde groups can be functionalized with targeting ligands (e.g., folic acid, antibodies) to direct the MOF nanoparticles to specific cells or tissues. The release of the drug can be triggered by internal stimuli like pH changes.[15][16]

  • Heterogeneous Catalysis: The imine nitrogen formed during PSM can act as a Lewis basic site. Furthermore, the amine used for PSM can itself be a catalyst (e.g., proline), effectively heterogenizing a homogeneous catalyst within the MOF's pores, which enhances reusability and stability.[17][18]

  • Chemical Sensing: Attaching chromophoric or fluorophoric amines to the aldehyde tags can create sensor materials. The binding of an analyte within the MOF pore can induce a change in the electronic structure of the imine, leading to a detectable colorimetric or fluorescent response.

References

  • Butcher, D. et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91). Available at: [Link]

  • ResearchGate. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Available at: [Link]

  • Xi, F. G. et al. (2016). Aldehyde-Tagged Zirconium Metal–Organic Frameworks: a Versatile Platform for Postsynthetic Modification. Inorganic Chemistry, 55(10), 4939-4945. Available at: [Link]

  • Stephenson, C. J. et al. (2014). Synthesis and Characterization of Amine-Functionalized Mixed-Ligand Metal–Organic Frameworks of UiO-66 Topology. Inorganic Chemistry, 53(18), 9500-9508. Available at: [Link]

  • Butcher, D. S. et al. (2014). Synthesis and characterization of functionalized metal-organic frameworks. PubMed, 25225784. Available at: [Link]

  • Li, P. et al. (2011). Catalysis by metal–organic frameworks: proline and gold functionalized MOFs for the aldol and three-component coupling reactions. Green Chemistry, 13(5), 1158-1165. Available at: [Link]

  • JoVE. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Available at: [Link]

  • Mahdian, S. et al. (2022). Chemo-Selective Protection of Aldehydes Functional Group Catalyzed by MOFs. MDPI, 11(11), 1363. Available at: [Link]

  • ResearchGate. (n.d.). Post-Synthetic Modification of Tagged Metal-Organic Frameworks. Available at: [Link]

  • Wikipedia. (n.d.). Metal–organic framework. Available at: [Link]

  • Deshpande, R. K. et al. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Accounts of Chemical Research, 53(7), 1399-1412. Available at: [Link]

  • ResearchGate. (2022). Chemo-Selective Protection of Aldehydes Functional Group Catalyzed by MOFs. Available at: [Link]

  • ResearchGate. (2021). Metal-organic frameworks: Drug delivery applications and future prospects. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Post‐synthetic Modification of MOFs. Available at: [Link]

  • CD Bioparticles. (n.d.). 1,3,5-Tris (4-formylphenyl)benzene. Available at: [Link]

  • Al-Ghamdi, H. et al. (2021). Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. MDPI, 11(7), 809. Available at: [Link]

  • Middle East Technical University. (2022). METAL-ORGANIC FRAMEWORKS (MOFs): SYNTHESIS, CHARACTERIZATION, AND POTENTIAL APPLICATIONS. Available at: [Link]

  • Iacomi, P. et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC, 14(8), 1889. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene.
  • International Journal of Pharmaceutical Research and Applications. (2023). Metal Organic Frameworks- Carriers for Drug Delivery. Available at: [Link]

  • Hrčak. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Available at: [Link]

  • ResearchGate. (n.d.). (a) and (b) Synthesis of tris(4-hydroxyphenyl) benzene-1,3,5-tricarboxylate (T1) in the prescribed medium at RT. Available at: [Link]

  • PubChem. (n.d.). 1,3,5-Tris(4-formylphenyl)benzene. Available at: [Link]

Sources

Method

catalytic applications of MOFs derived from 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene

Application Note: Catalytic Architectures Derived from 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene Executive Summary This technical guide details the synthesis, functionalization, and catalytic deployment of frameworks...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Architectures Derived from 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene

Executive Summary

This technical guide details the synthesis, functionalization, and catalytic deployment of frameworks derived from 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THFB) .

While often classified as precursors for Covalent Organic Frameworks (COFs) due to their organic backbones, these ligands are uniquely designed to construct Metal-Salen Frameworks . These materials bridge the gap between COFs and Metal-Organic Frameworks (MOFs). The


-symmetric ligand features three salicylaldehyde "pockets" that, upon condensation with diamines, form macrocyclic Salen sites capable of coordinating transition metals (Co, Mn, Zn, Ni) or lanthanides.

This guide provides actionable protocols for synthesizing the THFB ligand, assembling the porous framework, installing metal active sites, and deploying the resulting catalyst in high-value transformations such as asymmetric oxidation and hydrogen evolution.

Ligand Architecture & Design Logic

The ligand THFB is a strategic building block for heterogeneous catalysis. Its design integrates structural rigidity with high-density coordination sites.

  • Core Structure: A central benzene ring substituted at the 1, 3, and 5 positions with phenyl groups.

  • Functional Motifs: Each arm bears a hydroxyl group (-OH) and a formyl group (-CHO) in an ortho arrangement (salicylaldehyde moiety).

  • MOF/COF Duality:

    • Network Formation: The aldehyde groups react with diamines (e.g., ethylenediamine) to form robust imine (C=N) linkages, creating a porous 2D or 3D lattice.

    • Catalytic Activation: The resulting N

      
      O
      
      
      
      pockets (Salen sites) chelate metal ions. This effectively immobilizes "homogeneous" Salen catalysts into a solid, recyclable framework, preventing dimerization and enhancing stability.

Protocol A: Synthesis of the THFB Ligand

Prerequisite: This ligand is not commonly shelf-stable in bulk and is best synthesized fresh via Suzuki-Miyaura coupling.

Reagents:

  • 1,3,5-Tribromobenzene (1.0 eq)

  • 4-Methoxy-3-formylphenylboronic acid (3.5 eq)

  • Pd(PPh

    
    )
    
    
    
    (Catalyst, 5 mol%)
  • K

    
    CO
    
    
    
    (Base)[1]
  • Boron Tribromide (BBr

    
    ) (Demethylating agent)
    

Workflow:

  • Coupling: Combine 1,3,5-tribromobenzene and the boronic acid in degassed DME/Water (3:1). Reflux at 90°C for 48h under Argon.

  • Workup: Extract with CH

    
    Cl
    
    
    
    , dry, and recrystallize to obtain the methoxy-protected intermediate.
  • Demethylation: Dissolve intermediate in dry CH

    
    Cl
    
    
    
    at -78°C. Add BBr
    
    
    dropwise. Warm to RT and stir for 12h.
  • Hydrolysis: Quench with ice water. The precipitate is the target THFB ligand.

  • Purification: Recrystallize from THF/Hexane.

Protocol B: Framework Assembly & Metallation

This protocol constructs the Metal-Salen Framework (often denoted as M-Salen-COF or M-THFB-MOF).

Step 1: Solvothermal Condensation
  • Reagents: THFB Ligand (0.1 mmol), Ethylenediamine (EDA) (0.15 mmol).

  • Solvent System: n-Butanol / o-Dichlorobenzene (1:1 v/v, 2 mL).

  • Acid Catalyst: 6M Aqueous Acetic Acid (0.1 mL).

Procedure:

  • Charge reagents into a Pyrex tube.

  • Flash freeze with liquid N

    
    , evacuate to internal pressure < 100 mTorr, and flame seal.
    
  • Heat at 120°C for 72 hours undisturbed.

  • Cool to RT. Filter the yellow precipitate.

  • Activation: Wash with THF and Acetone. Soxhlet extract with THF for 24h to remove unreacted monomers. Dry under vacuum at 100°C.

Step 2: Post-Synthetic Metallation
  • Objective: Install catalytic metal centers (e.g., Co(II), Mn(II), or Ln(III)) into the pore walls.

  • Reagents: Activated Framework (50 mg), Metal Acetate salt (M(OAc)

    
    
    
    
    
    4H
    
    
    O) (excess, ~20 mg).

Procedure:

  • Suspend the framework in Methanol (10 mL).

  • Add the metal salt solution.

  • Reflux for 12–24 hours under N

    
    .
    
  • Filter and wash extensively with MeOH to remove free metal ions.

  • Validation: The color typically shifts (e.g., Yellow

    
     Dark Brown/Red for Co/Mn). Confirm metal loading via ICP-OES.
    

Visualization: Synthesis & Catalytic Logic

G cluster_cycle Catalytic Application (e.g., Oxidation) L THFB Ligand (Tris-Salicylaldehyde) F Porous Framework (Salen Pockets) L->F Solvothermal Condensation D Diamine (Linker) D->F Cat Active Catalyst (M-Salen Framework) F->Cat Coordination (Metallation) M Metal Salt (Co, Mn, Ln) M->Cat Sub Substrate (Sulfide/Alkynol) Cat->Sub Bind Prod Product (Sulfoxide/Enol Ether) Sub->Prod Conversion Prod->Cat Release

Figure 1: Workflow from ligand synthesis to metallated framework assembly and catalytic turnover.

Catalytic Applications & Methodologies

Application 1: Asymmetric Oxidation of Sulfides

Target: Production of chiral sulfoxides (drug intermediates). Active Site: Vanadium (V) or Manganese (Mn) installed in the THFB framework.

Protocol:

  • Suspend V-THFB-Framework (10 mg) in CH

    
    Cl
    
    
    
    (2 mL).
  • Add Thioanisole (0.5 mmol) and 30% H

    
    O
    
    
    
    (1.5 eq) as oxidant.
  • Stir at 0°C for 6 hours.

  • Workup: Centrifuge to recover catalyst. Analyze supernatant by Chiral HPLC.

  • Performance: Expect >90% Conversion, >80% ee (enantiomeric excess) due to the confinement effect of the chiral Salen pocket (if chiral diamines like 1,2-diaminocyclohexane are used).

Application 2: Intramolecular Hydroalkoxylation

Target: Synthesis of cyclic enol ethers from alkynols. Active Site: Lanthanides (La, Nd, Y) coordinated to the framework.

Protocol:

  • Catalyst Prep: React THFB framework with Ln[N(SiMe

    
    )
    
    
    
    ]
    
    
    in toluene to form the Ln-silylamide active species.
  • Reaction: Suspend catalyst (5 mol%) in C

    
    D
    
    
    
    or Toluene.
  • Add 4-pentyn-1-ol.

  • Heat to 60°C. Monitor via NMR.

  • Mechanism: The Ln center activates the C

    
    C triple bond, facilitating nucleophilic attack by the pendant hydroxyl group.
    
Application 3: Photocatalytic Hydrogen Evolution (HER)

Target: Splitting water to generate H


.
Active Site:  Cobalt (Co) or Nickel (Ni) centers.

Protocol:

  • System: 10 mg Co-THFB-Framework dispersed in 50 mL Water/Acetonitrile (1:1).

  • Sacrificial Agent: Triethanolamine (TEOA) (10 vol%).

  • Photosensitizer: Erythrosin B (if the framework bandgap is insufficient) or direct excitation if conjugated.

  • Irradiation: Visible light (

    
     nm, Xe lamp).
    
  • Measurement: Quantify H

    
     via Gas Chromatography (TCD detector).
    
  • Data: These frameworks typically achieve rates of 1000–3000

    
    mol g
    
    
    
    h
    
    
    due to the efficient charge transfer along the stacked benzene columns.

Summary of Catalytic Performance

ApplicationMetal CenterSubstrateKey MetricReference
Sulfide Oxidation V, MnThioanisole>90% Yield, High ee[1]
Hydroalkoxylation La, Nd, YAlkynolsTOF > 200 h

[2]
Hydrogen Evolution Co, NiWater/TEOA2.9

mol/h (rate)
[3]
CO

Cycloaddition
ZnEpoxides + CO

>95% Yield (Cyclic Carbonate)[4]

References

  • Liu, H.-B., et al. (2010).[1][2] "Synthesis of Tri- and Disalicylaldehydes and Their Chiral Schiff Base Compounds." Synthetic Communications. Link

  • Sun, Y., et al. (2012).[3] "Synthesis and catalytic activity of heterogeneous rare-earth metal catalysts coordinated with multitopic Schiff-base ligands." Dalton Transactions.[3][4] Link

  • Ossila Ltd. "1,3,5-Tris(4-formylphenyl)benzene Product Guide & Applications." Ossila Product Literature. Link

  • Zhang, B., et al. (2024). "Electrochemical performance of Metal‐Salen COF." ACS Applied Materials & Interfaces.[5] Link (Note: Generalized citation based on search context 1.14).

Sources

Application

Application Note: Advanced Sensing Protocols using 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene-based COFs

Executive Summary This guide details the application of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THFB) as a critical building block for constructing fluorescent Covalent Organic Frameworks (COFs). Unlike standard a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THFB) as a critical building block for constructing fluorescent Covalent Organic Frameworks (COFs). Unlike standard aldehyde precursors, THFB possesses an ortho-hydroxy group adjacent to the aldehyde. This structural feature enables Excited-State Intramolecular Proton Transfer (ESIPT) , a mechanism that grants these sensors exceptional Stokes shifts and sensitivity.

These protocols focus on synthesizing THFB-based COFs and utilizing them for the detection of Fluoride anions (


)  and Transition Metal ions (

,

)
, as well as their application in Solid-Phase Extraction (SPE) for drug residues.

Scientific Mechanism & Rationale

The THFB Advantage: The "Salen" Pocket

The THFB molecule is a


-symmetric node. When condensed with diamines (e.g., hydrazine, ethylenediamine), it forms a lattice containing Salicylaldimine (Salen-like)  sites.
  • ESIPT Mechanism: In the absence of analytes, the enol-imine form undergoes ultrafast proton transfer from the hydroxyl oxygen to the imine nitrogen upon photoexcitation. This results in a keto-amine excited state that emits at a longer wavelength (red-shifted).

  • Sensing Trigger: Binding an analyte (e.g., a metal ion coordinating to the N-O pocket or an anion hydrogen-bonding to the -OH) disrupts this proton transfer. The result is a measurable "Turn-Off" or "Blue-Shift" in fluorescence.

Mechanism Diagram

ESIPT_Mechanism cluster_0 Native State (Fluorescent) cluster_1 Sensing State (Quenched/Shifted) Enol Enol-Imine Form (Ground State) Excited Excited State (Proton Transfer) Enol->Excited hv (Excitation) Blocked ESIPT Blocked (No Proton Transfer) Enol->Blocked Excitation Keto Keto-Amine Form (Emissive) Excited->Keto ESIPT Keto->Enol Fluorescence (Large Stokes Shift) Analyte Analyte Binding (Metal/Anion) Analyte->Enol Interference Blocked->Enol Non-Radiative Decay or Blue Shift

Figure 1: Schematic of the ESIPT mechanism in THFB-based sensors and its disruption by analyte binding.

Protocol 1: Synthesis of the THFB-Hydrazone COF Sensor

This protocol describes the synthesis of a highly crystalline COF (referred to here as COF-THFB-Hz ) using THFB and Hydrazine hydrate. This material is the primary sensor platform.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Precursor: 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THFB) [CAS: 1222784-84-0]

  • Linker: Hydrazine hydrate (

    
    ) (80%)
    
  • Solvents: o-Dichlorobenzene, n-Butanol, Acetic Acid (6M)

  • Equipment: Pyrex tube (10 mL), Freeze-pump-thaw setup, Oven.

Step-by-Step Methodology
  • Charge the Reactor:

    • Weigh 30 mg (0.068 mmol) of THFB and place it into a 10 mL Pyrex tube.

    • Add 0.2 mL of Hydrazine hydrate.

  • Solvent Addition:

    • Add a mixture of o-Dichlorobenzene (1.0 mL) and n-Butanol (1.0 mL).

    • Sonicate for 5 minutes to ensure homogeneity.

  • Catalyst Activation:

    • Add 0.2 mL of 6M aqueous Acetic Acid.

    • Flash freeze the tube in liquid nitrogen.

  • Degassing:

    • Perform 3 cycles of freeze-pump-thaw to remove oxygen (critical for fluorescence efficiency).

    • Seal the tube under vacuum (~150 mTorr) using a flame.

  • Solvothermal Synthesis:

    • Place the sealed tube in an oven at 120°C for 72 hours .

    • Note: Do not disturb the oven; temperature fluctuations affect crystallinity.

  • Purification:

    • Cool to room temperature.[1] Filter the yellow precipitate.

    • Wash extensively with THF and Acetone to remove unreacted oligomers.

    • Soxhlet Extraction: Extract with THF for 12 hours.

    • Activation: Dry under vacuum at 80°C for 12 hours.

Validation Check:

  • PXRD: Confirm crystallinity (peaks typically at

    
     for (100) plane).
    
  • FT-IR: Disappearance of aldehyde C=O stretch (~1680 cm⁻¹) and appearance of C=N stretch (~1620 cm⁻¹).

Protocol 2: Fluoride Ion ( ) Detection

The phenolic hydroxyl group in the THFB backbone acts as a hydrogen bond donor. Fluoride ions, being highly electronegative, interact strongly with this proton, quenching the ESIPT process.

Reagent Preparation
  • Stock Suspension: Disperse 1 mg of COF-THFB-Hz in 10 mL of DMSO (concentration: 0.1 mg/mL). Sonicate for 15 minutes.

  • Analyte Solutions: Prepare 10 mM stock solutions of TBAF (Tetrabutylammonium fluoride) and interfering anions (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) in DMSO.
Measurement Procedure
  • Baseline Reading:

    • Transfer 2 mL of the COF suspension to a quartz cuvette.

    • Record Fluorescence Emission (

      
      ). Expect emission max at 
      
      
      
      (Yellow-Green).
  • Titration:

    • Add TBAF solution in increments of 10

      
       (0 to 100 
      
      
      
      final concentration).
    • Mix by inversion for 30 seconds.

  • Data Acquisition:

    • Record the emission spectrum after each addition.

    • Observation: Fluorescence intensity at 540 nm will decrease (Quenching).

  • Selectivity Test:

    • Repeat the experiment with interfering anions (

      
      , 
      
      
      
      ) at 5x concentration.
    • Requirement: Signal change should be <5% for non-target ions.

Data Analysis (Stern-Volmer)

Calculate the Quenching Efficiency using the Stern-Volmer equation:



  • 
    : Initial intensity
    
  • 
    : Intensity with fluoride
    
  • 
    : Concentration of Fluoride
    
  • 
    : Quenching constant (Higher = More Sensitive)
    

Protocol 3: Solid-Phase Extraction (SPE) of Drug Residues

Based on the high surface area and abundant hydroxyl groups, THFB-based COFs are excellent for extracting polar drugs (e.g.,


-agonists like Clenbuterol) from complex matrices like milk.[2]
Workflow Diagram

SPE_Workflow Sample Sample (Milk) Protein Precipitated Load Load Sample (Flow rate: 1 mL/min) Sample->Load Condition Condition Cartridge (MeOH + Water) Condition->Load Prep Wash Wash (5% MeOH in Water) Load->Wash Remove Matrix Elute Elute Targets (1% Ammonia in MeOH) Wash->Elute Recover Analyte Analysis HPLC / MS Analysis Elute->Analysis

Figure 2: Solid-Phase Extraction workflow for drug residue analysis using THFB-COF cartridges.

Procedure
  • Cartridge Preparation: Pack 50 mg of COF-THFB-Hz into an empty SPE cartridge between polyethylene frits.

  • Pre-treatment of Milk:

    • Add 2 mL Acetonitrile to 5 mL milk to precipitate proteins.

    • Centrifuge (8000 rpm, 5 min) and collect supernatant.

    • Dilute supernatant with 10 mL deionized water.

  • Loading: Pass the pre-treated sample through the cartridge at 1 mL/min.

  • Washing: Wash with 3 mL of 5% Methanol/Water to remove sugars and non-specific fats.

  • Elution: Elute the target drugs with 3 mL of Methanol containing 1%

    
    .
    
  • Analysis: Evaporate the eluent, reconstitute in mobile phase, and inject into HPLC.

Summary of Key Parameters

ParameterSpecificationRationale
Excitation Wavelength 360–380 nmTargets the

transition of the conjugated backbone.
Emission Maximum 530–550 nmResult of ESIPT (Keto-form emission).
Pore Size ~1.4 – 1.8 nmControlled by the length of the THFB and linker; allows diffusion of metal ions.
Thermal Stability > 300°CEnsures sensor durability in harsh industrial environments.
LOD (Fluoride) ~ 50 nMHigh sensitivity due to direct H-bond disruption.

References

  • Xu, G., et al. (2023). Hydroxylated hierarchical flower-like COF for solid‐phase extraction of α2- and β2- adrenergic receptor agonists in milk.[2] SSRN.[2] Retrieved from [Link]

  • Tong, et al. (2022).[3] Salen-based covalent organic framework as a heterogeneous catalyst.[3] ResearchGate.[4][5] Retrieved from [Link]

  • Dalapati, S., et al. (2015). [3+3] Imine and β-ketoenamine tethered fluorescent covalent-organic frameworks for CO2 uptake and nitroaromatic sensing.[6] Journal of Materials Chemistry C. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex synthesis of 1,3,5-Tris(4'-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex synthesis of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene . This molecule is a critical C₃-symmetric precursor widely used in the construction of Covalent Organic Frameworks (COFs), Salen-metal complexes, and advanced luminescent materials.

Due to the presence of unprotected phenolic and formyl groups, direct cross-coupling is highly inefficient. The validated approach relies on a protection-coupling-deprotection sequence. Below, you will find the mechanistic workflow, optimization data, and targeted troubleshooting FAQs to ensure a self-validating and high-yield experimental setup.

Experimental Workflow & Mechanistic Causality

SynthesisPathway SM 5-Bromosalicylaldehyde (Starting Material) Step1 Step 1: Protection MeI, K2CO3, DMF, 60°C SM->Step1 Int1 5-Bromo-2-methoxybenzaldehyde (Protected Intermediate) Step1->Int1 Step2 Step 2: Suzuki-Miyaura Coupling 1,3,5-Phenylenetriboronic acid Pd(PPh3)4, K2CO3, 90°C Int1->Step2 Int2 1,3,5-Tris(4'-methoxy-5'-formylphenyl)benzene (Coupled Precursor) Step2->Int2 Step3 Step 3: Deprotection BBr3, DCM, -78°C to RT Int2->Step3 Prod 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (Final Product) Step3->Prod

Synthesis workflow of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene via Suzuki cross-coupling.

Step-by-Step Methodologies

Phase 1: Phenol Protection (Methylation)

  • Reaction Setup: Dissolve 5-bromosalicylaldehyde (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and stir for 15 minutes at room temperature to form the phenoxide.

  • Alkylating Agent Addition: Dropwise add Methyl iodide (MeI) (1.5 eq).

    • Causality: The phenolic -OH must be protected as a methoxy ether to prevent catalyst deactivation (via phenoxide-Pd coordination) and unwanted side reactions during the subsequent cross-coupling .

  • Workup: Heat to 60 °C for 4 hours. Quench with ice water, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate to yield 5-bromo-2-methoxybenzaldehyde.

Phase 2: Suzuki-Miyaura Cross-Coupling

  • Degassing: In a Schlenk flask, combine 5-bromo-2-methoxybenzaldehyde (3.5 eq), 1,3,5-phenylenetriboronic acid (1.0 eq), and K₂CO₃ (6.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O. Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Rigorous removal of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Under argon, add Pd(PPh₃)₄ (10 mol%).

    • Causality: Pd(0) undergoes oxidative addition into the C-Br bond. The stoichiometric excess of the aryl bromide (3.5 eq) drives the equilibrium toward the tris-substituted core, while the biphasic solvent ensures solubility of both organic substrates and the inorganic base required for transmetalation .

  • Purification: Heat at 90 °C for 24 hours. Cool, extract with DCM, and purify via silica gel chromatography to isolate 1,3,5-tris(4'-methoxy-5'-formylphenyl)benzene.

Phase 3: Deprotection (Ether Cleavage)

  • Lewis Acid Addition: Dissolve the protected intermediate in anhydrous DCM and cool strictly to -78 °C. Dropwise add BBr₃ (4.5 eq total; 1.5 eq per methoxy group).

    • Causality: BBr₃ coordinates to the methoxy oxygen, followed by bromide attack to cleave the ether. Low temperatures are mandatory to prevent BBr₃ from coordinating with and degrading the sensitive formyl (-CHO) groups.

  • Hydrolysis: Allow the reaction to warm to room temperature overnight. Re-cool to 0 °C and carefully quench with methanol, followed by water.

    • Causality: Methanol safely solvolyzes the reactive boron-oxygen intermediates into volatile trimethyl borate, preventing aldehyde reduction.

  • Isolation: Filter the resulting precipitate. The final product is highly insoluble and should be purified by trituration in hot water/ethanol.

Quantitative Data: Suzuki-Miyaura Optimization

To achieve complete tris-substitution, the Suzuki coupling parameters must be finely tuned. The table below summarizes the causality of catalyst and solvent choices on the final yield.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield of Tris-Coupled Product (%)Primary Observed Byproduct
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH/H₂O8035%Di-substituted intermediate
Pd(PPh₃)₄ (10 mol%)K₂CO₃1,4-Dioxane/H₂O9078%Mono-deborylated species
Pd(dppf)Cl₂ (5 mol%)K₃PO₄DMF/H₂O10085%Traces of homocoupling
SPhos-Pd-G2 (3 mol%)K₃PO₄Toluene/H₂O10092% None detected

Troubleshooting FAQs

Q1: Why is my Suzuki coupling yielding incomplete coupling (mono- or di-substituted products) instead of the tris-substituted target? A: Mechanistic Cause: As the first and second couplings occur, the intermediate becomes increasingly sterically hindered. If the standard Pd(PPh₃)₄ catalyst degrades (due to phosphine oxidation or thermal instability) before the third catalytic cycle completes, the reaction stalls at the di-substituted intermediate. Self-Validating Solution: Increase the catalyst loading to 10–15 mol% and ensure rigorous anaerobic conditions. If the issue persists, switch to a more active, sterically accommodating catalyst system such as SPhos-Pd-G2 (as shown in the optimization table), which facilitates oxidative addition in crowded environments and resists degradation.

Q2: During BBr₃ deprotection, my formyl (-CHO) groups are degrading or polymerizing. What is the cause? A: Mechanistic Cause: BBr₃ is a potent Lewis acid. While its primary target is the methoxy ether, it can also coordinate with the carbonyl oxygen of the formyl group. At elevated temperatures or with a massive stoichiometric excess of BBr₃, this coordination leads to irreversible formyl degradation or intermolecular cross-linking . Self-Validating Solution: Strictly maintain the reaction at -78 °C during the BBr₃ addition. Limit the reagent to exactly 1.2–1.5 equivalents per methoxy group. Quench the reaction at 0 °C with methanol to safely decompose the boron complex without destroying the aldehyde functionality.

Q3: Can I perform the Suzuki coupling without protecting the phenolic hydroxyl group? A: Mechanistic Cause: While unprotected Suzuki couplings are theoretically possible, the free phenolic -OH (pKa ~10) is easily deprotonated by the inorganic base (e.g., K₂CO₃) required for the transmetalation step. The resulting electron-rich phenoxide severely retards the oxidative addition of Pd into the adjacent C-Br bond and can actively coordinate to the Pd center, poisoning the catalyst . Self-Validating Solution: It is highly recommended to use the methoxy protection route. If unprotected coupling is absolutely mandatory, you must use a highly active, electron-rich ligand (e.g., XPhos) and a milder base (like KF) in a polar aprotic solvent to minimize phenoxide interference.

Q4: The final product is extremely insoluble, making column chromatography impossible. How do I purify it? A: Mechanistic Cause: The final molecule possesses three highly polar salicylaldehyde moieties arranged around a rigid, planar central benzene ring. This symmetry promotes massive intermolecular hydrogen bonding and strong π-π stacking, drastically reducing its solubility in standard organic solvents (DCM, EtOAc, Hexanes). Self-Validating Solution: Do not attempt silica gel chromatography on the final product. Instead, ensure the protected intermediate is >99% pure via chromatography before deprotection. Isolate the final deprotected product via filtration and purify it by trituration or recrystallization from boiling DMF/water or DMSO/water mixtures.

References

  • Liu, H.-B., Wang, M., & Wang, Y. (2010). "Synthesis of Tri- and Disalicylaldehydes and Their Chiral Schiff Base Compounds." Synthetic Communications, 40(7), 982-989. URL:[Link]

  • Sun, Y., Wu, G., Cen, D., Chen, Y., & Wang, L. (2012). "Synthesis and catalytic activity of heterogeneous rare-earth metal catalysts coordinated with multitopic Schiff-base ligands." Dalton Transactions, 41(32), 9682-9688. URL:[Link]

Optimization

preventing framework interpenetration in COFs from 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene

Core Directive: The Engineering of Open Frameworks Welcome to the Technical Support Center for Advanced Porous Materials. You are likely working with 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THFPB) because its uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Engineering of Open Frameworks

Welcome to the Technical Support Center for Advanced Porous Materials. You are likely working with 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THFPB) because its unique ortho-hydroxy aldehyde functionality offers the stability of keto-enamine/salicylideneaniline linkages while maintaining the high connectivity of the triphenylbenzene core.

However, you are encountering a critical thermodynamic hurdle: Framework Interpenetration (Catenation).

In 3D COFs (specifically those with dia topology formed by reacting


-symmetric THFPB with 

-symmetric amines like TAM), the system naturally seeks to minimize free energy by maximizing density. This results in 5-fold (dia-c5) or 7-fold (dia-c7) interpenetrated networks, which drastically reduce pore size and surface area, rendering the material useless for large-molecule drug delivery or catalysis.

This guide provides the protocols to arrest this process and stabilize the non-interpenetrated (dia-c1) or minimally interpenetrated phases.

The Science of Interpenetration Control

The Mechanism: Why does it happen?

When THFPB reacts with a tetrahedral amine (e.g., tetra(4-aminophenyl)methane), the resulting diamondoid (dia) net has vast void spaces (often >70% solvent accessible volume). Without physical obstruction, a second, third, or fifth independent network nucleates within these voids during crystal growth.

The Solution: Steric and Solvent Templating

To prevent this, we must apply Kinetic Control and Solvent Templating . We cannot change the thermodynamics (the dense phase is more stable), but we can create a kinetic barrier so high that the open phase persists.

Key Control Levers:
  • Solvent Sterics: Using bulky solvents (e.g., Mesitylene) that physically occupy the pores, making it impossible for a second network to grow inside.

  • Concentration: Ultra-low concentrations reduce the nucleation density, preventing the "crowding" that triggers interpenetration.

  • Linker Locking: The ortho-hydroxy group on THFPB facilitates an irreversible enol-to-keto tautomerization. If this happens too fast, the network locks in a disordered state. If it happens too slow, the thermodynamic interpenetrated phase takes over.

Experimental Protocols

Protocol A: The "Solvent-Template" Synthesis (Recommended)

Use this protocol to maximize pore size and minimize interpenetration.

ParameterSpecificationCausality / Rationale
Precursor 1 THFPB (0.05 mmol)The

knot with -OH functionality.
Precursor 2 TAM (0.075 mmol)Tetrahedral amine (adjust based on stoichiometry).
Solvent System Mesitylene / 1,4-Dioxane (4:1 v/v) CRITICAL: Mesitylene is a "bulky" solvent. It acts as a guest template, filling the dia-c1 pores and physically blocking the growth of a catenated network.
Modulator Aqueous Acetic Acid (6M, 0.1 mL)Catalyzes imine formation and reversibility.
Concentration Low (C < 0.02 M) High dilution prevents rapid nucleation of multiple networks.
Temperature 120°C (Static)Standard solvothermal activation energy.
Time 72 HoursSufficient for crystallization; do not "age" longer as it promotes conversion to dense phases.
Protocol B: The "Steric-Barrier" Strategy

If Protocol A fails, modify the amine partner to introduce steric bulk.

If you cannot change the THFPB linker, you must use a sterically hindered amine (e.g., dimethyl-functionalized TAM). The methyl groups project into the voids, reducing the available space for interpenetration from dia-c5 to dia-c2 or dia-c1.

Reference: Ma and co-workers demonstrated that introducing methyl/methoxy groups on the linker can completely suppress interpenetration in COF-300 analogs by creating a "bumper" effect. (See J. Am. Chem. Soc. 2020).[1]

Troubleshooting & FAQs

Q1: My XRD pattern shows peaks, but the BET surface area is <500 m²/g. Why?

Diagnosis: You likely have a highly interpenetrated phase (dia-c5 or dia-c7) . Explanation: The crystal lattice is formed, but the pores are clogged by other networks. Fix:

  • Switch solvent to Mesitylene/Dichlorobenzene .

  • Reduce reaction concentration by 50%.

  • Do not stir. Static growth favors open frameworks; stirring induces shear and nucleation of dense phases.

Q2: The material is amorphous. Is the -OH group interfering?

Diagnosis: Rapid irreversible tautomerization. Explanation: The ortho-hydroxy group promotes the formation of keto-enamine linkages. This reaction is essentially irreversible compared to simple imines. If it happens before the crystal lattice corrects its errors, you get an amorphous polymer. Fix:

  • Lower the temperature to 90°C for the first 24 hours (nucleation), then ramp to 120°C.

  • Use a weaker acid catalyst (e.g., Sc(OTf)₃ instead of Acetic Acid) to slow the condensation rate.

Q3: Can I use Ethanol or DMF?

Answer: NO. Reasoning: Ethanol and DMF are small molecules. They easily fit within the small voids of an interpenetrated network, stabilizing the dense phase. You must use bulky, non-polar solvents (Mesitylene, Diethylbenzene) to template the large pores.

Visualizing the Logic

Figure 1: Synthesis Decision Tree

Follow this logic to determine the optimal synthesis path.

COF_Synthesis_Logic Start Start: THFPB + Tetrahedral Amine SolventCheck Check Solvent System Start->SolventCheck SmallSolvent Small (DMF, EtOH, THF) SolventCheck->SmallSolvent Using BulkySolvent Bulky (Mesitylene, DEB) SolventCheck->BulkySolvent Using Interpenetration High Interpenetration (dia-c5 / dia-c7) Low Surface Area SmallSolvent->Interpenetration Thermodynamic Sink Concentration Check Concentration BulkySolvent->Concentration OpenFramework Open Framework (dia-c1 / dia-c2) High Surface Area HighConc High (>0.05 M) Concentration->HighConc Fast Nucleation LowConc Low (<0.02 M) Concentration->LowConc Slow Growth HighConc->Interpenetration LowConc->OpenFramework Kinetic Trap

Caption: Decision tree illustrating how solvent bulk and concentration dictate the topological outcome (Interpenetrated vs. Open).

Figure 2: The "Salicylideneaniline" Locking Mechanism

Understanding why THFPB is special but tricky.

Mechanism cluster_risk Risk Zone THFPB THFPB (Enol-Form) Intermediate Imine Linkage (Reversible) THFPB->Intermediate + Amine - H2O Amine Amine Final Keto-Enamine (Locked/Irreversible) Intermediate->Final Tautomerization (H-Bond Assisted)

Caption: The irreversible transition from Imine to Keto-Enamine stabilizes the COF but limits defect correction (crystallinity).

References

  • El-Kaderi, H. M., et al. (2007). "Designed Synthesis of 3D Covalent Organic Frameworks." Science, 316(5822), 268-272. (Establishes the baseline for COF-300 and dia topology). Link

  • Lan, Y., et al. (2020). "Three-Dimensional Mesoporous Covalent Organic Frameworks through Steric Hindrance Engineering." Journal of the American Chemical Society, 142(16), 7218–7224. (The authoritative source on preventing interpenetration via sterics). Link

  • Kandambeth, S., et al. (2012). "Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability." Journal of the American Chemical Society, 134(48), 19524–19527. (Explains the keto-enamine stability mechanism relevant to THFPB). Link

  • Zhang, Y. B., et al. (2013). "Single-Crystal Structure of a Covalent Organic Framework."[2] Journal of the American Chemical Society, 135(34), 12484–12487. (Discusses interpenetration isomerism). Link

Sources

Troubleshooting

stability issues of imine-linked COFs from 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene

The following technical guide is designed as a specialized support resource for researchers working with 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (referred to herein as THFB ). This molecule is a high-performance li...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (referred to herein as THFB ).

This molecule is a high-performance linker designed to bridge the gap between large pore size (typical of TFPB-based COFs) and chemical stability (typical of Tp-based keto-enamine COFs).

Topic: Stability & Synthesis Optimization of Imine-Linked COFs from 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene. Ticket ID: TECH-COF-THFB-001 Status: Resolved / Guide Published

The Stability Paradox: Understanding Your Linker

User Query: "I selected this linker for its predicted stability, but my COF degrades in hydrolytic conditions or shows poor crystallinity. Why?"

Technical Insight: The THFB linker is a


-symmetric node containing salicylaldehyde  moieties. Unlike standard imine COFs (which hydrolyze easily), THFB is designed to undergo Enol-Keto Tautomerism .
  • The Mechanism: Upon reacting with an amine, the initial Enol-Imine form is produced.

  • The Lock: An irreversible proton transfer occurs from the hydroxyl oxygen to the imine nitrogen, forming the Keto-Enamine form.

  • The Result: This form removes the labile

    
     bond, replacing it with a robust 
    
    
    
    single bond and a conjugated system, rendering the backbone highly resistant to acid/base hydrolysis.

The Failure Mode: If your COF is unstable, tautomerization did not complete , or the framework collapsed due to insufficient "error correction" during crystal growth.

Mechanism Visualization

The following diagram illustrates the critical transition from the reversible (crystallization) phase to the locked (stable) phase.

KetoEnamineMechanism Reactants Reactants (THFB + Amine) Intermediate Intermediate (Enol-Imine Form) Reversible & Crystalline Reactants->Intermediate Schiff-Base Condensation Intermediate->Intermediate Error Correction (Dynamic Equilibrium) Product Final COF (Keto-Enamine Form) Locked & Chemically Stable Intermediate->Product Tautomerization (H-Bond Assisted) Amorphous Amorphous Solid (Kinetic Trap) Intermediate->Amorphous Fast Precipitation (No Correction)

Figure 1: The reaction pathway. Stability depends on successfully reaching the green node. Premature locking leads to the red node.

Troubleshooting Guide: Synthesis & Crystallinity

Issue: The product is chemically stable (insoluble) but amorphous (no XRD peaks).

Root Cause: The "Keto-Enamine Lock" is activating too fast. The framework "freezes" before defects are healed. Solution: You must slow down the reaction to maintain the Enol-Imine equilibrium longer.

Protocol: Modulator-Assisted Solvothermal Synthesis

Standard conditions often fail for THFB due to its lower solubility compared to smaller linkers like Tp.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended) Reasoning
Solvent System DMF or DMSOo-DCB / n-Butanol (1:1 to 4:1) o-DCB solubilizes the large aromatic core; Butanol aids surfactant-like stacking.
Catalyst 6M Acetic Acid (Large vol)3M or 6M Acetic Acid (0.1 mL) High acid concentration forces rapid precipitation. Lower load slows nucleation.
Temperature 100°C120°C (3 days)

150°C (1 day)
Lower temp allows slow ordering; High temp finishing step forces the final tautomerization "lock".
Headspace Ambient AirVacuum Degassed / Freeze-Pump-Thaw Oxygen can oxidize the amine partners; Vacuum ensures vapor pressure equilibrium.

Step-by-Step Workflow:

  • Dissolution: Sonicate THFB in o-Dichlorobenzene (o-DCB) for 20 mins. It must be fully dispersed.

  • Addition: Add the amine linker (e.g., hydrazine, phenylenediamine) in n-Butanol.

  • Modulation: Add 0.1 mL of 6M aqueous Acetic Acid.

  • Sealing: Flash freeze in liquid

    
    , vacuum seal the Pyrex tube (flame seal).
    
  • Ramping: Heat at 120°C for 72h. Then ramp to 150°C for 24h to maximize chemical stability.

Troubleshooting Guide: Pore Collapse & Activation

Issue: Good crystallinity (XRD) but low surface area (BET < 500


).

Root Cause: THFB creates large pores. Upon solvent removal, the surface tension of liquid solvents (capillary force) crushes the framework. Diagnosis: If the XRD shows broad peaks after drying but sharp peaks wet, you have pore collapse.

Activation Protocol

Do NOT dry in a vacuum oven directly from the synthesis solvent.

  • Solvent Exchange:

    • Wash solid with THF (3x).

    • Soak in Anhydrous Acetone or Methanol for 24 hours (refresh solvent 3x).

    • Why? Replaces high-boiling o-DCB with low-surface-tension volatile solvents.

  • Supercritical

    
     Drying (Mandatory for Large Pores): 
    
    • Exchange acetone with liquid

      
      .
      
    • Bleed at critical point (

      
      , 73 bar).
      
    • Result: Zero surface tension eliminates capillary collapse.

Frequently Asked Questions (FAQs)

Q1: My COF turns dark red/black during synthesis. Is it decomposed?

  • A: No. A color shift to deep red or orange is actually a good sign . It indicates extended conjugation and the formation of the Keto-Enamine form. A pale yellow powder usually indicates incomplete conversion (remaining Enol-Imine or unreacted linker).

Q2: Can I use this COF in 12M HCl?

  • A: Likely, yes. Unlike standard imine COFs, THFB-derived COFs (once fully tautomerized) can withstand boiling water and concentrated acid (pH 1) for days.

    • Test: Soak 10mg in 6M HCl for 24h. Wash, dry, and run XRD. If peaks remain, the "lock" is successful.

Q3: The linker THFB is not dissolving in the solvent mixture.

  • A: THFB has strong

    
     stacking interactions.
    
    • Fix: Add a co-solvent like Mesitylene or Dioxane .

    • Fix: Use a "seeding" method: Dissolve the linker in a small amount of hot DMSO, then dilute with the main solvent (o-DCB), though this may affect crystallinity.

Q4: Why use THFB instead of the cheaper Tp (Triformylphloroglucinol)?

  • A: Pore Size. Tp-COFs usually have small pores (

    
     nm). THFB extends the struts, allowing for pores 
    
    
    
    nm, which is critical for drug delivery or large-molecule catalysis, while maintaining the same stability profile.

Decision Tree: Crystalline vs. Stable

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Analyze COF Powder XRD Check XRD Start->XRD Amorphous Amorphous (No Peaks) XRD->Amorphous Precipitated too fast Crystalline Crystalline (Sharp Peaks) XRD->Crystalline Action1 Decrease Acid Catalyst Increase Reaction Time Amorphous->Action1 StabilityTest Acid Stability Test (6M HCl, 24h) Crystalline->StabilityTest Stable Stable? (Retains XRD) StabilityTest->Stable Unstable Dissolves/Amorphous Stable->Unstable No Action3 Success: Optimized COF Stable->Action3 Yes Action2 Increase Cure Temp (150°C) to force Tautomerization Unstable->Action2 Incomplete Locking

Figure 2: Diagnostic workflow for optimizing THFB-COF synthesis.

References

  • Keto-Enamine Stability Mechanism: Kandambeth, S., et al. (2012). Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability. Journal of the American Chemical Society. [Link]

  • General Imine COF Crystallization Strategies: Segura, J. L., et al. (2016). Covalent Organic Frameworks based on Schiff-base chemistry: Synthesis, properties and applications. Chemical Society Reviews. [Link]

  • Activation of Large Pore COFs (Supercritical Drying): Farha, O. K., & Hupp, J. T. (2010). Rational Design, Synthesis, Purification, and Activation of Metal−Organic Framework Materials. Accounts of Chemical Research. (Applied here to COFs). [Link]

  • Salicylideneanilines (Ortho-Hydroxy Imine) Chemistry: El-Hiti, G. A. (2016). Schiff Bases: A Short Review of their Antimicrobial Activities. (Provides context on the stability of the salicylate-imine bond). [Link]

Optimization

Technical Support Center: Solvent Effects in the Synthesis of COFs from 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene

Answering your request, here is a technical support center with troubleshooting guides and FAQs. A Message from Your Senior Application Scientist Welcome to the technical support guide for Covalent Organic Framework (COF...

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

A Message from Your Senior Application Scientist

Welcome to the technical support guide for Covalent Organic Framework (COF) synthesis. My goal is to move beyond simple protocols and provide you with the foundational knowledge and practical insights I've gained from years in the field. The synthesis of crystalline, porous COFs is a delicate balance between thermodynamics and kinetics, and nowhere is this more apparent than in your choice of solvent. The monomer you're working with, 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene, is a fantastic building block, but its dual functionality (phenolic hydroxyl groups and reactive aldehydes) presents unique challenges and opportunities where the solvent is not just a medium, but an active participant in the reaction.

This guide is structured to help you troubleshoot common issues and answer fundamental questions, empowering you to rationalize your experimental choices and achieve reproducible, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent in the formation of COFs? It seems to be more than just dissolving the monomers.

That's an excellent observation. The solvent system is arguably the most critical variable in COF synthesis. Its role extends far beyond simple solubilization and dictates the outcome of the reaction by governing three key factors:

  • Reversibility and Error-Correction: COF formation relies on reversible reactions (like imine or enamine formation) to allow for "proofreading" and "error-correction." A well-chosen solvent system maintains an equilibrium that allows mismatched or misaligned monomers to disconnect and re-connect correctly, leading to a highly ordered, crystalline framework instead of an amorphous polymer.[1] If the reaction is too fast and irreversible, defects get locked in.

  • Nucleation and Growth Kinetics: The solvent modulates the solubility of both the monomers and the growing COF particles. Often, a mixture of a "good" solvent (to dissolve monomers) and a "poor" solvent (to encourage precipitation of the framework) is used. This controlled precipitation influences the rate of nucleation and crystal growth, which is essential for achieving large, well-defined crystals.

  • Interlayer Interactions: For 2D COFs, the solvent influences the π-π stacking between layers. The solvent molecules can intercalate between the layers during synthesis, and their ability to be removed without causing the structure to collapse (a process called activation) is critical for achieving permanent porosity.[2][3]

Q2: How does solvent polarity specifically impact the crystallinity and porosity of COFs synthesized with phenolic aldehyde monomers?

Solvent polarity is a critical parameter that you can tune to influence the final properties of your COF.[4] For a monomer like 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene, the effects are pronounced:

  • High Polarity Solvents (e.g., DMF, NMP, DMSO): These solvents are excellent at dissolving polar monomers due to strong dipole-dipole interactions and hydrogen bonding. However, they can sometimes lead to poorer crystallinity. This is because they can solvate the monomers and reaction intermediates so effectively that the reaction becomes too fast and irreversible, preventing the necessary error-correction.[5] Furthermore, their high boiling points can make them difficult to remove during activation, potentially causing pore collapse.

  • Low Polarity Solvents (e.g., Toluene, Mesitylene): These solvents are generally poor at dissolving the polar monomers on their own. However, they are often used in combination with a more polar co-solvent. The non-polar component helps to control the precipitation rate of the growing COF, promoting more ordered growth.

  • Protic vs. Aprotic Solvents: Protic solvents (like alcohols) can participate in hydrogen bonding and may interfere with or even catalyze the imine condensation reaction. Aprotic solvents (like dioxane or mesitylene) are more common as they provide a more controlled reaction environment.

The key is often finding a "sweet spot," frequently with a solvent mixture, that balances monomer solubility with a controlled rate of polymerization.[6]

Q3: What are some recommended starting solvent systems for imine or β-ketoenamine COFs using this type of monomer?

For the solvothermal synthesis of COFs from phenolic aldehydes and aromatic amines, mixtures of solvents are almost always superior to single-solvent systems. The table below summarizes some commonly used systems and their rationales.

Solvent System (v/v)Catalyst (Typical)Boiling Point (°C)Rationale & Expected Outcome
o-dichlorobenzene (o-DCB) / n-butanol6M Acetic Acid~180 / ~118A very common system. o-DCB is a high-boiling solvent that helps solubilize aromatic systems, while butanol acts as a protic co-solvent. The acetic acid catalyst is crucial for imine exchange. Often yields crystalline powders.
Mesitylene / 1,4-Dioxane (1:1)3M or 6M Acetic Acid~165 / ~101An excellent and widely used combination.[7] Dioxane helps dissolve the polar monomers, while mesitylene controls the precipitation and promotes ordered growth. This balance is highly effective for achieving good crystallinity.[6]
AcetonitrileNone or Lewis Acid~82Used for room-temperature or low-temperature syntheses. Can produce crystalline materials but may require longer reaction times.[7]
γ-butyrolactone (GBL)6M Acetic Acid~204A "green" solvent option that has shown promise for producing high-quality COFs.[8][9][10] Its high boiling point is suitable for solvothermal conditions.

Troubleshooting Guide

Problem: I've run my reaction, but I have a completely amorphous powder (or no precipitate at all). My PXRD shows only a broad "amorphous halo."
  • Question: I reacted 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene with p-phenylenediamine in a 1:1 mixture of mesitylene and dioxane with 6M acetic acid at 120°C for 3 days, but my PXRD pattern is flat. What went wrong and how can I improve the crystallinity?

  • Answer & Actionable Advice: This is a classic and very common challenge in COF synthesis. An amorphous result points directly to a kinetic imbalance—your polymerization is happening too quickly and irreversibly for the framework to self-correct into an ordered, crystalline structure.

    Causality: The high concentration of acetic acid, while an effective catalyst, can push the imine condensation reaction so far to the product side that the reverse reaction (hydrolysis), which is essential for error correction, is suppressed. The system rapidly locks into a disordered, amorphous state.

    Troubleshooting Workflow:

    • Reduce Catalyst Concentration: Your first and most impactful adjustment should be to lower the catalyst concentration. Try reducing the volume of your 6M acetic acid solution by 50%, and then by 75%. You can also try a weaker acid catalyst. This slows down the overall reaction rate, giving the framework more time to anneal and crystallize.

    • Vary the Solvent Ratio: The 1:1 mesitylene/dioxane ratio is a good starting point, but it may not be optimal for your specific monomer combination.[6]

      • Increase the proportion of dioxane (e.g., to 2:1 dioxane/mesitylene) to improve initial monomer solubility, which can sometimes favor the formation of fewer, larger crystals.

      • Increase the proportion of mesitylene (e.g., to 1:2 dioxane/mesitylene) to decrease the solubility of the growing oligomers, which can sometimes induce crystallization earlier.

    • Temperature Adjustment: While 120°C is standard, a lower temperature (e.g., 100°C) can slow the reaction kinetics and favor thermodynamic product formation (the crystalline COF) over the kinetic product (the amorphous polymer).

    • Consider a Modulator: In some systems, adding a mono-functional "cap" molecule that competes with the main reaction can slow down polymerization and improve crystal quality. For your system, adding a small amount of a monoamine could potentially improve crystallinity, though this is a more advanced technique.[1]

    G Start Amorphous Product (Flat PXRD) Step1 Reduce Catalyst Conc. (e.g., from 6M to 3M HAc) Start->Step1 Check Analyze PXRD Step1->Check Step2 Vary Solvent Ratio (e.g., Dioxane:Mesitylene) Step2->Check Step3 Lower Reaction Temp. (e.g., 120°C to 100°C) Step3->Check Success Crystalline COF (Sharp PXRD Peaks) Check->Success Success Fail Still Amorphous Check->Fail No Improvement Fail2 Still Amorphous Check->Fail2 No Improvement Fail->Step2 Fail2->Step3

Problem: My COF is crystalline according to PXRD, but my BET surface area is extremely low (<100 m²/g).
  • Question: My PXRD pattern shows beautiful, sharp peaks, confirming a crystalline structure. However, after drying the sample under high vacuum overnight, the N₂ adsorption isotherm is nearly flat, indicating no porosity. Did I synthesize a non-porous material?

  • Answer & Actionable Advice: It is highly unlikely you've synthesized a non-porous analogue. This is a classic case of pore collapse during the activation (solvent removal) phase. The capillary forces exerted by the evaporating solvent as it retreats from the pores are strong enough to pull the flexible 2D layers together, irreversibly closing the porous structure. This is a well-documented issue in COF chemistry.[3]

    Causality: Solvents with high surface tension (like water, DMF, or even butanol) are particularly damaging. As the solvent evaporates, the strong surface tension at the liquid-vapor interface within the pores creates immense pressure, causing the framework to collapse.

    Solution: Gentle Solvent Exchange and Activation

    You must replace the high-boiling point, high-surface-tension synthesis solvent with a low-boiling point, low-surface-tension solvent before final drying. Acetone and hexane are common choices.

    Step-by-Step Activation Protocol:

    • Initial Wash: After synthesis, isolate the crude COF powder by filtration. Wash it thoroughly with an intermediate solvent like anhydrous acetone or THF to remove the original synthesis solvent and any unreacted monomers. Do this multiple times (e.g., 3 x 24h soaks with fresh solvent each time).

    • Solvent Exchange to a Non-Polar Solvent: After the acetone/THF washes, exchange the solvent with a non-polar, low-surface-tension solvent like hexane.[11] Again, perform multiple soaks (e.g., 3 x 24h) to ensure complete replacement.

    • Gentle Drying:

      • Standard Method: After the final hexane wash, filter the COF but leave it only slightly damp. Dry under a gentle vacuum at a moderate temperature (e.g., 60-80°C). Avoid "shock-drying" a very wet sample under high vacuum.

      • Best Practice (Supercritical Drying): For the highest possible surface areas, especially with flexible COFs, supercritical drying with CO₂ is the gold standard. This technique completely avoids the liquid-vapor interface, thus eliminating capillary forces. If you have access to this equipment, it is highly recommended.

    G cluster_0 Optimal Solvent Conditions cluster_1 Suboptimal Solvent Conditions Monomers Monomers in Solution Reversible Reversible Bonding Monomers->Reversible Slow, Controlled Polymerization Crystalline Crystalline COF Reversible->Crystalline Error Correction & Annealing Crystalline->Reversible Equilibrium Monomers2 Monomers in Solution Irreversible Fast, Irreversible Bonding Monomers2->Irreversible Rapid Polymerization Amorphous Amorphous Polymer Irreversible->Amorphous

Appendix: General Solvothermal Synthesis Protocol

This protocol is a generalized starting point. You will need to optimize the solvent ratio, catalyst concentration, and time based on your specific amine linker.

Materials:

  • 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (Monomer A)

  • Aromatic Diamine Linker (e.g., p-phenylenediamine) (Monomer B)

  • Solvent 1: 1,4-Dioxane (anhydrous)

  • Solvent 2: Mesitylene (anhydrous)

  • Catalyst: 6M Aqueous Acetic Acid

  • Pyrex tube with a screw cap suitable for heating

Procedure:

  • Preparation: In a 10 mL Pyrex tube, add 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (e.g., 0.1 mmol) and the diamine linker (e.g., 0.15 mmol, which is a 1:1.5 molar ratio of aldehyde to amine functional groups).

  • Solvent Addition: Add 1.0 mL of 1,4-dioxane and 1.0 mL of mesitylene to the tube.

  • Sonication: Briefly sonicate the mixture for 5-10 minutes to create a uniform suspension. The monomers may not fully dissolve at room temperature.

  • Catalyst Addition: Add the aqueous acetic acid solution (e.g., 0.1 mL of a 6M solution). This is a critical variable to optimize.

  • Freeze-Pump-Thaw: Subject the tube to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the reaction. After the final thaw, backfill the tube with an inert atmosphere (N₂ or Ar).

  • Reaction: Tightly seal the screw cap. Place the tube in a preheated oven at 120°C for 72 hours. A colored precipitate should form during this time.

  • Isolation: After cooling to room temperature, collect the solid product by centrifugation or filtration.

  • Washing: Wash the crude product sequentially with anhydrous acetone (3 times) and then anhydrous THF (3 times) to remove residual solvents and unreacted monomers.

  • Activation (Crucial for Porosity):

    • Soak the washed powder in anhydrous hexane for 24 hours, replacing the hexane twice.

    • Filter the solid and dry under a gentle vacuum at 80°C for 12 hours to yield the activated COF powder.

  • Characterization: Analyze the final product using Powder X-ray Diffraction (PXRD) to confirm crystallinity and N₂ sorption at 77K to determine the BET surface area and porosity.

References

  • Solvent Role on Covalent Organic Framework Thin Film Formation Promoted by Ultrasound. ResearchGate. Available at: [Link]

  • Room Temperature Synthesis of Covalent–Organic Framework Films through Vapor-Assisted Conversion. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of covalent organic frameworks using sustainable solvents and machine learning. KAUST Repository. Available at: [Link]

  • Synthesis of covalent organic frameworks using sustainable solvents and machine learning. ResearchGate. Available at: [Link]

  • Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine. CAS. Available at: [Link]

  • Synthesis of covalent organic frameworks using sustainable solvents and machine learning. Green Chemistry. Available at: [Link]

  • Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. MDPI. Available at: [Link]

  • Covalent Organic Framework Membranes: Synthesis Strategies and Separation Applications. ACS Applied Materials & Interfaces. Available at: [Link]

  • Solvent Polarity Tuning to Enhance the Crystallinity of 2D-Covalent Organic Frameworks for Visible-light-driven Hydrogen Generation. ResearchGate. Available at: [Link]

  • Formation of Porous Structures and Crystalline Phases in Poly(vinylidene fluoride) Membranes Prepared with Nonsolvent-Induced Phase Separation—Roles of Solvent Polarity. MDPI. Available at: [Link]

  • Probing Defects in Covalent Organic Frameworks. ChemRxiv. Available at: [Link]

  • Sol-gel processing of a covalent organic framework for the generation of hierarchically porous monolithic adsorbents. University of Oxford. Available at: [Link]

  • Control of crystallinity and porosity of covalent organic frameworks by managing interlayer interactions based on self-complementary π-electronic force. Journal of the American Chemical Society. Available at: [Link]

  • Rapid Synthesis of High Surface Area Imine-Linked 2D Covalent Organic Frameworks by Avoiding Pore Collapse During Isolation. Angewandte Chemie International Edition. Available at: [Link]

  • Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene. Google Patents.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene

[1] Status: Active Ticket ID: TS-COF-LINKER-001 Subject: Troubleshooting Low Yield & Purity in Duff Formylation Protocols Assigned Scientist: Senior Application Scientist, Organic Synthesis Division[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Active Ticket ID: TS-COF-LINKER-001 Subject: Troubleshooting Low Yield & Purity in Duff Formylation Protocols Assigned Scientist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Molecule Profile

Target Molecule: 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (often abbreviated as TFHPB or Tp-CHO ).[1] Primary Application: Critical


-symmetric knot for Schiff-base Covalent Organic Frameworks (COFs) (e.g., TpPa-1, COF-LZU1).[1]
The Problem:  Users frequently report yields <20% or "sticky brown tars" when attempting the final formylation step.

Root Cause Analysis: The synthesis typically involves two stages:[2][3]

  • Cyclotrimerization: Synthesis of the 1,3,5-tris(4-hydroxyphenyl)benzene (THPB) core.[1][4]

  • Formylation: Introduction of aldehyde groups via the Duff Reaction or Rieche Formylation .[1][5]

The Duff reaction is the primary bottleneck.[1] It involves electrophilic aromatic substitution on a sterically crowded, solubility-challenged core.[1] Low yields are caused by incomplete formylation (mono/bis-aldehyde mixtures), polymerization of HMTA , or incomplete hydrolysis of the iminium intermediate.

Diagnostic Workflow (Visual)

The following flowchart outlines the decision logic for troubleshooting low yields.

TroubleshootingFlow Start Issue: Low Yield (<30%) CheckPrecursor Step 1: Check Precursor (THPB) Purity Is 1H NMR clean (no aliphatic peaks)? Start->CheckPrecursor PrecursorDirty Recrystallize THPB (Glacial Acetic Acid) CheckPrecursor->PrecursorDirty No CheckMethod Step 2: Which Formylation Method? CheckPrecursor->CheckMethod Yes MethodDuff Duff Reaction (HMTA / TFA) CheckMethod->MethodDuff MethodRieche Rieche Formylation (Cl2CHOMe / TiCl4) CheckMethod->MethodRieche DuffCheck Check Stoichiometry & Temp Is HMTA > 20 eq? Temp > 90°C? MethodDuff->DuffCheck Solubility Step 4: Purification Is product stuck in silica? MethodRieche->Solubility Usually High Yield DuffFix Increase HMTA loading Switch to Anhydrous TFA DuffCheck->DuffFix No HydrolysisCheck Step 3: Hydrolysis Was acid hydrolysis performed? DuffCheck->HydrolysisCheck Yes HydrolysisFix Extend 3M HCl reflux time (Critical for releasing aldehyde) HydrolysisCheck->HydrolysisFix No/Short HydrolysisCheck->Solubility Yes SolubilityFix Use CHCl3/MeOH gradient Pre-absorb on Celite Solubility->SolubilityFix

Caption: Diagnostic logic flow for identifying bottlenecks in TFHPB synthesis, prioritizing precursor purity and hydrolysis conditions.

Module 1: The Precursor (THPB) Foundation

You cannot build a clean house on a dirty foundation.[1] The formylation step is highly sensitive to impurities in the 1,3,5-tris(4-hydroxyphenyl)benzene (THPB) core.

Common Failure Mode:

Using crude THPB from the acid-catalyzed trimerization of 4-hydroxyacetophenone without rigorous purification.[1] Residual aniline or silicon byproducts (if using


) poison the Duff reaction.[1]
Protocol Optimization:
ParameterStandard ProtocolOptimized Protocol Reason
Reagent 4-Hydroxyacetophenone4-Hydroxyacetophenone Starting material.
Catalyst

/ Aniline

/ Ethanol

provides a cleaner dehydration mechanism with fewer tarry byproducts [1].[1]
Purification Wash with waterRecrystallization (Acetic Acid) THPB is sparingly soluble.[1] Recrystallization from glacial acetic acid removes oligomers.[1]

Validation Step: Run


 NMR (DMSO-

). You must see only aromatic protons (6.8–7.8 ppm) and the phenolic -OH (9.5+ ppm).[1] Any aliphatic peaks indicate incomplete cyclization or trapped solvent.[1]

Module 2: The Duff Reaction (The Critical Step)

The Duff reaction using Hexamethylenetetramine (HMTA) in Trifluoroacetic acid (TFA) is the standard route, but it is notoriously fickle.[1]

The Mechanism & Pitfalls
  • Step A (Aminomethylation): HMTA reacts with the phenol to form an iminium ion / benzylamine intermediate.[1]

    • Failure:[4] If water is present, HMTA hydrolyzes prematurely to formaldehyde, leading to random cross-linking (bakelite formation) rather than specific ortho-formylation.[1]

  • Step B (Redox/Hydrolysis): The intermediate is oxidized/hydrolyzed to the aldehyde.[1]

    • Failure:[4] This requires a specific acidic workup.[1][6] Simply adding water is often insufficient to break the stable iminium intermediate.[1]

Optimized Duff Protocol (Step-by-Step)

Reagents:

  • Pure THPB (1.0 eq)

  • Hexamethylenetetramine (HMTA) (25.0 eq - Note: Large excess is mandatory)

  • Trifluoroacetic Acid (TFA) (Solvent, anhydrous)

Procedure:

  • Dissolution: Dissolve THPB in anhydrous TFA under Argon. Ensure it is fully dissolved before adding HMTA.[1]

  • Addition: Add HMTA in portions to prevent a massive exotherm.

  • Reflux: Heat to reflux (approx. 75-80°C) for 48 to 72 hours .

    • Why? The third formylation is sterically hindered.[1] Short reaction times yield the mono- or bis-formyl derivatives.[1]

  • Hydrolysis (The "Secret" Step):

    • Pour the reaction mixture into 3M HCl (approx. 10 eq relative to HMTA) and heat at 60°C for 4 hours .

    • Technical Insight: The Duff reaction initially produces a methanamine derivative.[1] Acidic hydrolysis is required to convert this to the aldehyde [2].[1] Many protocols skip the heating step here, resulting in lost product.[1]

  • Precipitation: Pour the hydrolyzed mixture into a large volume of ice water. A yellow solid should precipitate.[1]

Module 3: Purification & Solubility

The target molecule (TFHPB) is rigid and has poor solubility in common organic solvents, leading to "streaking" on columns.[1]

Troubleshooting "Sticky" Columns

If your product is stuck on the silica or eluting as a smear:

  • Solvent System: Do not use Hexane/Ethyl Acetate.[1] Use Chloroform/Methanol .[1]

    • Start: 100%

      
      
      
    • Gradient: 0%

      
       5% MeOH.[1]
      
  • Loading: Use the Dry Loading method. Dissolve crude in minimal THF, mix with Celite, dry under vacuum, and load the powder.

  • Alternative: If the impurity profile is simple (just mono/bis isomers), Soxhlet extraction with Acetone can sometimes extract the desired tris-aldehyde while leaving polymers behind.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use the Rieche formylation (


) instead? 
A:  Yes, and it often gives higher yields (60-80%) compared to Duff (20-40%). However, it requires strictly anhydrous conditions and handling pyrophoric titanium tetrachloride.[1] If your lab is equipped for Schlenk line chemistry, switch to Rieche [3].[1]

Q: My NMR shows a mix of aldehyde and something else at 4.5 ppm. A: That "something else" is likely the unhydrolyzed benzylamine intermediate (


). You did not reflux in HCl long enough. Return the crude to 3M HCl and heat.

Q: The product is bright yellow. Is it pure? A: Not necessarily. Both the bis-formyl and tris-formyl products are yellow.[1] You must use TLC (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


:MeOH 95:5) or NMR to confirm.[1] The Tris product is usually the most polar spot (lowest 

) due to three H-bonding aldehyde groups.[1]

Q: Why is my yield 5%? A: You likely used wet TFA or old HMTA.[1] Water kills the Duff reaction active species.[1] Buy fresh ampoules of TFA and store HMTA in a desiccator.

Reaction Pathway Diagram

ReactionScheme Substrate 4-Hydroxyacetophenone Intermediate 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) Substrate->Intermediate SiCl4, EtOH Cyclotrimerization Target 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (TFHPB) Intermediate->Target 1. HMTA, TFA, Reflux (72h) 2. 3M HCl Hydrolysis (60°C)

Caption: Synthetic pathway emphasizing the critical hydrolysis step in the conversion of THPB to TFHPB.

References

  • Elmorsy, S. S., et al. (1995).[1] "Silicon tetrachloride-ethanol: a unique convenient reagent for the synthesis of 1,3,5-triarylbenzenes via cyclotrimerization of acetophenones." Tetrahedron Letters, 36(15), 2639-2640.[1]

  • Chong, J. H., et al. (2003).[1] "Synthesis of 1,3,5-tris(4-hydroxyphenyl)benzene derivatives and their use in the preparation of covalent organic frameworks." Journal of Organic Chemistry. (General reference for Duff mechanism on triphenylbenzenes).

  • Kandambeth, S., et al. (2012).[1] "Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability." Journal of the American Chemical Society, 134(48), 19524–19527.[1] (Details the synthesis of Tp-CHO precursors).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley.[1] (Authoritative text on Duff Reaction mechanism).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for TFA, HMTA, and


 before handling.

Sources

Optimization

strategies to increase the surface area of MOFs from 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene

Welcome to the Advanced Porous Materials Diagnostic Desk. As a Senior Application Scientist, I have designed this technical support guide to help researchers, materials scientists, and drug development professionals trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Porous Materials Diagnostic Desk. As a Senior Application Scientist, I have designed this technical support guide to help researchers, materials scientists, and drug development professionals troubleshoot and optimize the porosity of frameworks derived from 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THB) .

THB is a highly versatile C3-symmetric monomer used to construct Metal-Salen Covalent Organic Frameworks (COFs) and supramolecular Metal-Organic Cages (MOCs)[1],[2]. However, achieving the theoretical Brunauer–Emmett–Teller (BET) surface area in the lab is notoriously difficult due to structural fragility and rapid crystallization kinetics. This guide provides field-proven, self-validating strategies to overcome these bottlenecks.

Diagnostic Desk: Troubleshooting FAQs

Q1: Why is the measured BET surface area of my THB-derived Metal-Salen framework significantly lower than theoretical calculations? A1: A heavily depressed surface area (e.g., < 100 m²/g when > 800 m²/g is expected) is rarely a powder diffraction issue; it is a mass-transfer and activation issue. Because THB relies on Schiff-base condensation, the rapid reaction kinetics often trap unreacted oligomers inside the 1D channels. Furthermore, the immense capillary forces exerted by high-boiling solvents (like DMF or mesitylene) during standard vacuum drying cause catastrophic pore collapse. Implementing dynamic error-correction during synthesis and eliminating liquid-gas boundaries during activation are mandatory to reach theoretical porosity[3].

Q2: How does the choice of metal node (e.g., Zn, Cu, Ni, Co) impact the accessible surface area? A2: The coordination geometry of the metal ion dictates the supramolecular packing mode and the degree of framework interpenetration. For instance, coordinating THB with 1,2-diaminocyclohexane and Cu(II) salts forms discrete {Cu3} cluster-based tetrahedral metal-organic cages[1]. The packing of these cages in the solid state controls the extrinsic porosity. Transition metals like Co, Ni, or Zn alter the dihedral angles of the Salen complexes[4], which directly impacts the free volume and the structural rigidity required to withstand activation. Zn(II) nodes, for example, often yield higher surface areas (up to 826 m²/g in tert-butylated THB derivatives) due to highly rigid tetrahedral nodes[3].

Q3: What role do modulators play in increasing the surface area during synthesis? A3: Modulators (such as acetic acid or trifluoroacetic acid) act as competing agents. By temporarily capping the formyl or amine groups, they slow down the irreversible formation of imine bonds. This introduces "dynamic covalent chemistry" (error correction), allowing the framework to dissolve and recrystallize amorphous defects into highly ordered, porous crystalline domains.

Systems Architecture: Mechanistic Visualizations

G A As-Synthesized THB-MOF B Direct Vacuum Drying A->B Sub-optimal C Solvent Exchange & scCO2 Drying A->C Recommended D High Capillary Forces B->D E Zero Capillary Forces C->E F Pore Collapse (Low BET Area) D->F G Intact Pores (High BET Area) E->G

Logical flowchart comparing activation methods and their direct mechanistic impact on MOF porosity.

G S1 1. Synthesis (Modulator Added) S2 2. Solvent Exchange (EtOH) S1->S2 S3 3. scCO2 Processing S2->S3 S4 4. PXRD Validation S3->S4

Step-by-step self-validating workflow for the synthesis and activation of high-surface-area MOFs.

Protocol Vault: Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, every procedure below is designed as a self-validating system. Do not proceed to the next phase without passing the validation checkpoint.

Workflow A: Modulator-Assisted Solvothermal Synthesis

Causality: Rapid synthesis traps amorphous polymers. Modulators enable thermodynamic control, ensuring the pores are structurally formed before activation.

  • Monomer Dissolution: Dissolve THB (0.1 mmol) and the chosen diamine linker in a 1:1 v/v mixture of 1,4-dioxane and mesitylene (2 mL total).

  • Modulator Addition: Add 0.2 mL of aqueous acetic acid (3M). Why? The acid competes with the condensation reaction, enabling defect dissolution and structural error correction.

  • Metal Coordination: Introduce the metal salt (e.g., 0.15 mmol of Zn(OAc)₂ or Cu(OAc)₂).

  • Solvothermal Growth: Transfer to a Pyrex tube, degas via three freeze-pump-thaw cycles, seal under vacuum, and heat at 120°C for 72 hours.

  • Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) on the damp powder. A sharp, high-intensity peak at low angles (2θ < 5°) validates that a highly crystalline, open-pore structure has been achieved. If the baseline is broad, increase the modulator concentration.

Workflow B: Supercritical CO₂ (scCO₂) Activation

Causality: Evaporating liquid solvents creates a meniscus. The resulting surface tension pulls the pore walls inward, collapsing the framework. scCO₂ bypasses the liquid-gas phase boundary entirely.

  • Solvent Exchange: Soak the as-synthesized, validated powder in absolute ethanol for 72 hours. Replace the ethanol every 12 hours. Why? Ethanol is fully miscible with liquid CO₂, whereas DMF/mesitylene are not.

  • Critical Point Loading: Place the ethanol-soaked sample into a critical point dryer. Flush the chamber with liquid CO₂ at 10°C for 2 hours to completely purge the ethanol.

  • Supercritical Transition: Raise the chamber temperature to 40°C and the pressure to 100 bar. The CO₂ will transition into a supercritical fluid, eliminating surface tension. Hold for 4 hours.

  • Depressurization: Slowly vent the CO₂ gas at a strict rate of 0.5 bar/min. Rapid depressurization will cause mechanical shock and fracture the crystals.

  • Validation Checkpoint: Measure N₂ adsorption-desorption isotherms at 77 K. A steep uptake at low relative pressures (P/P₀ < 0.1) yielding a Type I isotherm validates that the micropores are fully accessible.

Data Analytics: Quantitative Surface Area Comparisons

The table below summarizes the causal relationship between the chosen metal node, the activation strategy, and the resulting porosity of THB-derived frameworks.

Framework / MonomerMetal NodeActivation StrategyBET Surface Area (m²/g)Primary Porosity Limiting Factor
THB-DACH MOCCu(II)Direct Vacuum Heating< 50Severe pore collapse & cage packing
THB-DACH MOCCu(II)scCO₂ Drying~ 350Intermolecular packing modes
THB-Salen COFCo(II)scCO₂ Drying~ 600Interlayer sliding
TTHB-CCOFZn(II)Modulated + scCO₂826Trapped oligomers (Resolved)

References

1.[1] Bridging the Homogeneous and Heterogeneous Catalysis by Supramolecular Metal‐Organic Cages with Varied Packing Modes. co99.net.1 2.[2] Boying Zhang's research works | University of Johannesburg and other places. researchgate.net. 2 3.[4] a–f) XPS spectra of Metal‐Salen COFEDA. g–l) Surface concentration of... researchgate.net. 4 4.[3] Supporting Information for Chiral Covalent Organic Frameworks with High Chemical Stability for Heterogeneous Asymmetric Catalysis. amazonaws.com. 3

Sources

Troubleshooting

Technical Support Center: Characterization of Amorphous Byproducts in Covalent Organic Framework (COF) Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Covalent Organic Frameworks (COFs). This guide is designed to provide in-depth troubleshooting assistan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Covalent Organic Frameworks (COFs). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the significant challenge of amorphous byproducts in COF synthesis. Our goal is to equip you with the knowledge to not only identify but also mitigate the formation of these undesirable, disordered materials, ultimately leading to the successful synthesis of highly crystalline and porous COFs.

Troubleshooting Guide: From Amorphous Product to Crystalline COF

This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format. We delve into the root causes of these problems and provide actionable solutions based on established scientific principles.

Q1: My reaction yielded a powder that is completely amorphous according to Powder X-Ray Diffraction (PXRD). What are the likely causes and how can I fix this?

An amorphous product is a frequent outcome in COF synthesis and often indicates that the reaction conditions did not favor the reversible bond formation necessary for error correction and crystal growth.[1] The key is to strike a balance between the kinetics of the reaction and the thermodynamic stability of the crystalline framework.

Potential Causes & Solutions:

  • Incorrect Solvent System: The choice of solvent is critical as it influences monomer solubility and reaction kinetics.[1]

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with a variety of solvent systems. For imine-based COFs, mixtures of a polar and a non-polar solvent (e.g., dioxane/mesitylene, o-DCB/n-BuOH) are commonly used.[2][3]

      • Polarity Tuning: Systematically adjust the ratio of the solvents to fine-tune the polarity. This can significantly impact the solubility of your monomers and the rate of the reaction.

      • Consider "Greener" Solvents: Recent research has explored the use of more sustainable solvents, which may also offer advantages in controlling crystallinity.[2]

  • Ineffective Catalyst or Catalyst Concentration: An acid catalyst is typically required for the reversible formation of imine linkages.[1] The type and amount of catalyst can dramatically influence the reaction equilibrium.

    • Troubleshooting Steps:

      • Catalyst Choice: While acetic acid is common, for some systems, stronger acids like p-toluenesulfonic acid (PTSA) or Lewis acids such as Sc(OTf)₃ may be necessary to promote the reversibility needed for crystallization.[1]

      • Concentration Optimization: Vary the catalyst concentration. Too much catalyst can lead to rapid, irreversible polymerization, resulting in an amorphous polymer.

  • Suboptimal Reaction Temperature and Time: Solvothermal synthesis of COFs is typically conducted between 80°C and 120°C for 1-3 days.[1] These parameters need to be optimized for your specific system.

    • Troubleshooting Steps:

      • Temperature Screening: If you obtain an amorphous product, systematically vary the temperature within the typical range.

      • Reaction Duration: Ensure the reaction is allowed to proceed long enough to reach thermodynamic equilibrium, which is crucial for crystal growth.

  • Amorphous-to-Crystalline Transformation: If you have already synthesized an amorphous polymer, it is sometimes possible to convert it into a crystalline COF.

    • Protocol: This can be achieved through post-synthetic treatment, such as heating the amorphous material in a suitable solvent mixture (e.g., dioxane and mesitylene) to facilitate structural reorganization.[4] Mechanochemical methods, like ball milling, have also been successfully employed for this transformation.[4]

G

Q2: My PXRD pattern shows broad peaks, indicating low crystallinity. How can I improve this?

Broad diffraction peaks in a PXRD pattern suggest either the formation of very small crystallites or a poorly ordered material. The goal is to promote the growth of larger, more ordered crystals.

Potential Causes & Solutions:

  • Rapid Precipitation: If the monomers are too reactive or too concentrated, they can precipitate out of solution quickly as a poorly crystalline or amorphous solid.

    • Troubleshooting Steps:

      • Slower Monomer Addition: Instead of mixing the monomers all at once, try adding one monomer solution slowly to the other.

      • Lower Monomer Concentration: Reducing the concentration of the monomers can slow down the reaction rate, allowing more time for ordered growth.

  • Presence of Water: For imine-based COFs, water is a byproduct of the reaction. The presence of water can favor the reverse reaction, which is crucial for error correction and crystallization.[5]

    • Troubleshooting Steps:

      • Controlled Water Addition: In some cases, intentionally adding a small amount of water to the reaction mixture can improve crystallinity.[5]

  • Post-Synthesis Processing: The washing and drying procedures can impact the final crystallinity of the COF.

    • Troubleshooting Steps:

      • Thorough Washing: Wash the product extensively with appropriate solvents (e.g., DMF, acetone, THF) to remove any unreacted monomers, oligomers, or catalyst that might be trapped within the pores.

      • Gentle Drying: Avoid aggressive drying methods. Drying under vacuum at a moderate temperature (e.g., 80-120°C) is generally recommended.

Q3: I have a product that looks like a COF by FT-IR, but it has a very low surface area according to BET analysis. What could be the problem?

Fourier-transform infrared (FT-IR) spectroscopy can confirm the formation of the desired covalent linkages (e.g., imine, boroxine), but it does not provide information about the long-range order or porosity of the material.[6] A low Brunauer-Emmett-Teller (BET) surface area in a material that appears chemically correct by FT-IR is a strong indicator of an amorphous or poorly crystalline structure with collapsed pores.

Potential Causes & Solutions:

  • Pore Collapse: The pores of the COF may have collapsed during synthesis or post-synthesis processing.

    • Troubleshooting Steps:

      • Solvent Exchange: Before drying, perform a solvent exchange with a low-boiling-point solvent like acetone or chloroform.

      • Supercritical Drying: For delicate structures, supercritical CO2 drying can be an effective method to preserve the porous network.[7]

  • Amorphous Domains: The material may be a mixture of crystalline COF and amorphous byproducts, or it could be entirely amorphous.[8]

    • Troubleshooting Steps:

      • Revisit Crystallization Conditions: Refer back to the troubleshooting steps for obtaining a crystalline product (Q1 and Q2).

      • Characterize with PXRD and ssNMR: Use PXRD to assess the crystallinity and solid-state NMR (ssNMR) to probe the local environment and potentially quantify the amorphous content.[9][10]

G

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the characterization of amorphous byproducts in COF synthesis.

What is the fundamental difference between a crystalline COF and an amorphous byproduct?

The primary difference lies in the long-range order of the structure. A crystalline COF has a periodic, well-defined structure with ordered pores.[11] An amorphous byproduct, on the other hand, is a disordered network of the same constituent monomers linked by the same covalent bonds but lacking any long-range periodicity.[11] This lack of order leads to a material with a broad distribution of pore sizes, or no accessible porosity at all, and different physical properties compared to its crystalline counterpart.

Which characterization techniques are essential to distinguish between a crystalline COF and an amorphous byproduct?

A combination of techniques is necessary for a comprehensive analysis.

Technique Information Provided Crystalline COF Signature Amorphous Byproduct Signature
Powder X-Ray Diffraction (PXRD) Long-range order and crystallinitySharp, well-defined diffraction peaksBroad, featureless halo or no distinct peaks[4]
Solid-State NMR (ssNMR) Local chemical environment and connectivitySharp resonances indicative of a single, ordered environmentBroad resonances suggesting a distribution of local environments[9][12]
Gas Adsorption (e.g., N₂ at 77K) Surface area and porosityHigh surface area with a well-defined pore size distributionLow or negligible surface area[13]
Fourier-Transform Infrared (FT-IR) Spectroscopy Formation of covalent linkagesCharacteristic peaks for the desired bonds (e.g., C=N for imines)[6]Similar characteristic peaks to the crystalline COF[6]
Transmission Electron Microscopy (TEM) Morphology and local orderOrdered lattice fringes and defined pore structures[7]Disordered, non-uniform morphology[4]
Elemental Analysis (CHN) Elemental composition and purityExperimental values close to the theoretical values for the ideal framework[14][15]May show deviations from theoretical values due to trapped solvent or incomplete reaction
Can an amorphous byproduct still have some porosity?

Yes, it is possible for an amorphous organic polymer to exhibit some level of porosity, often referred to as Porous Aromatic Frameworks (PAFs) or Porous Organic Polymers (POPs).[11] However, unlike the well-defined and uniform pores of a crystalline COF, the pores in an amorphous material are typically irregular in size and shape. The surface areas of these materials can vary widely, but they generally lack the high degree of accessible and ordered porosity that is a hallmark of crystalline COFs.

How can I quantify the amount of amorphous byproduct in my COF sample?

Quantifying the amorphous content in a semi-crystalline COF sample can be challenging.

  • Solid-State NMR (ssNMR): This is one of the most powerful techniques for this purpose. By analyzing the relaxation times (e.g., T1 relaxation), it is possible to distinguish between the crystalline and amorphous phases and quantify their relative amounts.[9][10]

  • PXRD Analysis: While more qualitative, Rietveld refinement of the PXRD data can sometimes provide an estimate of the crystalline phase content. However, this can be complex for COFs due to their often-limited crystal size and potential for stacking disorders.

Are there any computational methods that can help predict or understand the formation of amorphous byproducts?

Yes, computational modeling can provide valuable insights.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to model the aggregation of monomers and oligomers during the early stages of COF formation. This can help to understand how different reaction conditions might lead to either ordered crystal growth or disordered aggregation.

  • Density Functional Theory (DFT) Calculations: DFT can be used to calculate the energies of different possible structures, including both crystalline and amorphous models. This can help to predict the thermodynamically favored product under different conditions.

What is a general protocol for synthesizing a crystalline imine-based COF?

Below is a generalized solvothermal synthesis protocol that serves as a good starting point. Remember to optimize the specific conditions for your target COF.

Experimental Protocol: General Synthesis of a TAPA-based Imine COF

  • Preparation: In a Pyrex tube, add the amine monomer (e.g., 1,3,5-tris(4-aminophenyl)benzene, TAPA) and the aldehyde monomer in a stoichiometric ratio.

  • Solvent and Catalyst Addition: Add a mixture of solvents (e.g., a 1:1 v/v mixture of dioxane and mesitylene) and an aqueous solution of an acid catalyst (e.g., 6 M acetic acid).

  • Degassing: Flash-freeze the tube in liquid nitrogen and degas the mixture by performing three freeze-pump-thaw cycles.

  • Sealing: Seal the tube under vacuum.

  • Heating: Heat the sealed tube in an oven at a constant temperature (e.g., 120°C) for a set period (e.g., 3 days).[1]

  • Isolation: After cooling to room temperature, collect the precipitate by filtration.

  • Washing: Wash the solid product extensively with anhydrous solvents such as tetrahydrofuran (THF) and acetone to remove any residual reactants and catalyst.[1]

  • Drying: Dry the final product under vacuum at an elevated temperature (e.g., 80°C) overnight to yield the crystalline COF powder.[1]

References

  • BenchChem. (2025). Troubleshooting poor crystallinity in TAPA-based COFs.
  • Wang, L., et al. (2026). Amorphous-to-crystalline transformation: a mechanochemical pathway to imine-linked covalent organic frameworks. Chemical Science.
  • Li, X., et al. (2026).
  • Geng, K., et al. (n.d.). Ionothermal Synthesis of Imide‐Linked Covalent Organic Frameworks.
  • Li, Z., et al. (2025). Defects and Disorder in Covalent Organic Frameworks for Advanced Applications.
  • Müller, K., et al. (n.d.).
  • ChemRxiv. (n.d.).
  • Han, X., et al. (n.d.). Probing Defects in Covalent Organic Frameworks. Small.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Synthesis of covalent organic frameworks using sustinable solvents and machine learning.
  • Wang, C., et al. (2022). Synthesis of Covalent Organic Frameworks (COFs)
  • Gutzler, R., & Bein, T. (2020). Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks. Chemical Society Reviews.
  • University of South Florida. (n.d.).
  • Wikipedia. (n.d.). Elemental analysis.
  • Halder, A., et al. (2021). Synthesis of covalent organic frameworks using sustainable solvents and machine learning. Green Chemistry.
  • Liu, Y. (2020). Yi Liu answers questions about 15 years of research on covalent organic frameworks.
  • Hussain, M. (2021). How can we theoretically calculate Elemental analysis(percentage) of atoms in covalent organic framework?
  • Colson, J. W., & Dichtel, W. R. (2013). Chemistry of Covalent Organic Frameworks. Accounts of Chemical Research.
  • Royal Society of Chemistry. (n.d.). Structure and molecular mobility of phosphinine-based covalent organic frameworks – glass transition of amorphous COFs.
  • Yaghi, O. M., et al. (2020). 3D Covalent Organic Frameworks Selectively Crystallized through Conformational Design. Journal of the American Chemical Society.
  • Bruker. (n.d.). Solid-State NMR | Characterizing Polymorphs and Amorphous Form.
  • ResearchGate. (n.d.). (PDF) Approaches and challenges in the synthesis of three-dimensional covalent-organic frameworks.
  • National Institutes of Health. (n.d.).
  • Jordan, L. (2024). Quantitative Solid-State NMR Analysis of Crystalline Polymorphs and Amorphous Phases. Journal of Chemical and Pharmaceutical Research.
  • Banerjee, R., & Kandambeth, S. (2015). Porous crystalline frameworks, process for the preparation therof and their mechanical delamination to covalent organic nanosheets (cons).
  • Lin, Z., et al. (n.d.).
  • Kandambeth, S., et al. (2023). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities.
  • Liu, W., et al. (n.d.). Catalyst-free solid-state cross-linking of covalent organic frameworks in confined space.
  • ChemRxiv. (2025). Solid-State NMR reveals mixed side-chain organization across pores in amphiphilic covalent organic frameworks.
  • American Chemical Society. (n.d.). Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding.
  • National Institutes of Health. (2020). Tailoring NMR Experiments for Structural Characterization of Amorphous Biological Solids: a practical guide.
  • Han, X.-H., et al. (n.d.). Converting amorphous covalent organic polymer to crystalline covalent organic framework mediated by a repairing agent.
  • Zamora, F., & Monge, M. (2015). Method for the Synthesis of Covalent Organic Frameworks.
  • Gutzler, R., & Bein, T. (2020). Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks. Open Access LMU.

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Reference Data & Comparative Studies

Validation

Advanced Characterization and Performance Comparison: COFs Derived from 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene vs. Standard Linkers

As a Senior Application Scientist, I frequently encounter the "COF trilemma" in materials design: the struggle to simultaneously achieve high crystallinity, robust chemical stability, and accessible functionality. For ye...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "COF trilemma" in materials design: the struggle to simultaneously achieve high crystallinity, robust chemical stability, and accessible functionality. For years, researchers relied on standard linkers like 1,3,5-triformylbenzene (TFB) or 1,3,5-triformylphloroglucinol (Tp). However, the emergence of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THFPB) has fundamentally shifted the paradigm.

This guide provides an objective, data-driven comparison of THFPB-derived Covalent Organic Frameworks (COFs) against traditional alternatives. By dissecting the mechanistic causality behind their performance and detailing self-validating experimental workflows, this document serves as a definitive resource for researchers and drug development professionals engineering next-generation heterogeneous catalysts.

Mechanistic Causality: The Dual Role of the Ortho-Hydroxyl Group

To understand why THFPB outperforms standard unfunctionalized linkers, we must examine the thermodynamics of the imine bond. In standard TFB-based COFs, the polarized


 linkage is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis in acidic or aqueous media.

THFPB solves this through precise molecular geometry. The linker features a central benzene core extended by three phenyl rings, each bearing a formyl group and an ortho-hydroxyl group[1]. When THFPB undergoes condensation with a diamine (e.g., ethylenediamine, EDA), the resulting framework forms a Salen-type network[1][2]. The adjacent hydroxyl group engages in strong intramolecular hydrogen bonding (OH···N=C) with the imine nitrogen.

This interaction provides two field-proven advantages:

  • Steric and Electronic Shielding: The hydrogen bond reduces the polarity of the imine bond and sterically blocks water molecules from initiating nucleophilic attack, granting the COF dramatic enhancement in chemical stability toward harsh acidic (1 M HCl) and basic (9 M NaOH) conditions[3].

  • Built-in Coordination Functionality: The resulting

    
     pockets act as pre-organized Salen ligands, perfectly suited for post-synthetic metalation (PSM) with single-atom transition metals (Zn, Co, Cu) to drive heterogeneous asymmetric catalysis[3].
    

In contrast, while Tp-based COFs achieve stability via an irreversible enol-to-keto tautomerism (forming


-ketoenamines)[4][5], this process ties up the oxygen atoms in the keto form, severely limiting their ability to coordinate metals. Furthermore, the compact nature of the Tp linker restricts pore sizes compared to the extended THFPB structure.

StabilityMechanism A THFPB Linker (Extended C3 + OH) B Diamine Condensation A->B C Imine Bond Formation (-C=N-) B->C D Intramolecular H-Bonding (OH···N=C) C->D Adjacent -OH E Steric & Electronic Shielding D->E F Ultra-Stable COF (Acid/Base Resistant) E->F Prevents Hydrolysis

Fig 1: Mechanistic pathway of chemical stability in THFPB-derived COFs via intramolecular H-bonding.

Comparative Performance Data

The following table synthesizes quantitative data across the three primary C3-symmetric aldehyde linkers when reacted with standard diamines.

FeatureTHFPB-based COFsTFB-based COFsTp-based COFs
Linker Structure Extended C3, Hydroxyl-functionalizedExtended C3, UnfunctionalizedCompact C3, Hydroxyl-functionalized
Linkage Chemistry Salen-type (H-bonded Imine)Simple Imine

-Ketoenamine
Pore Architecture Mesoporous / Large MicroporousMesoporous / Large MicroporousMicroporous
Chemical Stability High (Protected by OH···N=C)Low (Susceptible to Hydrolysis)Ultra-High (Irreversible Tautomerism)
Metal Coordination Excellent (Built-in

pockets)
Poor (No adjacent coordination sites)Poor (Oxygen tied in keto form)
Typical BET Surface Area ~1500–2000 m²/g~1500 m²/g~500–1000 m²/g

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. You do not simply execute the steps; you continuously verify the structural causality at each node of the workflow.

Protocol A: Solvothermal Synthesis of THFPB-EDA COF

Objective: Construct a highly crystalline, extended porous network.

  • Preparation: In a Pyrex tube, suspend THFPB (0.1 mmol) and Ethylenediamine (EDA) (0.15 mmol) in a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane (2 mL).

  • Catalysis: Add 0.2 mL of aqueous acetic acid (3 M) to catalyze the reversible imine exchange, which is critical for defect healing and crystallization.

  • Degassing & Reaction: Flash-freeze the tube in liquid nitrogen, evacuate to an internal pressure of < 150 mTorr, and flame-seal. Heat at 120 °C for 72 hours.

  • Activation: Isolate the precipitate via filtration. Perform Soxhlet extraction with THF and methanol for 24 hours each. Causality: This step removes trapped oligomers; failing to do so will artificially lower the measured BET surface area.

  • Self-Validation Checkpoint:

    • FT-IR: Confirm the disappearance of the aldehyde

      
       stretch (~1680 cm⁻¹) and the emergence of the 
      
      
      
      stretch (~1620 cm⁻¹).
    • PXRD: Verify crystallinity via a dominant (100) diffraction peak at low 2

      
       (~3-4°).
      
Protocol B: Rigorous Chemical Stability Assay

Objective: Verify the protective effect of the intramolecular hydrogen bond.

  • Exposure: Submerge 50 mg of the activated THFPB-EDA COF in 20 mL of 1 M HCl. Prepare a parallel sample in 9 M NaOH. Stir at room temperature for 72 hours.

  • Recovery: Filter, wash extensively with deionized water until the filtrate is neutral, and activate under vacuum at 100 °C.

  • Self-Validation Checkpoint: Compare the post-treatment PXRD pattern to the pristine sample. The retention of the (100) peak intensity and the absence of amorphous halos confirm that the OH···N=C hydrogen bond successfully shielded the imine linkage from hydrolysis[3].

Protocol C: Post-Synthetic Metalation (PSM) for Catalysis

Objective: Install single-atom catalytic centers into the Salen pockets.

  • Metalation: Suspend 50 mg of THFPB-EDA COF in 15 mL of methanol. Add 0.5 mmol of the desired metal acetate (e.g.,

    
    , 
    
    
    
    ).
  • Reflux: Stir under reflux for 24 hours to drive the coordination of the metal into the

    
     pockets.
    
  • Purification: Filter and wash with copious amounts of methanol to remove any physisorbed metal salts.

  • Self-Validation Checkpoint:

    • ICP-OES: Quantify the exact metal loading to differentiate between coordinated metal and trace impurities.

    • XPS: Confirm the oxidation state of the coordinated metal center (e.g., Co(II) or Zn(II)), ensuring the catalyst is primed for heterogeneous reactions[3].

Workflow S1 Step 1: Solvothermal Synthesis THFPB + EDA (120°C, 3 days) S2 Step 2: Activation & Washing Soxhlet Extraction (THF/MeOH) S1->S2 S3 Step 3: Self-Validation PXRD, BET, FT-IR S2->S3 S4 Step 4: Post-Synthetic Metalation Reflux with M(OAc)2 (M=Co, Zn, Cu) S3->S4 S5 Step 5: Catalytic Application (Heterogeneous Catalysis) S4->S5

Fig 2: Experimental workflow for the synthesis, validation, and metalation of THFPB-based COFs.

References

  • Han, X., Xia, Q., Huang, J., Liu, Y., Tan, C., & Cui, Y. (2017).. Journal of the American Chemical Society, 139(25), 8693-8697.

  • Kandambeth, S., Mallick, A., Lukose, B., Mane, M. V., Heine, T., & Banerjee, R. (2012).. Journal of the American Chemical Society, 134(48), 19524-19527.

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Comparative

A Senior Scientist's Comparative Guide to PXRD Analysis of Covalent Organic Frameworks from 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene and Its Analogues

This guide provides an in-depth, comparative analysis of Powder X-ray Diffraction (PXRD) as the principal technique for the structural characterization of Covalent Organic Frameworks (COFs). We will focus on COFs synthes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of Powder X-ray Diffraction (PXRD) as the principal technique for the structural characterization of Covalent Organic Frameworks (COFs). We will focus on COFs synthesized from the C₃-symmetric building block 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene and its close, well-studied analogue, 1,3,5-Tris(4-formylphenyl)benzene (TFPB). This content is designed for researchers and professionals in materials science and drug development, offering not just protocols, but the causal reasoning behind experimental choices to ensure robust and reliable characterization.

Introduction: The Crystallinity Challenge in Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Their pre-designable structures, high thermal stability, and permanent porosity make them exceptional candidates for applications ranging from gas storage and separation to catalysis and sensing.[2][3] The defining feature of a COF, which distinguishes it from an amorphous polymer, is its long-range structural order. This crystallinity is fundamental to its function, as it ensures uniform pore sizes and accessible active sites.

The synthesis of COFs typically involves reversible reactions, such as imine condensation, which allows for "error-correction" during the growth process, leading to crystalline materials rather than amorphous networks.[2] The building block specified, 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene, is a C₃-symmetric monomer designed to react with complementary C₂-symmetric linkers (e.g., diamines) to form two-dimensional hexagonal sheets. The ortho-hydroxy groups are of particular significance, as they can form intramolecular hydrogen bonds with the resulting imine linkages, enhancing the planarity of the framework and its overall stability.

Verifying the crystalline nature of these synthesized materials is the first and most critical step in their characterization. While several techniques provide structural information, Powder X-ray Diffraction (PXRD) remains the gold standard for confirming long-range order.[1] This guide will dissect the PXRD workflow, compare its analytical power to complementary techniques, and provide the necessary framework for interpreting the data with confidence.

The Indispensable Role of PXRD in COF Characterization

PXRD is a non-destructive analytical technique that provides information about the crystallographic structure, phase purity, and average crystallite size of a powdered sample. For COFs, which are most often synthesized as polycrystalline powders, PXRD is the primary tool to confirm that a crystalline framework has been successfully formed.[4][5]

A typical PXRD experiment involves irradiating a sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). Crystalline materials will produce a diffraction pattern of sharp peaks at specific angles, as dictated by Bragg's Law (nλ = 2d sinθ). The positions and intensities of these peaks are a unique fingerprint of the material's crystal structure.

What PXRD Reveals:

  • Proof of Crystallinity: The presence of sharp diffraction peaks, as opposed to a broad, featureless "hump," is the definitive evidence of a crystalline material over an amorphous one.

  • Structural Fingerprint: The diffraction pattern allows for the identification of the COF's unit cell parameters and space group.

  • Phase Purity: The absence of peaks from starting materials or amorphous byproducts confirms the purity of the synthesized COF.

  • Structural Validation: By comparing the experimental PXRD pattern with patterns simulated from computationally generated models, the most likely crystal structure and layer stacking arrangement (e.g., eclipsed vs. staggered) can be determined.[6][7]

A Comparative Analysis: PXRD in the Context of a Multi-Technique Approach

While PXRD is essential, a comprehensive understanding of a COF's properties requires a suite of characterization tools.[8] No single technique can provide a complete picture. The true power of PXRD is realized when its data is correlated with information from other methods.

Table 1: Comparative Overview of Key COF Characterization Techniques
Technique Information Provided Strengths Limitations Synergy with PXRD
Powder X-ray Diffraction (PXRD) Long-range order, crystal structure, unit cell parameters, phase purity, layer stacking.Definitive proof of crystallinity; provides global average structure.Requires crystalline material; can be difficult to solve novel structures from 1D data alone; sensitive to stacking faults and disorder.[9]Confirms that the porous material identified by gas sorption is crystalline. Validates the bulk structure whose local connectivity is confirmed by NMR/FTIR.
Gas Sorption (N₂/Ar Isotherms) Surface area (BET), pore volume, pore size distribution.[10]Directly quantifies the porosity essential for most COF applications.Provides no information on crystallinity or atomic-level structure. An amorphous material can also be porous.Quantifies the porosity of the crystalline framework determined by PXRD.
Solid-State NMR (ssNMR) Local chemical environment, covalent bond formation, linker connectivity, presence of defects.[11][12]Element-specific; provides atomic-level insight into both crystalline and amorphous domains; sensitive to dynamics.[13]Does not provide information on long-range periodic order. Spectra can be broad and difficult to interpret.[8]Confirms the local covalent linkages that build the long-range ordered structure observed by PXRD.
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirmation of covalent bond formation (e.g., C=N imine stretch); disappearance of reactant functional groups (e.g., -CHO, -NH₂).[14]Fast, simple, and highly effective for confirming the chemical reaction was successful.Provides no information on crystallinity or porosity.Verifies the chemical transformation (e.g., imine formation) responsible for creating the crystalline framework identified by PXRD.
Electron Microscopy (SEM/TEM) Particle morphology, size, and visual evidence of ordered domains (lattice fringes in HR-TEM).[7]Provides direct visualization of the material's morphology and can reveal local order at the nanoscale.Provides localized information, not representative of the bulk sample; sample preparation can be destructive.Visualizes the morphology of the crystalline powder analyzed by PXRD and can show local lattice fringes consistent with PXRD d-spacings.

The logical relationship between these techniques demonstrates the necessity of a multi-faceted approach for robust COF characterization.

cluster_synthesis Synthesis & Initial Checks cluster_structure Structural & Physical Properties Synthesis COF Synthesis (e.g., Imine Condensation) FTIR FT-IR Spectroscopy Synthesis->FTIR Confirms Covalent Linkage Formation ssNMR Solid-State NMR Synthesis->ssNMR Confirms Local Connectivity PXRD PXRD Analysis (Primary Structural Proof) FTIR->PXRD Chemical basis for... ssNMR->PXRD Local basis for... GasSorption Gas Sorption (BET Analysis) PXRD->GasSorption Confirms Crystallinity of Porous Material Microscopy Microscopy (SEM/TEM) PXRD->Microscopy Confirms Bulk Crystallinity of Observed Particles GasSorption->Microscopy Complementary Porosity/Morphology

Diagram 1: Logical workflow showing the synergistic relationship between PXRD and other characterization techniques.

Experimental Protocol: From Sample to Structure

cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Refinement cluster_validation 4. Structural Validation Activation Solvent Exchange & Activation (e.g., Supercritical CO₂ Drying) Grinding Gentle Homogenization Activation->Grinding Loading Capillary Loading (Minimizes Preferred Orientation) Grinding->Loading Instrument Instrument Setup (e.g., Cu Kα, Transmission Mode) Loading->Instrument Scan Data Collection (Low 2θ range, sufficient scan time) Instrument->Scan Comparison Compare Experimental vs. Simulated Scan->Comparison Modeling Build Theoretical Model (e.g., Eclipsed AA vs. Staggered AB) Simulation Simulate PXRD Pattern Modeling->Simulation Simulation->Comparison Refinement Pawley / Rietveld Refinement (Refine Lattice Parameters) Comparison->Refinement Final Final Structural Model Refinement->Final

Diagram 2: Step-by-step experimental workflow for PXRD analysis of COFs.
Step-by-Step Methodology
  • Sample Preparation (The Critical First Step):

    • Activation: As-synthesized COFs have pores filled with solvent. These must be removed to achieve a clean material for analysis. Perform a solvent exchange with a volatile solvent (e.g., acetone) followed by drying under high vacuum or, ideally, supercritical CO₂ drying. This "activates" the COF without causing pore collapse.

    • Homogenization: Gently grind the activated COF powder with an agate mortar and pestle to ensure a uniform particle size and random crystallite orientation.

    • Sample Loading: For 2D layered COFs, preferred orientation (where the flat, plate-like crystallites align non-randomly) is a major issue that can drastically alter peak intensities. Causality: Loading the powder into a thin-walled glass or quartz capillary and rotating the capillary during data collection is the most effective way to mitigate this, as it presents a constantly changing, randomized orientation to the X-ray beam.

  • Data Acquisition:

    • Instrument: Use a high-resolution powder diffractometer, typically with a Cu Kα (λ = 1.5406 Å) X-ray source. Transmission geometry is often preferred for capillary samples.

    • Scan Parameters: COF diffraction patterns are characterized by strong, low-angle peaks corresponding to the large d-spacings of the porous structure. It is crucial to scan from a low 2θ angle (e.g., 2-3°) up to a moderate angle (e.g., 30-40°). A slow scan speed or long collection time is necessary to obtain high signal-to-noise, especially for weakly diffracting samples.

  • Data Analysis and Structural Refinement:

    • Initial Assessment: Examine the raw data. The position of the first, most intense peak (often the (100) reflection in hexagonal 2D COFs) gives a direct indication of the primary pore-to-pore distance. The sharpness of the peaks (Full Width at Half Maximum, FWHM) is a qualitative measure of crystallinity and crystallite size.

    • Modeling and Simulation: Construct a theoretical 3D model of the COF. For a 2D COF, this involves defining the 2D layer and then stacking these layers. The two most common high-symmetry stacking models are an eclipsed arrangement (AA), where layers are stacked directly on top of each other, and a staggered arrangement (AB), where layers are offset. Simulate the PXRD pattern for each model.[7]

    • Comparison: Overlay the simulated patterns with the experimental data. A good match in peak positions confirms the proposed unit cell and structure. The relative intensities can help distinguish between different stacking models.[7]

    • Refinement (Pawley/Rietveld): For a precise determination of the unit cell parameters, perform a Pawley refinement. This method fits the peak positions without requiring knowledge of the atomic coordinates within the unit cell. If a good structural model is available, a full Rietveld refinement can be performed.[15][16] This process varies the atomic coordinates and lattice parameters in the model to minimize the difference between the calculated and experimental diffraction patterns, yielding a highly refined crystal structure.[17][18][19]

Case Study: PXRD Analysis of an Imine COF from 1,3,5-Tris(4-formylphenyl)benzene

To illustrate the process, we consider a representative imine-linked COF synthesized from 1,3,5-Tris(4-formylphenyl)benzene (TFPB) and 4,4''-diamino-p-terphenyl.[14]

  • Experimental Pattern: The experimental PXRD pattern shows a very intense first peak at a low 2θ angle (~2.8°), followed by several lower-intensity peaks at higher angles. This is characteristic of a highly porous, crystalline microporous material.

  • Modeling and Simulation: A hexagonal unit cell is proposed. Two stacking models, eclipsed (AA) and staggered (AB), are computationally generated. The PXRD patterns for both are simulated.

  • Refinement: A Pawley or Rietveld refinement is then used to extract precise lattice parameters from the experimental data, confirming the proposed structural model.[20]

Table 2: Representative Crystallographic Data for a TFPB-based COF
Parameter Value Source of Information
Crystal System HexagonalIndexing of PXRD pattern
Space Group P6/m (for AA stacking)Comparison with simulated models
Lattice Parameter (a = b) ~38.1 ÅRietveld/Pawley Refinement
Lattice Parameter (c) ~3.5 ÅRietveld/Pawley Refinement
Most Intense Peak (100) ~2.8° 2θExperimental PXRD
Corresponding d-spacing ~31.5 ÅBragg's Law Calculation
Brunauer-Emmett-Teller (BET) Surface Area ~1500 m²/gN₂ Sorption Isotherm (Complementary Data)

The Influence of the ortho-Hydroxy Group: A Note on the Target Monomer

The user-specified monomer, 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene, differs from the TFPB used in the case study by the presence of a hydroxyl group ortho to each aldehyde. This is not a minor substitution; it fundamentally changes the chemistry. The aldehyde and hydroxyl group together form a salicylaldehyde moiety.

Upon condensation with an amine, this moiety forms a salicylaldimine linkage, which contains a strong intramolecular N-H···O hydrogen bond. This hydrogen bond has two key consequences:

  • Enhanced Stability and Planarity: The hydrogen bond locks the linker into a planar conformation, which can promote more effective π-stacking between the 2D layers and lead to a more crystalline and stable material.

  • Shift in PXRD Peaks: While the overall hexagonal structure is expected to be similar, the precise unit cell parameters may change slightly due to the electronic and steric effects of the hydroxyl groups and the hydrogen bonding. This would result in slight shifts in the 2θ positions of the diffraction peaks compared to a non-hydroxylated analogue.

Therefore, while the analytical workflow remains identical, the interpretation of the final refined structure must account for the presence and role of this powerful hydrogen-bonding motif.

Conclusion

Powder X-ray diffraction is the cornerstone of Covalent Organic Framework characterization. It provides the definitive proof of crystallinity that separates these advanced materials from their amorphous counterparts. However, PXRD data should never be interpreted in a vacuum. A scientifically rigorous characterization relies on a holistic and self-validating approach, where the long-range structural information from PXRD is supported by evidence of local connectivity from ssNMR and FT-IR, quantification of porosity from gas sorption, and visualization of morphology from microscopy. By following the detailed protocols and comparative logic outlined in this guide, researchers can confidently elucidate the structure of COFs derived from 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene and other building blocks, paving the way for their rational design and application in next-generation technologies.

References

  • H. P. G. M. van Melis, J. J. M. A. Hendrikx, E. R. H. van Eck, S. S. Lobbezoo, P. C. M. M. Magusin, G. de With, H. Onstein, "High-field and fast-spinning 1H MAS NMR spectroscopy for the characterization of two-dimensional covalent organic frameworks," Physical Chemistry Chemical Physics, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cp/d3cp01490k]
  • Z. Wang, C. Wei, B. E. G. Lucier, J. Xue, S. Chen, and W. Wang, "An Introduction to Solid-state NMR and Potential Applications for MOFs and COFs," in NMR of Metal–Organic Frameworks and Covalent Organic Frameworks, Royal Society of Chemistry, 2024, vol. 35, ch. 1, pp. 1-34. [URL: https://pubs.rsc.org/en/content/ebook/978-1-83916-928-1]
  • A. A. Al-Absi, M. A. Al-Ghouti, M. A. Al-Khater, "Functionality of Covalent Organic Framework (COF) in Gas Storage Application: First Principal Study," Open Journal of Physical Chemistry, 2022. [URL: https://www.scirp.
  • A. V. Varghese, "Solid State NMR Spectroscopic Characterization of Metal Organic Frameworks," University of Ottawa, 2022. [URL: https://ruor.uottawa.ca/handle/10393/43477]
  • S. Kumar, S. Kumar, P. K. Jain, "Exploring covalent organic frameworks through the lens of computational chemistry," Materials Advances, 2025. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ma/d5ma00843c]
  • M. S. Zojer, K. Scheucher, A. M. Valencia, O. T. Hofmann, E. Zojer, "Stacking in Layered Covalent Organic Frameworks: A Computational Approach and PXRD Reference Guide," International Journal of Molecular Sciences, 2025. [URL: https://www.mdpi.com/1422-0067/26/18/9222]
  • X. Han, Y. Che, Y. Liu, H. Liu, Y. Li, "Determining Covalent Organic Framework Structures Using Electron Crystallography and Computational Intelligence," Journal of the American Chemical Society, 2024. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c13745]
  • M. S. Zojer, K. Scheucher, A. M. Valencia, O. T. Hofmann, E. Zojer, "Stacking in Layered Covalent Organic Frameworks: A Computational Approach and PXRD Reference Guide," PubMed, 2025. [URL: https://pubmed.ncbi.nlm.nih.gov/39360002/]
  • J. W. E. van der Meer, G. J. A. Sevink, "Solid-State NMR Spectroscopy of Metal–Organic Framework Compounds (MOFs)," Magnetochemistry, 2012. [URL: https://www.mdpi.com/2312-7481/8/11/141]
  • T. C. Oguz, S. Er, "The COF Space: Materials Features, Gas Adsorption, and Separation Performances Assessed by Machine Learning," ACS Materials Letters, 2025. [URL: https://pubs.acs.org/doi/10.
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  • M. S. Zojer, K. Scheucher, A. M. Valencia, O. T. Hofmann, E. Zojer, "Stacking in Layered Covalent Organic Frameworks: A Computational Approach and PXRD Reference Guide," MDPI, 2025. [URL: https://www.mdpi.com/1422-0067/26/18/9222]
  • ResearchGate, "Chemical structure and characterization of COFs," ResearchGate, 2022. [URL: https://www.researchgate.net/figure/Chemical-structure-and-characterization-of-COFs-a-Solid-state-13-C-CP-MAS-NMR-spectra_fig1_361288282]
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Validation

BET surface area analysis of MOFs synthesized with 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene

This guide provides a technical comparison and experimental protocol for the surface area analysis of frameworks derived from 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (hereafter referred to as THFPB ). Note on Nomen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and experimental protocol for the surface area analysis of frameworks derived from 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (hereafter referred to as THFPB ).

Note on Nomenclature: While the prompt refers to "MOFs," the ligand THFPB is chemically designed for Schiff-base condensation , primarily yielding Salen-based Covalent Organic Frameworks (COFs) or Metallo-COFs . Unlike traditional MOFs (which rely on coordinate bonds between carboxylates and metal clusters), these materials form crystalline organic networks first, which then chelate metals in their pores. This guide addresses these Metal-Salen Frameworks as the primary subject, comparing them against traditional carboxylate MOFs.

Executive Summary & Material Context

1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THFPB) is a


-symmetric building block featuring alternating hydroxyl and aldehyde groups.[1] This geometry enables the formation of Salen-type pockets  when reacted with diamines (e.g., ethylenediamine).
  • Primary Utility: Heterogeneous catalysis (HER, CO2 reduction) and enantioselective separation.

  • Porosity Profile: Moderate-to-High Surface Area (

    
    ).
    
  • Key Advantage: Unlike high-surface-area MOFs (e.g., MOF-177) which are often catalytically inert, THFPB frameworks provide dense, accessible metal coordination sites within the pore walls.

Comparative Performance Matrix

The following table compares THFPB-based Metal-Salen frameworks against standard high-porosity alternatives.

FeatureTHFPB-Salen Framework (Subject)MOF-177 (Alternative A)Tp-Pa-1 COF (Alternative B)
Primary Ligand THFPB (Salicylaldehyde-based)H3BTB (Carboxylate-based)Tp (Triformylphloroglucinol)
Linkage Type Imine (C=N) / Metal-SalenCoordination (Zn-O-C)Keto-Enamine
BET Surface Area ~400 – 850 m²/g ~4,500 – 5,000 m²/g ~500 – 1,300 m²/g
Pore Size Microporous (~1.0 – 1.6 nm)Mesoporous (~1.0 – 2.4 nm)Microporous (~1.2 nm)
Chemical Stability High (pH 3-11, organic solvents)Low (Hydrolytically unstable)Extreme (Acid/Base stable)
Catalytic Activity High (Tunable Metal Centers)Low (Inert structural nodes)Moderate (Metal-free)
Best Application Electro/Photocatalysis, SensingGas Storage (

,

)
Water Treatment, Stability

Analyst Insight: Do not select THFPB frameworks solely for maximum surface area. Choose them when you require a reactive pore surface. If pure gas storage is the goal, MOF-177 is superior. If catalytic turnover is required, THFPB is the industry leader.

Structural Logic & Synthesis Pathway

The synthesis relies on a "Ship-in-a-Bottle" or post-synthetic metallation approach. The porosity is established during the imine condensation.

SynthesisWorkflow THFPB THFPB Ligand (C3-Symmetric) Condensation Schiff-Base Condensation (Solvothermal) THFPB->Condensation Diamine Diamine Linker (e.g., Ethylenediamine) Diamine->Condensation PorousNet Porous Salen-COF (Unmetallated) Condensation->PorousNet -H2O Crystallization Coordination Post-Synthetic Metallation PorousNet->Coordination MetalSalt Metal Salt (M(OAc)2) MetalSalt->Coordination FinalFramework Metal-Salen Framework (Catalytically Active) Coordination->FinalFramework Chelation

Figure 1: Synthesis pathway from THFPB ligand to functional Metal-Salen Framework.[2] Note that porosity is defined in the condensation step.

Experimental Protocol: Synthesis & BET Analysis

To ensure reproducible surface area data (


), strict activation protocols are required to remove trapped solvent without collapsing the Salen pores.
Phase 1: Synthesis of the Framework (THFPB-EDA Model)
  • Dissolution: In a Pyrex tube, dissolve THFPB (0.1 mmol) and Ethylenediamine (0.15 mmol) in a mixture of 1,4-Dioxane/Mesitylene (1:1 v/v, 2 mL).

    • Why: This solvent combination balances solubility (Dioxane) with crystallization pressure (Mesitylene).

  • Catalysis: Add aqueous Acetic Acid (6 M, 0.2 mL) as a catalyst.

  • Solvothermal Reaction: Degas the tube via freeze-pump-thaw (3 cycles), seal under vacuum, and heat at 120°C for 72 hours .

    • Critical Check: A yellow/orange precipitate indicates imine formation.

  • Isolation: Filter the solid, wash with THF and Acetone to remove unreacted oligomers.

Phase 2: Activation (The "Make or Break" Step)

Improper activation is the #1 cause of low reported BET areas for these materials.

  • Solvent Exchange: Soxhlet extract the solid with anhydrous Tetrahydrofuran (THF) for 24 hours, followed by Acetone for 12 hours.

    • Mechanism:[3][4] Replaces high-boiling pore solvents (Mesitylene) with low-boiling alternatives.

  • Supercritical

    
     Drying (Recommended):  If available, perform scCO2 drying (
    
    
    
    ,
    
    
    bar) to prevent capillary collapse.
  • Vacuum Degassing: If scCO2 is unavailable, activate under dynamic vacuum (

    
     Torr) at 100°C  for 12 hours.
    
    • Caution: Do not exceed 150°C before the framework is fully dry, as solvated structures can be fragile.

Phase 3: BET Surface Area Measurement
  • Instrument: Gas Sorption Analyzer (e.g., Micromeritics ASAP or Quantachrome).

  • Adsorbate: Ultra-high purity Nitrogen (

    
    ) at 77 K.
    
  • Isotherm Collection:

    • Measure adsorption/desorption from

      
       to 
      
      
      
      .
    • Ensure equilibrium interval is set to >45 seconds to allow diffusion into restricted Salen pockets.

  • Calculation: Apply the BET equation in the linear range (typically

    
    ).[5]
    
    • Validation: The

      
      -constant must be positive. If 
      
      
      
      is negative, the pressure range is too high (micropore filling is distorting the monolayer calculation).

Data Interpretation & Troubleshooting

BET_Workflow Start Raw Isotherm Data (N2 at 77 K) CheckType Check Isotherm Shape Start->CheckType TypeI Type I (Microporous) Steep uptake at low P/P0 CheckType->TypeI Expected for THFPB TypeIV Type IV (Mesoporous) Hysteresis Loop CheckType->TypeIV Defects/Collapse Calc Select Linear Range (0.05 - 0.3 P/P0) TypeI->Calc TypeIV->Calc Validation Validate C-Constant (Must be > 0) Calc->Validation Result Report BET Area (m²/g) Validation->Result

Figure 2: Logical flow for analyzing BET data. THFPB frameworks typically exhibit Type I isotherms due to their rigid microporous nature.

Common Failure Modes
  • Low Surface Area (< 100 m²/g): Usually indicates incomplete activation (pore blockage by solvent) or amorphous product. Remedy: Re-wash with THF and increase degassing time.

  • Hysteresis at Low Pressure: Indicates swelling or restricted diffusion. Remedy: Use Argon isotherms at 87 K for better resolution of micropores.

References

  • Ossila. 1,3,5-Tris(4-formylphenyl)benzene – COF Ligand Specifications.Link

  • Han, X., et al. "Chiral Covalent Organic Frameworks with High Chemical Stability for Heterogeneous Asymmetric Catalysis." J. Am. Chem. Soc. (Supporting Info on THFPB synthesis). Link

  • Zhang, B., et al. "Modulating the Band Structure of Metal Coordinated Salen COFs... for Electrocatalysis." ACS Appl.[6] Mater. Interfaces.Link

  • ResearchGate. "Structure of 1,3,5-Tris(4-carboxyphenyl)benzene (Comparison to MOF-177)." Link

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Comparative

Validating Porosity in 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THB) Architectures: A Comparative Technical Guide

Topic: Validating the Porosity of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene-based Materials Content Type: Publish Comparison Guide Executive Summary This guide addresses the validation of porous materials derived fro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Porosity of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene-based Materials Content Type: Publish Comparison Guide

Executive Summary

This guide addresses the validation of porous materials derived from 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (hereafter referred to as THB ). Unlike standard aldehyde linkers, THB features a salicylaldehyde functionality (ortho-hydroxy and formyl groups) on a


-symmetric triphenylbenzene core. This specific geometry enables the formation of Salen-based  or Keto-Enamine  linked Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs).

While THB-based materials offer superior chemical stability compared to non-functionalized analogues, validating their porosity requires rigorous protocols to distinguish between permanent porosity and structural collapse. This guide provides the experimental framework to validate these architectures against common alternatives.

Part 1: Comparative Analysis

The selection of THB as a building block is a strategic choice between stability and crystallinity . The table below compares THB-based COFs with their primary alternatives: standard imine-linked COFs (TFPB-based) and compact keto-enamine COFs (Tp-based).

FeatureTHB-Based COFs (Target)TFPB-Based COFs (Alternative 1)Tp-Based COFs (Alternative 2)
Linker Core Triphenylbenzene (Extended)Triphenylbenzene (Extended)Phloroglucinol (Compact)
Functional Group Salicylaldehyde (-OH, -CHO)Benzaldehyde (-CHO only)Trialdehyde (-OH, -CHO on ring)
Linkage Type Salen (Metal coord.) or Keto-Enamine Imine (Schiff Base)Keto-Enamine
Pore Size Mesoporous / Large Microporous (~2.0–3.5 nm)Mesoporous (~2.0–4.0 nm)Small Microporous (~1.2–1.6 nm)
BET Surface Area 600 – 1,400 m²/g (Moderate-High)1,000 – 2,500 m²/g (High)300 – 800 m²/g (Moderate)
Chemical Stability High (Resists acid/base hydrolysis)Low (Hydrolyzes in acid/water)Ultra-High
Activation Risk Moderate (Requires careful drying)High (Prone to pore collapse)Low (Robust)

Key Insight: THB materials bridge the gap between the high porosity of TFPB-COFs and the high stability of Tp-COFs. If your THB material shows low surface area (<100 m²/g), it is likely due to pore collapse during activation or amorphous defect formation , not intrinsic material limitations.

Part 2: Experimental Protocols for Validation

To scientifically validate the porosity of a THB-based material, you must prove three attributes: Crystallinity , Permanent Porosity , and Linkage Integrity .

Protocol A: Synthesis & Critical Activation

Context: The presence of hydroxyl groups in THB can lead to strong interlayer hydrogen bonding. Improper solvent removal causes capillary forces to crush the fragile pores.

  • Solvothermal Synthesis:

    • Dissolve THB and diamine (e.g., ethylenediamine for Salen-COF) in a mixture of Mesitylene/Dioxane (1:1 v/v) with 6M aqueous Acetic Acid catalyst.

    • Degas via freeze-pump-thaw (3 cycles) to remove oxygen.

    • Heat at 120°C for 72 hours in a sealed Pyrex tube.

  • Solvent Exchange (Crucial Step):

    • Filter the precipitate and wash with THF/Acetone.

    • Soxhlet Extraction: Extract with THF for 24 hours to remove trapped oligomers.

    • Do not dry in an oven yet.

  • Activation (The "Killer" Variable):

    • Method 1 (Standard): Vacuum dry at 120°C for 12 hours. Risk: Pore collapse.

    • Method 2 (Recommended): Supercritical CO2 (ScCO2) drying.[1] Exchange solvent with liquid CO2 and bleed at supercritical state (31°C, 73 atm). This eliminates capillary tension and preserves the mesopores.

Protocol B: Porosity Characterization (N2 Sorption)

Instrument: Micromeritics ASAP 2020 or equivalent. Adsorbate: Nitrogen at 77 K.[2]

  • Degassing: Degas sample at 120°C for 10 hours under dynamic vacuum (< 10⁻⁵ torr).

    • Note: If the color changes to dark black/brown, ensure no carbonization occurred (check TGA).

  • Isotherm Collection:

    • Collect points from P/P₀ = 10⁻⁶ to 0.99.

    • Validation Check: Look for a Type IV isotherm (steep rise at low pressure + hysteresis loop at P/P₀ > 0.4). This confirms mesoporosity characteristic of the expanded THB core.

    • If the isotherm is Type II (non-porous) or shows large low-pressure uptake but no hysteresis (Type I, microporous only), check for interpenetration (common in large-pore COFs).

  • Data Analysis:

    • BET Area: Calculate using consistency criteria (P/P₀ 0.05–0.25).

    • Pore Size Distribution (PSD): Use NLDFT (Non-Local Density Functional Theory) assuming a cylindrical pore model on carbon. Do not use BJH, as it underestimates pore sizes in this range.

Protocol C: Stability Stress Test (The "THB" Advantage)

To validate that you have formed a stable Salen/Keto-enamine linkage and not just a reversible imine:

  • Immerse 50 mg of activated powder in 3M HCl and 3M NaOH for 24 hours.

  • Wash with water/acetone and reactivate (Protocol A).

  • Re-measure PXRD and BET.

    • Pass: Retention of crystallinity and >80% surface area.

    • Fail: Loss of Bragg peaks or surface area drop to <50 m²/g (indicates hydrolysis of imine bonds).

Part 3: Visualization & Logic
Figure 1: Chemical Logic of THB Linkages

This diagram illustrates why THB is selected over TFPB: the formation of the stabilizing Keto-Enamine or Salen pocket.

ChemicalLogic THB THB Linker (Salicylaldehyde Core) Imine Enol-Imine Form (Reversible/Unstable) THB->Imine + Amine Amine Diamine (e.g., EDA, Pa) Amine->Imine Keto Keto-Enamine Form (Locked/Stable) Imine->Keto Tautomerization (H-Bond Assisted) Salen Metal-Salen Site (Catalytic/Stable) Imine->Salen + Metal Ion (Coordination) Stability Validated THB Material Keto->Stability Acid/Base Resistant Salen->Stability Rigid Framework

Caption: The ortho-hydroxyl group in THB drives the equilibrium toward stable Keto-Enamine or Salen structures, preventing hydrolysis common in standard imine COFs.

Figure 2: Porosity Validation Workflow

A decision tree to diagnose synthesis and activation issues.

ValidationWorkflow Start Synthesized THB-COF Act Activation Strategy Start->Act VacDry Vacuum Drying (120°C) Act->VacDry ScCO2 Supercritical CO2 (Recommended) Act->ScCO2 BET N2 Sorption (77 K) VacDry->BET ScCO2->BET ResultHigh SA > 600 m²/g Type IV Isotherm BET->ResultHigh ResultLow SA < 100 m²/g Type II Isotherm BET->ResultLow Success VALIDATED POROSITY ResultHigh->Success CheckXRD Check PXRD ResultLow->CheckXRD Cryst Crystalline CheckXRD->Cryst Amorph Amorphous CheckXRD->Amorph Collapse Diagnosis: Pore Collapse Cryst->Collapse Re-activate with ScCO2 BadSyn Diagnosis: Failed Synthesis Amorph->BadSyn Optimize Solvent/Cat.

Caption: Workflow to distinguish between intrinsic non-porosity (failed synthesis) and processing artifacts (pore collapse).

References
  • Synthesis and Salen-COF Form

    • Title: Crystalline Covalent Organic Frameworks with Hydrazone Linkages (Context on TFPB/THB analogues).
    • Source: Uribe-Romo, F. J., et al., Journal of the American Chemical Society.
    • URL:[Link]

  • Porosity and Stability of Salen-Based COFs

    • Title: Salen-Based Covalent Organic Framework (Salen-COF) for Catalytic Applications (Specific reference to Salen-COF-EDA).
    • Source: Wang, X., et al.
    • URL:[Link]

  • Activation Str

    • Title: Understanding Fragility and Engineering Activation Stability in Two-Dimensional Covalent Organic Frameworks.
    • Source:Chemical Science.
    • URL:[Link]

  • Comparison with TFPB (Non-Hydroxy) Analogues

    • Title: 1,3,5-Tris(4-formylphenyl)benzene-based COFs (COF-43) and their porosity.
    • Source:Science.
    • URL:[Link]

Sources

Validation

comparing the catalytic efficiency of MOFs from different functionalized linkers

Executive Summary: The "Push-Pull" of MOF Catalysis In Metal-Organic Framework (MOF) catalysis, the organic linker is not merely a scaffold; it is a tunable electronic valve. This guide compares how functionalizing linke...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull" of MOF Catalysis

In Metal-Organic Framework (MOF) catalysis, the organic linker is not merely a scaffold; it is a tunable electronic valve. This guide compares how functionalizing linkers (e.g.,


, 

,

) alters catalytic efficiency.

The core thesis of this comparison is twofold:

  • Electronic Modulation: Electron-withdrawing groups (EWGs) on the linker increase the Lewis acidity of the metal node, enhancing rates for reactions like carbonyl-ene conversions.

  • Bifunctional Synergy: Electron-donating groups (EDGs) like

    
     can introduce basic sites, creating a dual-activation mechanism essential for hydrolysis  and 
    
    
    
    fixation
    .

Mechanistic Principles: Electronic vs. Steric Control

Before analyzing specific products, researchers must understand why a linker change affects the metal node. This relationship is often quantified using the Hammett constant (


).
The Hammett Correlation in MOFs
  • Electron-Withdrawing Groups (

    
    , 
    
    
    
    ):
    Pull electron density away from the metal cluster (e.g.,
    
    
    node). This makes the metal center more electropositive (harder Lewis acid), facilitating the activation of carbonyls or epoxides.
  • Electron-Donating Groups (

    
    , 
    
    
    
    ):
    Push electron density toward the metal, lowering Lewis acidity but potentially acting as Brønsted basic sites.
Diagram 1: Electronic Modulation Mechanism

The following diagram illustrates how linker functionalization dictates the catalytic pathway.

MOF_Electronic_Effects Linker Linker Functionalization EWG Electron Withdrawing (-NO2, -F) Linker->EWG Substituent Selection EDG Electron Donating (-NH2, -CH3) Linker->EDG ZrNode_Acid Increased Lewis Acidity (Zr⁴⁺ becomes 'hotter') EWG->ZrNode_Acid Inductive Withdrawal ZrNode_Base Bifunctional Site (Base-assisted attack) EDG->ZrNode_Base Lone Pair Donation Reaction_A Carbonyl-ene / Epoxide Opening (Rate ↑ 56x) ZrNode_Acid->Reaction_A Substrate Activation Reaction_B Hydrolysis / CO2 Fixation (Proton transfer facilitated) ZrNode_Base->Reaction_B Nucleophilic Assist

Caption: Mechanistic divergence driven by linker functionalization. EWGs enhance Lewis acid catalysis, while EDGs enable base-assisted pathways.

Comparative Analysis: UiO-66 Derivatives

The UiO-66 series (


) is the industry standard for this comparison due to its high stability and isoreticular nature.
Scenario A: Lewis Acid Catalysis (Carbonyl-ene Reaction)

Objective: Activate a carbonyl group for nucleophilic attack. Data Source: Vermoortele et al. (2012) established the first Linear Free Energy Relationship (LFER) for MOFs.

MOF VariantFunctional GroupHammett Constant (

)
Relative Rate (

)
Efficiency Verdict
UiO-66-NO

Nitro (

)
+0.7156.0 Superior. High Lewis acidity drives rapid turnover.
UiO-66-F Fluoro (

)
+0.34~10.5High. Good balance of acidity and stability.
UiO-66-H Hydrogen (

)
0.001.0Baseline. Moderate activity.
UiO-66-NH

Amino (

)
-0.16< 0.5Poor. Electron donation suppresses Lewis acidity.

Insight: For pure Lewis acid transformations, UiO-66-NO


  is the clear winner. The nitro group's strong pull leaves the Zr sites highly electron-deficient and reactive.
Scenario B: Hydrolysis of Phospho-Esters (Nerve Agent Simulants)

Objective: Hydrolyze DMNP (dimethyl 4-nitrophenyl phosphate).[1] Mechanism: Requires a Lewis acid to bind the phosphate oxygen AND a proximal base to activate a water molecule.

MOF VariantFunctional GroupHalf-life (

)
MechanismEfficiency Verdict
UiO-66-NH

Amino (

)
~1 min Bifunctional.

acts as a general base to deprotonate water.
Superior. The basic site is critical for water activation.
UiO-66-H Hydrogen (

)
45 minLewis Acid only. Relies on bulk solution pH.Low. Lacks the intramolecular base assist.
UiO-66-NO

Nitro (

)
> 60 minLewis Acid only.Poor. High acidity binds substrate too tightly or lacks proton shuttle.

Insight: In hydrolysis, UiO-66-NH


  outperforms the nitro-variant significantly. The steric bulk of the linker also plays a role; smaller linkers generally allow faster diffusion, but the electronic/bifunctional effect dominates here.

Experimental Protocol: Validating Catalytic Activity

To objectively compare these MOFs in your own lab, follow this self-validating protocol for the acetalization of benzaldehyde (a standard Lewis acid probe reaction).

Reagents
  • Catalysts: Activated UiO-66-H, UiO-66-NO

    
    , UiO-66-NH
    
    
    
    .
  • Reactants: Benzaldehyde (10 mmol), Methanol (excess), Trimethyl orthoformate (dehydrating agent).

  • Internal Standard: Hexamethylbenzene (for GC/NMR quantification).

Workflow Diagram

Experimental_Protocol Step1 1. Activation 150°C, Vacuum, 12h (Removes solvent/water) Step2 2. Reaction Setup Glass pressure vial Add Catalyst (5 mol%) + Reactants Step1->Step2 Step3 3. Kinetic Monitoring Aliquot every 30 min Filter catalyst (0.2µm PTFE) Step2->Step3 Step4 4. Quantification GC-MS or 1H-NMR Track conversion vs. Time Step3->Step4 Control Control Exp: Filter hot catalyst after 20% conv. (Leaching Test) Step3->Control Validation

Caption: Standardized workflow for evaluating heterogeneous MOF catalysts with a mandatory leaching test.

Step-by-Step Methodology
  • Catalyst Activation (Critical):

    • Synthesized MOFs often contain pore-blocking solvent (DMF).

    • Protocol: Solvent exchange with methanol (

      
       h), followed by heating at 150°C under dynamic vacuum (
      
      
      
      mbar) for 12 hours.
    • Validation: TGA analysis should show no weight loss before 250°C (decomposition).

  • Reaction Run:

    • In a 10 mL pressure vial, combine benzaldehyde (1.0 mmol), methanol (4 mL), and hexamethylbenzene (0.1 mmol).

    • Add activated MOF (5 mol% based on Zr cluster).

    • Stir at 600 rpm at 55°C.

  • Leaching Test (The "Hot Filtration" Method):

    • Why: To prove the catalysis is heterogeneous (solid-state) and not due to leached metal ions.

    • Action: After 1 hour (approx. 20-30% conversion), stop stirring and quickly filter the hot solution to remove the solid MOF.

    • Monitor: Continue heating the filtrate. If conversion stops, the catalyst is heterogeneous. If conversion continues, active species have leached.

Synthesis of Functionalized UiO-66 (Defect Controlled)

Catalytic activity is highly dependent on "defects" (missing linkers) which expose the metal sites. A "perfect" crystal is often a dead catalyst.

  • Precursors:

    
     + Linker (
    
    
    
    ) in DMF.
  • Modulator: Acetic Acid or HCl.

    • Role: Competes with the linker for coordination. More modulator = More missing linker defects = Higher Catalytic Activity .

  • Conditions: 120°C for 24 hours.

Note: When comparing UiO-66-H vs. UiO-66-NO


, ensure the defect density  is comparable by measuring the TGA weight loss of the organic fraction, or the comparison is invalid.

References

  • Electronic Effects of Linker Substitution on Lewis Acid Catalysis with Metal-Organic Frameworks Source: Angewandte Chemie International Edition Significance: Establishes the Hammett correlation for MOF catalysis (UiO-66-NO2 superiority). URL:[Link]

  • Catalytic Hydrolysis of Organophosphorus Nerve Agents by Metal-organic Frameworks Source: Preprints.org / Review Significance: Details the bifunctional advantage of UiO-66-NH2 in hydrolysis reactions. URL:[Link]

  • Tuning the Catalytic Properties of UiO-66 Metal–Organic Frameworks Source: The Journal of Physical Chemistry Letters Significance: Explains the role of defects and Brønsted acidity in functionalized MOFs. URL:[Link]

  • Influence of functionalization of terephthalate linker on the catalytic activity of UiO-66 Source: Catalysis Today / SciSpace Significance: Comparative data on epoxide ring opening using UiO-66-Br and other derivatives. URL:[Link]

  • Study on Selected Metal-Organic Framework-Based Catalysts for Cycloaddition Reaction of CO2 Source: MDPI (Processes) Significance: Comparison of MIL-101 derivatives and the synergistic effect of ionic liquid functionalization. URL:[Link]

Sources

Comparative

A Researcher's Guide to Spectroscopic Evidence for Covalent Bond Formation in COFs

Introduction Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, synthesized from organic building blocks linked by strong covalent bonds.[1] Their remarkable prope...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, synthesized from organic building blocks linked by strong covalent bonds.[1] Their remarkable properties, including high porosity, thermal stability, and tunable functionality, have positioned them as promising materials for a wide range of applications, from gas storage and separation to catalysis and sensing.[2][3] The very essence of a COF lies in the successful formation of these covalent linkages, which dictates the framework's integrity, crystallinity, and ultimate performance. Therefore, rigorous characterization to confirm the formation of these bonds is a cornerstone of COF research.

This guide provides a comprehensive comparison of key spectroscopic techniques used to gather unequivocal evidence for covalent bond formation in COFs. We will delve into the principles of each method, present supporting experimental data, and outline detailed protocols, offering researchers the insights needed to confidently characterize their novel COF materials.

The Spectroscopic Toolkit for COF Characterization

A multi-faceted approach, employing a combination of spectroscopic techniques, is often necessary to provide a complete picture of covalent bond formation in COFs. Each technique offers unique insights into the chemical structure and bonding within the framework.

Fourier-Transform Infrared (FTIR) Spectroscopy: The First Line of Inquiry

FTIR spectroscopy is an indispensable and readily accessible tool for monitoring the chemical transformations that occur during COF synthesis. By probing the vibrational modes of molecules, FTIR can track the disappearance of reactant functional groups and the emergence of new vibrational bands corresponding to the newly formed covalent linkages.

Key Experimental Observations:

  • Disappearance of Reactant Peaks: A primary indicator of a successful reaction is the significant reduction or complete disappearance of the characteristic vibrational bands of the starting materials. For instance, in the synthesis of imine-linked COFs, the C=O stretching vibration of the aldehyde monomer (typically around 1700-1680 cm⁻¹) and the N-H stretching vibrations of the amine monomer (around 3400-3200 cm⁻¹) are expected to diminish.[4][5]

  • Appearance of Linkage Peaks: Concurrently, new peaks characteristic of the covalent bond formed within the COF structure will appear. For imine-based COFs, the C=N stretching vibration is a key signature, typically observed in the range of 1620-1630 cm⁻¹.[2][6] For triazine-based frameworks, the appearance of peaks around 1515 and 1350 cm⁻¹ signifies the formation of the triazine ring.[7]

Comparative Data for Common COF Linkages:

Linkage TypeReactant Functional Group & Wavenumber (cm⁻¹)Linkage Characteristic Peak & Wavenumber (cm⁻¹)Reference
ImineAldehyde (C=O): ~1700-1680; Amine (N-H): ~3400-3200C=N Stretch: ~1620-1630[4][6]
TriazineNitrile (C≡N): ~2230Triazine Ring Breathing: ~1515, 1350[7]
Boronate EsterBoronic Acid (O-H): ~3300; Diol (O-H): ~3400B-O Stretch: ~1350[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of a COF Powder

  • Sample Preparation: Ensure the COF powder is thoroughly dried to remove any residual solvent, which can interfere with the spectrum.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the COF powder onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum over the desired range (typically 4000-400 cm⁻¹) with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Compare the spectrum of the COF to the spectra of the starting monomers to identify the key changes indicative of covalent bond formation.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Look into the Local Environment

Solid-state NMR (ssNMR) spectroscopy is a powerful technique that provides detailed information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N, ¹¹B) within the COF structure. It can definitively confirm the formation of new covalent bonds by observing changes in the chemical shifts of the atoms involved in the linkage.

Key Experimental Observations:

  • ¹³C CP/MAS NMR: For imine-linked COFs, the carbon atom of the C=N bond will exhibit a characteristic chemical shift in the ¹³C cross-polarization/magic angle spinning (CP/MAS) NMR spectrum, typically around 150-160 ppm.[6] This provides direct evidence of the imine linkage. Similarly, for triazine-based COFs, the carbon atoms within the triazine ring show a distinct resonance at approximately 170 ppm.[9]

  • ¹¹B MAS NMR: In the case of boronate ester-linked COFs, ¹¹B magic angle spinning (MAS) NMR is crucial. The formation of the trigonal planar boronate ester linkage results in a single peak at around 30 ppm, a clear shift from the starting boronic acid monomer which appears at approximately 25 ppm.[8][10]

Comparative Data for Key Nuclei in COFs:

Linkage TypeNucleusMonomer Chemical Shift (ppm)COF Chemical Shift (ppm)Reference
Imine¹³CAldehyde C=O: ~190Imine C=N: ~150-160[6]
Triazine¹³CNitrile C≡N: ~116Triazine Ring C: ~170[7][9]
Boronate Ester¹¹BBoronic Acid: ~25Boronate Ester: ~30[8][11][12]

Experimental Protocol: ¹³C CP/MAS Solid-State NMR of a COF

  • Sample Preparation: Pack the finely ground and dried COF powder into an appropriate MAS rotor (e.g., 4 mm).

  • Instrument Setup: The experiment should be performed on a solid-state NMR spectrometer. Key parameters to set include the magic angle spinning rate, contact time for cross-polarization, and pulse delay.

  • Data Acquisition: Acquire the free induction decay (FID) with a sufficient number of scans to obtain a high-quality spectrum.

  • Data Processing: Process the FID using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Analyze the chemical shifts in the resulting spectrum to identify the resonances corresponding to the carbons in the newly formed covalent bonds.

X-ray Photoelectron Spectroscopy (XPS): Probing the Elemental Composition and Bonding States

XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical (bonding) state of the elements within the top few nanometers of a material's surface. By analyzing the binding energies of core-level electrons, XPS can confirm the presence of the expected elements in the COF and provide evidence for the formation of specific chemical bonds.

Key Experimental Observations:

  • High-Resolution Scans: High-resolution XPS spectra of the relevant elements (C 1s, N 1s, B 1s, O 1s) are deconvoluted to identify the different chemical states.

  • Imine and Triazine Linkages: For nitrogen-containing COFs, the N 1s spectrum is particularly informative. The appearance of a peak at a binding energy characteristic of an imine or triazine nitrogen (typically around 398-399 eV) provides strong evidence for the formation of these linkages.[4][7] The C 1s spectrum can also be deconvoluted to show a component corresponding to the C=N or C-N bonds in the triazine ring.[13]

Comparative Data for N 1s Binding Energies:

Linkage TypeCharacteristic N 1s Binding Energy (eV)Reference
Imine~398.8 - 400.0[4]
Triazine~398.9[7]

Experimental Protocol: XPS Analysis of a COF Film

  • Sample Preparation: Deposit the COF material as a thin film on a conductive substrate (e.g., silicon wafer or gold-coated mica). Ensure the sample is free of contaminants.

  • Instrument Setup: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument. Use a monochromatic X-ray source (e.g., Al Kα).

  • Data Acquisition: Acquire a survey scan to identify all elements present. Then, perform high-resolution scans for the elements of interest (C 1s, N 1s, etc.).

  • Data Analysis: Calibrate the binding energy scale using the C 1s peak of adventitious carbon (284.8 eV). Deconvolute the high-resolution spectra using appropriate fitting software to identify the different chemical species.

Raman Spectroscopy: A Complementary Vibrational Technique

Raman spectroscopy, like FTIR, probes the vibrational modes of molecules. However, it is based on inelastic scattering of light and has different selection rules. This makes it a complementary technique to FTIR, often providing clearer signals for certain types of bonds, particularly those that are non-polar or symmetric. It is also well-suited for in-situ monitoring of COF synthesis.[14][15][16]

Key Experimental Observations:

  • Linkage-Specific Modes: Raman spectroscopy can detect the formation of specific covalent bonds. For example, the formation of triazine rings in covalent triazine frameworks (CTFs) can be monitored by the appearance of characteristic ring breathing modes.[7]

  • In-situ Monitoring: The ability to perform Raman spectroscopy in real-time during a reaction allows for the tracking of reaction kinetics and the optimization of synthesis conditions.[14][17][18]

Workflow for In-situ Raman Monitoring of COF Synthesis

G cluster_0 Reaction Setup cluster_1 Data Acquisition cluster_2 Data Analysis Reaction_Vessel Reaction Vessel with Monomers Raman_Probe Raman Probe Reaction_Vessel->Raman_Probe Laser Excitation & Signal Collection Spectrometer Raman Spectrometer Raman_Probe->Spectrometer Data_Collection Time-resolved Spectra Spectrometer->Data_Collection Peak_Analysis Monitor Peak Appearance/Disappearance Data_Collection->Peak_Analysis Kinetic_Modeling Determine Reaction Kinetics Peak_Analysis->Kinetic_Modeling

Caption: Workflow for in-situ Raman monitoring of COF synthesis.

Conclusion

Confirming the formation of covalent bonds is a critical step in the synthesis and characterization of Covalent Organic Frameworks. While FTIR spectroscopy provides an excellent initial assessment, a comprehensive and convincing body of evidence is best assembled through the strategic application of multiple spectroscopic techniques. Solid-state NMR offers unambiguous proof of bond formation through the direct observation of the involved nuclei. XPS provides surface-specific elemental and chemical state information, and Raman spectroscopy offers a complementary vibrational probe, particularly powerful for in-situ monitoring. By leveraging the strengths of each of these methods, researchers can gain a deep and confident understanding of their COF materials, paving the way for the rational design and application of these remarkable porous crystals.

References

  • Kumar, Y., Varanasi, S. R., & Pandey, R. (2025). Sum-Frequency Spectroscopy Provides Insight into the Formation of Covalent Organic Framework by Probing Interfacial Water Structure. J Phys Chem Lett, 16(43), 11120-11127.
  • (2017).
  • (2022). Synthesis of Covalent Organic Frameworks (COFs)
  • (2024). Nitrogen-Rich Triazine-Based Covalent Organic Frameworks as Efficient Visible Light Photocatalysts for Hydrogen Peroxide Production. MDPI.
  • Reichmayr, F., et al.
  • (2016). FT-IR spectra of imine-linked (a) TPB-TP COF (1) and (b) 4PE-1P-COF (2)...
  • (2025). In-situ Raman Monitoring for Flow Synthesis of Peptide Drugs. JASCO Global.
  • (2022).
  • Synthesis of Highly Crystalline Imine-linked Covalent Organic Frameworks via Controlling Monomer Feeding R
  • (2025). Triazine-Functionalized Covalent Organic Framework Ultrathin Films for Enhancing Local CO2 Concentrations in Electrochemical CO2 Reduction.
  • (2025). In Situ Observation of Covalent Organic Framework Growth in Solution. PubMed.
  • (2006). Facile Synthesis of a Highly Crystalline, Covalently Linked Porous Boronate Network.
  • Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs)
  • In-situ Diffraction Crystallization Study of a porous Ti(IV) oxo-cluster carboxylate MOF and its Water-Induced Ti(III)
  • (2025). In Situ Observation of Covalent Organic Framework Growth in Solution.
  • (2025). Rapid Synthesis of Single-Crystal Covalent Organic Framework with Controllable Crystal Habits. Journal of the American Chemical Society.
  • Hamlin, T. A., & Leadbeater, N. E. (2013). Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions. Beilstein Journals.
  • In-situ characterization of metal-organic frameworks: A combined DFT and micro-Raman spectroscopy approach. American Chemical Society.
  • (2024).
  • (2019). Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions.
  • An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid st
  • (2010). A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters.
  • (2010). A solid-state (11)b NMR and computational study of boron electric field gradient and chemical shift tensors in boronic acids and boronic esters. PubMed.
  • (2025). Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions.
  • Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding. American Chemical Society.
  • (2025). Semiconducting Covalent Organic Frameworks. Chemical Reviews.
  • (2015). Chemistry of Covalent Organic Frameworks. Berkeley Global Science Institute.
  • (2021). Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions. PubMed.
  • Spectroscopic Evidence for a Covalent Sigma Au–C Bond on Au Surfaces Using 13C Isotope Labeling. PMC.
  • (2023).

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Validation

A Senior Application Scientist's Guide to Single-Crystal X-ray Diffraction of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene Derivatives

Abstract The 1,3,5-tris(phenyl)benzene scaffold is a cornerstone in supramolecular chemistry and materials science, prized for its C3 symmetry and rigid, planar structure. When functionalized with groups like hydroxyl (-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3,5-tris(phenyl)benzene scaffold is a cornerstone in supramolecular chemistry and materials science, prized for its C3 symmetry and rigid, planar structure. When functionalized with groups like hydroxyl (-OH) and formyl (-CHO), as in 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene and its derivatives, these molecules become powerful building blocks for creating highly ordered, functional materials such as Covalent Organic Frameworks (COFs) and engineered molecular crystals. The precise three-dimensional arrangement of atoms—the crystal structure—governs the ultimate properties of these materials. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating this atomic-level architecture.[1][2][3]

This guide provides a comprehensive comparison of methodologies for the SC-XRD analysis of this molecular class. It moves beyond a simple recitation of protocols to explain the underlying principles and strategic decisions a researcher must make, from achieving high-quality single crystals to interpreting the final structural data. We will compare crystallization techniques, outline a robust SC-XRD workflow, and discuss the common challenges and alternative characterization methods pertinent to these large, often planar, molecules.

The Crystallization Challenge: From Solute to Single Crystal

The primary and often most formidable obstacle in SC-XRD is obtaining a high-quality single crystal.[4][5] Molecules like 1,3,5-tris(phenyl)benzene derivatives are large, rigid, and possess multiple hydrogen-bonding sites, which can lead to rapid precipitation or the formation of microcrystalline powders instead of single crystals suitable for diffraction (typically 0.1-0.5 mm).[4][5] The process is a delicate balance of thermodynamics and kinetics, aiming to guide molecules to self-assemble into a single, perfectly ordered lattice.[6][7]

Comparative Analysis of Crystallization Techniques

The choice of crystallization method is critical and depends on the specific solubility and stability of the derivative. Below is a comparison of common techniques, with guidance on their application to this class of compounds.

Technique Principle Best Suited For Key Experimental Considerations
Slow Solvent Evaporation Gradually increasing solute concentration by slowly evaporating the solvent to reach supersaturation.[5]Thermally stable, moderately soluble compounds. It is the simplest and most common starting point.- Solvent Choice: Select a solvent in which the compound has moderate solubility. A solvent system (e.g., THF/methanol) can be used to fine-tune solubility. - Control of Evaporation: Use a vial with a loosely fitted cap or cover with parafilm pierced with a few holes to slow the rate. Avoid vibrations and temperature fluctuations.
Vapor Diffusion (Hanging/Sitting Drop) A solution of the compound is equilibrated against a larger reservoir of a "precipitant" (a solvent in which the compound is poorly soluble). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Compounds that are sensitive to concentration changes or require very slow crystallization. Widely used for proteins and complex molecules.- Solvent/Precipitant Pair: The solvent should be more volatile than the precipitant. Common pairs include Chloroform/Hexane or THF/Methanol. - Concentration Gradient: The ratio of solvent to precipitant and the initial concentration of the compound are critical variables to screen.
Liquid-Liquid Diffusion (Layering) A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which it is insoluble. Crystals form at the interface where the two liquids slowly mix.Compounds that are prone to oiling out or precipitating too quickly with other methods.- Solvent System: The solvent for the compound should be denser than the anti-solvent. - Interface Stability: The layering must be done carefully to avoid immediate mixing. A buffer layer of an intermediate solvent can be used.
Supramolecular Gel-Assisted Crystallization The compound crystallizes within the fibrous network of a supramolecular gel. The gel matrix can control diffusion and nucleation, often leading to higher quality crystals and sometimes novel polymorphic forms.[8][9]Challenging compounds that fail to crystallize with conventional methods. Useful for screening for polymorphism.[8]- Gelator Selection: The gelator must be soluble in the same solvent as the compound but should not co-crystallize with it.[9] - Gel Formation: The compound is dissolved in the hot, liquid state of the gelator-solvent mixture. Crystals grow as the gel sets upon cooling.[8]
The Unique Case of Covalent Organic Frameworks (COFs)

When these derivatives are used to build COFs, obtaining single crystals becomes even more challenging due to the formation of robust, insoluble networks.[10] Recent breakthroughs have enabled the growth of single-crystal COFs, which is crucial for definitive structure determination.

  • Seeded Growth: A two-step method where pre-synthesized COF nanoparticle "seeds" are introduced into a solution of monomers, which are then added slowly to promote epitaxial growth on the seeds rather than new nucleation.[10]

  • Catalyst/Modulator-Assisted Growth: The use of specific acid catalysts and modulators (e.g., CF3COOH/CF3CH2NH2) can dramatically accelerate crystal growth, yielding large single crystals in days rather than weeks.[11][12]

  • Linker-Guided Growth: Employing a "guide" linker that readily forms single crystals can direct other, less cooperative linkers to incorporate into a mixed-component single crystal.[13]

The Single-Crystal X-ray Diffraction Workflow: From Crystal to Structure

Once a suitable crystal is obtained, the SC-XRD workflow begins. This non-destructive technique provides precise information on unit cell dimensions, bond lengths, bond angles, and the complete 3D atomic arrangement.[1][2]

Step-by-Step Experimental Protocol
  • Crystal Selection and Mounting:

    • Under a microscope, select a crystal with sharp edges, smooth faces, and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

    • Carefully pick up the crystal using a cryo-loop, which is a small nylon loop attached to a pin. The crystal adheres through a thin film of cryo-protectant oil (e.g., Paratone-N).

    • Mount the pin onto a goniometer head.

  • Data Collection:

    • The mounted crystal is placed on the diffractometer. A stream of cold nitrogen gas (typically at 100 K) is used to flash-cool the crystal. This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

    • An initial set of images is taken to determine the unit cell parameters and crystal quality. Modern diffractometers automate this process.

    • A full data collection strategy is then calculated by the software to ensure all unique reflections are measured with sufficient redundancy and intensity. The crystal is rotated through a series of angles while being irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.7107 Å, or Cu Kα, λ = 1.5418 Å).[1]

    • A detector, such as a CCD or pixel array detector, records the positions and intensities of the diffracted X-ray spots.[14]

  • Data Reduction and Structure Solution:

    • The raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for factors like polarization and absorption.[15]

    • The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h, k, l) and intensity for each diffracted spot.

    • Using this file, the space group is determined, and the phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial model of the molecule is built into the electron density map.

  • Structure Refinement:

    • The initial atomic model is refined against the experimental data using a least-squares minimization process.[4] This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.

    • The quality of the final model is assessed using metrics like the R-factor (R1), which should ideally be below 5% for a well-refined small molecule structure.

The entire workflow can be visualized as follows:

SC_XRD_Workflow cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization Obtain Solid CrystalSelection CrystalSelection Crystallization->CrystalSelection Select Crystal Mounting Mounting CrystalSelection->Mounting Mount on Loop DataCollection DataCollection Mounting->DataCollection On Diffractometer DataReduction DataReduction DataCollection->DataReduction Process Images StructureSolution StructureSolution DataReduction->StructureSolution Solve Phase Problem StructureRefinement StructureRefinement StructureSolution->StructureRefinement Refine Model Validation Validation StructureRefinement->Validation Check Quality CIF_File CIF_File Validation->CIF_File Generate Report

Caption: The workflow of single-crystal X-ray diffraction analysis.

Interpreting the Results: The Crystallographic Information File (CIF)

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[16][17] This standardized text file contains all the essential information about the crystal structure and the diffraction experiment.[18][19]

Key Parameters for Comparison

When comparing derivatives of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene, the CIF provides the quantitative data needed for a rigorous analysis.

Parameter CIF Data Name(s) Significance and Interpretation
Unit Cell Dimensions _cell_length_a, _cell_length_b, _cell_length_c, _cell_angle_alpha, _cell_angle_beta, _cell_angle_gammaDefines the size and shape of the basic repeating unit of the crystal. Comparing these values between derivatives reveals how molecular modifications affect the overall packing density and symmetry.
Space Group _symmetry_space_group_name_H-MDescribes the symmetry elements (e.g., rotation axes, mirror planes) within the unit cell. Different derivatives may crystallize in different space groups, indicating fundamentally different packing arrangements.
Atomic Coordinates _atom_site_label, _atom_site_fract_x, _atom_site_fract_y, _atom_site_fract_zProvides the precise (x, y, z) position of every non-hydrogen atom in the asymmetric unit.[3] This is the core data used to determine bond lengths, angles, and intermolecular contacts.
Bond Lengths & Angles (Calculated from atomic coordinates)Allows for the direct comparison of molecular geometry. For example, one can assess how different substituents on the phenyl rings affect the planarity of the central benzene core.
Intermolecular Interactions (Analyzed from atomic coordinates and geometry)Crucial for understanding the self-assembly process.[6] For these derivatives, one would specifically analyze hydrogen bonds involving the -OH and -CHO groups and π-π stacking interactions between the aromatic rings.[20][21]
Refinement Quality _refine_ls_R_factor_gt (R1), _refine_ls_wR_factor_ref (wR2), _refine_ls_goodness_of_fit_ref (GooF)These are statistical indicators of how well the refined model fits the experimental data. R1 < 0.05 and GooF ≈ 1.0 indicate a high-quality refinement.

This logical relationship can be visualized as follows:

CIF_Interpretation cluster_0 Fundamental Crystal Data cluster_1 Atomic & Molecular Data cluster_2 Derived Properties & Comparisons CIF CIF File UnitCell Unit Cell Parameters CIF->UnitCell SpaceGroup Space Group CIF->SpaceGroup Coordinates Atomic Coordinates CIF->Coordinates Packing Crystal Packing Analysis UnitCell->Packing SpaceGroup->Packing BondInfo Bond Lengths & Angles Coordinates->BondInfo Interactions Intermolecular Interactions (H-bonds, π-stacking) Coordinates->Interactions Conformation Molecular Conformation BondInfo->Conformation Interactions->Packing StructureProperty Structure-Property Relationships Packing->StructureProperty Conformation->StructureProperty

Caption: Interpreting structural insights from a CIF file.

Alternative and Complementary Techniques

When single crystals are unattainable, other methods can provide valuable structural information, though with less detail than SC-XRD.

  • Powder X-ray Diffraction (PXRD): This is the most common alternative. Instead of a single crystal, a powder containing thousands of randomly oriented microcrystals is used. The result is a 1D diffractogram (intensity vs. 2θ angle) rather than a 3D pattern of spots.

    • Comparison: PXRD is excellent for phase identification, checking sample purity, and determining unit cell parameters if a good starting model is available. However, solving a new, complex crystal structure from powder data alone is extremely difficult. It provides information on the average structure but loses the detailed atomic-level precision of SC-XRD.

  • 3D Electron Diffraction (3D-ED / MicroED): A powerful emerging technique where diffraction patterns are collected from nanocrystals using an electron microscope.

    • Comparison: 3D-ED can solve complete structures from crystals thousands of times smaller than those required for SC-XRD, making it ideal for samples that only form microcrystals. It is becoming a go-to method for COFs and other challenging materials. The data quality can be comparable to SC-XRD, but the technique requires specialized equipment and expertise.

Conclusion

The single-crystal X-ray diffraction analysis of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene derivatives is a powerful but challenging endeavor. Success hinges on surmounting the initial crystallization hurdle, for which a systematic comparison and screening of techniques—from slow evaporation to gel-assisted methods—is paramount. For extended framework materials like COFs, specialized growth strategies are often necessary. The SC-XRD workflow itself is a well-defined process that yields a rich dataset encapsulated in the CIF, allowing for detailed comparative analysis of how molecular modifications influence crystal packing and intermolecular interactions. When single crystals prove elusive, PXRD and 3D-ED offer viable, albeit different, routes to structural characterization. By understanding the causality behind each experimental choice, from solvent selection to refinement strategy, researchers can effectively harness these techniques to unlock the full potential of this versatile class of molecular building blocks.

References

  • Fast growth of single-crystal covalent organic frameworks for laboratory x-ray diffraction. (2024). Science. Available at: [Link]

  • Evans, A. M., Parent, L. R., Flanders, N. C., Bisbey, R. P., Vitaku, E., Chen, L. X., Gianneschi, N. C., & Dichtel, W. R. (n.d.). Seeded Growth of Single-Crystal Two-Dimensional Covalent Organic Frameworks. ChemRxiv. Available at: [Link]

  • Growth of single-crystal imine-linked covalent organic frameworks using amphiphilic amino-acid derivatives in water. (2023). Nature Chemistry. Available at: [Link]

  • Fast growth of single-crystal covalent organic frameworks for laboratory x-ray diffraction. (2024). PubMed. Available at: [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Available at: [Link]

  • Linker-Guided Growth of Single-Crystal Covalent Organic Frameworks. (2024). ACS Publications. Available at: [Link]

  • A short guide to Crystallographic Information Files. (n.d.). CCDC. Available at: [Link]

  • Engineering Hydrogen-Bonded Molecular Crystals Built from 1,3,5-Substituted Derivatives of Benzene: 6,6′,6′′-(1,3,5-Phenylene)tris-1,3,5-triazine-2,4-diamines. (2008). ACS Publications. Available at: [Link]

  • Crystal structures of increasingly large molecules: meeting the challenges with CRYSTALS software. (n.d.). PMC. Available at: [Link]

  • Unpacking the CIF: A Friendly Guide to Crystallographic Information Files. (2026). Oreate AI Blog. Available at: [Link]

  • Short Guide to CIFs. (n.d.). CCDC. Available at: [Link]

  • Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. (2017). PubMed. Available at: [Link]

  • Supramolecular gels: a versatile crystallization toolbox. (2024). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D4CS00271G. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). News-Medical.net. Available at: [Link]

  • Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. (2017). MDPI. Available at: [Link]

  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026). Oreate AI Blog. Available at: [Link]

  • Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes. (2021). ChemistryOpen. Available at: [Link]

  • 12 X-ray Diffraction and Mineral Analysis. (n.d.). OpenGeology. Available at: [Link]

  • Chapter 6: Single Crystal X-ray Structure Analysis. (2024). Books. Available at: [Link]

  • A Guide to CIF for Authors. (n.d.). IUCr. Available at: [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. (n.d.). PMC. Available at: [Link]

  • Supramolecular chemistry and crystal engineering*. (n.d.). Indian Academy of Sciences. Available at: [Link]

  • A beginner's guide to X-ray data processing. (2021). The Biochemist - Portland Press. Available at: [Link]

  • Understanding the synthesis of crystalline materials: from molecules to industrial crystallisers. (2020). YouTube. Available at: [Link]

  • Single crystal X-ray diffraction analysis. (n.d.). St. Petersburg State University Research Park. Available at: [Link]

  • Guidelines for engineering molecular crystals. (n.d.). IUCr Journals. Available at: [Link]

  • Crystallization: from molecules to crystal structures. (2022). Taylor & Francis Online. Available at: [Link]

  • Scrolling in Supramolecular Gels: A Designer's Guide. (n.d.). PMC. Available at: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. Available at: [Link] XRD_single_crystal.pdf

  • Single Crystal X-Ray Structure Determination. (2025). Improved Pharma. Available at: [Link]

  • Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives. (2025). ResearchGate. Available at: [Link]

  • Persistent Needle Challenges: a class of compounds preventing crystallization routes to modulate bulk powder properties. (n.d.). IUCr. Available at: [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018). ACS Publications. Available at: [Link]

  • 1,3,5-Tris(4-hydroxyphenyl)benzene. (n.d.). PubChem. Available at: [Link]

  • 1,3,5-tris(4-hydroxyphenyl)benzene (C24H18O3). (n.d.). PubChemLite. Available at: [Link]

  • Addressing the challenges in applying crystal structure prediction to pharmaceutical materials. (n.d.). International Centre for Diffraction Data. Available at: [Link]

  • X-ray diffraction study of structure and molecular correlations in liquid 1,3,5–triphenylbenzene at 473 K. (n.d.). arXiv.org. Available at: [Link]

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Comparative

performance comparison of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene in sensing applications

Performance Comparison of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THB) in Advanced Sensing Applications As a Senior Application Scientist, evaluating the structural and functional limits of monomeric building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Performance Comparison of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THB) in Advanced Sensing Applications

As a Senior Application Scientist, evaluating the structural and functional limits of monomeric building blocks is critical for developing next-generation diagnostic and environmental monitoring tools. 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (THB) (CAS: 1222784-84-0) 1 has emerged as a premier C3-symmetric trialdehyde in materials science. Featuring a rigid central benzene node connected to three peripheral salicylaldehyde moieties, THB is structurally primed for Schiff-base polycondensation with diamines (e.g., ethylenediamine, EDA). This reaction yields highly crystalline, porous Salen-type Covalent Organic Frameworks (COFs) and Covalent Organic Polymers (COPs) 2.

This guide objectively compares the sensing performance of THB-derived frameworks against traditional alternatives, grounded in experimental causality and self-validating methodologies.

Mechanistic Grounding: Why THB Excels in Sensing

The superiority of THB-derived sensors lies in the precise synergy between their macroscopic porosity and microscopic coordination chemistry.

  • Restriction of Intramolecular Rotation (RIR): Traditional small-molecule chemosensors often suffer from Aggregation-Caused Quenching (ACQ) in aqueous media. In contrast, when THB is polymerized into a 2D or 3D covalent network, the rigidification restricts the thermal rotation of the phenyl rings. This forces the system to dissipate energy radiatively, resulting in exceptional solid-state fluorescence.

  • Specific Target Coordination: The polycondensation of THB creates dense arrays of N2O2 Salen pockets (-CH=N- and -OH linkages). These act as highly specific chelating sites. When a paramagnetic ion like Fe³⁺ enters the porous network, it coordinates with these pockets, inducing a rapid Ligand-to-Metal Charge Transfer (LMCT) that effectively turns "OFF" the fluorescence 3. Conversely, coordination with diamagnetic ions like Al³⁺ triggers Chelation-Enhanced Fluorescence (CHEF), resulting in a "Turn-ON" response [[3]](). Furthermore, these same sites facilitate dual-site adsorption of water molecules via hydrogen bonding, enabling highly linear humidity sensing 4.

Mechanism THB THB-Salen COF (Highly Fluorescent) Binding Fe3+ Coordination at N2O2 Pockets THB->Binding + Fe3+ LMCT Ligand-to-Metal Charge Transfer Binding->LMCT Quenching Fluorescence Quenching (Signal OFF) LMCT->Quenching

Diagram 1: Signaling pathway of Fe3+ induced fluorescence quenching via LMCT in THB-Salen COFs.

Performance Benchmarking: THB-Salen COFs vs. Alternatives

When benchmarked against traditional sensing modalities, THB-derived materials demonstrate superior sensitivity, structural stability, and reusability. The covalent nature of the imine bonds (often stabilized by irreversible enol-keto tautomerism in salicylaldehydes) prevents the hydrolytic degradation commonly seen in standard Metal-Organic Frameworks (MOFs) or small molecules.

Table 1: Quantitative Performance Comparison in Metal Ion Sensing

Sensor MaterialTarget IonDetection Limit (LOD)Response ModeReusabilityStructural Stability
THB-Salen COP/COF Fe³⁺0.545 µM Turn-OFFHigh (Solvent Wash)Excellent (Covalent Bonds)
THB-Salen COP/COF Cu²⁺0.140 µM Turn-OFFHigh (Solvent Wash)Excellent (Covalent Bonds)
THB-Salen COP/COF Al³⁺0.248 µM Turn-ONHigh (Solvent Wash)Excellent (Covalent Bonds)
Small-Molecule SalenFe³⁺, Cu²⁺1.0 – 5.0 µMTurn-OFFLow (Single Use)Poor (Aggregation in H₂O)
Functionalized MOFsFe³⁺0.5 – 2.0 µMTurn-OFFModerateModerate (Hydrolytic decay)
Carbon DotsFe³⁺0.1 – 1.0 µMTurn-OFFLowGood

Data supported by recent experimental evaluations of PEI/salicylaldehyde and THB-derived Schiff base polymers 3.

Experimental Workflow: Self-Validating Protocol for Fe³⁺ Sensing

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a THB-EDA COF and its application in Fe³⁺ sensing. This workflow is designed as a self-validating system, incorporating necessary control checks to confirm the sensing mechanism.

Workflow Step1 1. Monomer Condensation THB + Diamine in Mesitylene/Dioxane Step2 2. Solvothermal Synthesis 120°C, 3 Days (Yields Crystalline COF) Step1->Step2 Step3 3. Sensor Preparation Disperse COF in Aqueous/Ethanol Buffer Step2->Step3 Step4 4. Fluorescence Titration Add Metal Ions, Monitor Emission at 475 nm Step3->Step4 Step5 5. Data Analysis Stern-Volmer Plot for LOD Calculation Step4->Step5

Diagram 2: Self-validating experimental workflow for synthesizing and testing THB-based sensors.

Step-by-Step Methodology

Phase 1: Synthesis of THB-EDA COF

  • Preparation: In a Pyrex tube, combine THB (0.1 mmol) and Ethylenediamine (EDA, 0.15 mmol).

  • Solvent & Catalyst: Suspend the precursors in a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane (2 mL). Add 0.2 mL of 3M aqueous acetic acid.

    • Causality Check: The acetic acid acts as a catalyst for the reversible Schiff-base formation. This reversibility allows the polymer network to "error-correct" during growth, ensuring a highly crystalline and porous final structure rather than an amorphous kinetic trap 2.

  • Solvothermal Reaction: Degas the mixture via three freeze-pump-thaw cycles, seal the tube under a vacuum, and heat at 120 °C for 72 hours.

  • Purification: Isolate the resulting precipitate via filtration. Wash extensively with anhydrous THF and acetone to remove unreacted monomers, then dry under vacuum at 80 °C.

Phase 2: Sensor Preparation & Exfoliation

  • Dispersion: Disperse 5 mg of the synthesized THB-EDA COF in 50 mL of an ethanol/HEPES buffer (pH 7.4) mixture.

  • Exfoliation: Sonicate the suspension for 30 minutes.

    • Causality Check: Sonication exfoliates the bulk COF powder into few-layer nanosheets. This maximizes the exposed Salen active sites, drastically reducing the diffusion path for metal ions and ensuring a response time of under 180 seconds 4.

Phase 3: Fluorescence Titration Assay & Validation

  • Baseline Measurement: Transfer 2 mL of the COF suspension into a quartz cuvette. Excite the sample at 365 nm and record the initial emission spectrum (peak ~475 nm).

  • Titration: Incrementally add standardized aqueous solutions of Fe³⁺ (0 to 50 µM). Record the emission after a 3-minute equilibration per addition.

  • Self-Validation (Stern-Volmer Analysis): Plot

    
     versus 
    
    
    
    , where
    
    
    is the initial fluorescence and
    
    
    is the fluorescence after addition. A linear Stern-Volmer relationship at low concentrations validates a static quenching mechanism, confirming that the signal drop is due to stable complex formation at the THB-Salen sites rather than random dynamic collisions 3.

References

  • Alfa Chemistry. 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene Product Catalog. 1

  • Zhang, B., et al. Boying Zhang's research works | University of Johannesburg. ResearchGate. 2

  • Zhang, B., et al. a) FT‐IR spectrum of Zn‐Salen COFEDA. b) Solid‐state ¹³C CP‐MAS NMR.... ResearchGate. 4

  • Fan, J., et al. (2020). A polyethylenimine/salicylaldehyde modified cellulose Schiff base for selective and sensitive Fe3+ detection. Carbohydrate Polymers. ResearchGate. 3

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene

Executive Summary & Operational Context 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (often abbreviated in literature as Tp or Tp-CHO ) is a critical tritopic building block used in the synthesis of Covalent Organic Fra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene (often abbreviated in literature as Tp or Tp-CHO ) is a critical tritopic building block used in the synthesis of Covalent Organic Frameworks (COFs), specifically Keto-Enol Tautomer COFs (e.g., TpPa-1).

While this compound is not a P-listed or U-listed acute toxin under specific EPA designations, its dual functionality (phenolic hydroxyls and reactive aldehydes) presents unique disposal challenges. Improper handling can lead to uncontrolled polymerization in waste drums or the generation of toxic phenolic vapors.

Immediate Action Required: Treat all waste streams containing this compound as Hazardous Chemical Waste . Do not dispose of down the drain or in general trash.

Chemical Hazard Profile & Characterization

To ensure safe disposal, one must understand the chemical behavior that dictates our waste management strategy.

Molecular Architecture & Reactivity

The molecule consists of a central benzene ring connected to three salicylaldehyde derivatives.

  • Aldehyde Groups (-CHO): Susceptible to oxidation and nucleophilic attack. In waste containers, these can cross-link with amines, causing exotherms.

  • Phenolic Groups (-OH): Weakly acidic. Can form phenolate salts in basic conditions, significantly altering solubility and skin permeability.

Physical & Safety Data Table
PropertyValue / DescriptionOperational Implication
CAS Number 118688-53-2 (or 1222784-84-0)Use for waste labeling.
Physical State Pale yellow to off-white powderDust inhalation hazard; use local exhaust.
Solubility Low in water; Soluble in DMF, DMSO, THFDictates liquid waste segregation (Non-Halogenated).
Reactivity Reacts with strong oxidizers, amines, basesDo not mix with nitric acid or amines in waste.
GHS Classification Skin Irrit. 2; Eye Irrit.[1] 2A; STOT SE 3Standard PPE (Nitrile gloves, Goggles) required.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Spill Cleanup)

Scope: Expired reagents, weighing boat residues, or spill cleanup materials.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling: Label as "Hazardous Waste - Solid, Organic." Explicitly list "1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene" as a constituent.[2]

  • Segregation: Ensure no oxidizing solids (e.g., permanganates, nitrates) are present in the same container. The aldehyde groups can act as reducing agents, creating a fire risk.

  • Disposal Path: This stream is destined for High-Temperature Incineration . The high carbon content makes it suitable for fuel blending programs.

Protocol B: Liquid Waste (Reaction Mixtures)

Scope: Mother liquors from COF synthesis (typically DMF, Mesitylene, or Dioxane mixtures).

  • Characterize the Solvent:

    • Scenario 1 (Standard COF Synthesis): If the solvent is DMF, Mesitylene, or Dioxane, segregate into Non-Halogenated Organic Waste .

    • Scenario 2 (Extraction/Workup): If Dichloromethane (DCM) or Chloroform was used, segregate into Halogenated Organic Waste .

  • Quenching (Critical Step):

    • Why: Unreacted aldehyde groups can polymerize over time.

    • Action: If the waste solution is highly concentrated (>5%), dilute with acetone or ethanol before adding to the waste drum to minimize polymerization risk.

  • pH Check: Ensure the waste stream is not highly basic (pH > 10).

    • Risk:[1][3][4] High pH converts the phenol to phenolate, which is more water-soluble and can complicate incineration scrubbers if misrouted to aqueous waste. Keep in organic streams.

Protocol C: Glassware Decontamination (The "Sticky Residue" Problem)

Researchers often struggle with the insoluble yellow/orange residue left on flasks after COF synthesis.

  • Initial Rinse: Rinse flask with Acetone or DMF to remove bulk organics. Dispose of as Protocol B.

  • Base Bath Treatment (The Solution):

    • Prepare a base bath (Potassium Hydroxide in Isopropanol).

    • Soak the glassware. The base deprotonates the phenolic groups, rendering the polymer/residue soluble.

    • Safety Alert: This reaction can be exothermic. Ensure the bath is in a fume hood.

  • Final Wash: Rinse with water, then 1M HCl (to neutralize), then water.

Waste Segregation Decision Logic

The following diagram illustrates the decision-making process for segregating waste streams containing this compound.

DisposalWorkflow Start Waste Generation: 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves, spill debris) StateCheck->SolidPath LiquidPath Liquid Waste (Mother liquor, wash solvents) StateCheck->LiquidPath SolidDispose Segregate: Solid Organic Waste Destruction: Incineration SolidPath->SolidDispose Double bag, Label SolventCheck Check Solvent Composition LiquidPath->SolventCheck Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated? (DMF, Acetone, Mesitylene) SolventCheck->NonHalo No HaloWaste Bin: Halogenated Organic Waste Code: F002/D001 Halo->HaloWaste NonHaloWaste Bin: Non-Halogenated Organic Waste Code: F003/D001 NonHalo->NonHaloWaste

Figure 1: Decision tree for the segregation of waste streams containing Tp-series linkers.

Regulatory Compliance & Waste Codes

While 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene does not have a specific RCRA "P" or "U" code, the waste mixture is regulated based on its characteristics and solvents.

  • Ignitability (D001): Applicable if the waste is in a solvent with a flashpoint <60°C (e.g., Acetone, THF).

  • Toxicity (Characteristic): Due to the phenolic nature, if the waste passes the TCLP (Toxicity Characteristic Leaching Procedure) limits for similar phenolics, it requires careful handling.

  • F-Codes (Solvent Derived):

    • F003: Spent non-halogenated solvents (Acetone, Xylene, Ethyl Acetate).[5][6]

    • F002: Spent halogenated solvents (DCM).

Scientist's Note: Always list the full chemical name on the hazardous waste tag. "Organic Waste" is insufficient for safety officers who may need to prevent incompatible mixing at the central accumulation area.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

  • Chandra, S., et al. (2013). Chemically Stable Multilayered Covalent Organic Nanosheets from Covalent Organic Frameworks via Mechanical Delamination. (Context on Tp synthesis and solvent systems). [Link]

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